Product packaging for 3-(Thiophen-3-yl)benzoic acid(Cat. No.:CAS No. 20608-89-3)

3-(Thiophen-3-yl)benzoic acid

Cat. No.: B1308331
CAS No.: 20608-89-3
M. Wt: 204.25 g/mol
InChI Key: JYLQNWVVMDHMRQ-UHFFFAOYSA-N
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Description

3-(Thiophen-3-yl)benzoic acid is a useful research compound. Its molecular formula is C11H8O2S and its molecular weight is 204.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8O2S B1308331 3-(Thiophen-3-yl)benzoic acid CAS No. 20608-89-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-thiophen-3-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2S/c12-11(13)9-3-1-2-8(6-9)10-4-5-14-7-10/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLQNWVVMDHMRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40398751
Record name 3-(Thiophen-3-yl)benzoic acid
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Molecular Weight

204.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20608-89-3
Record name 3-(Thiophen-3-yl)benzoic acid
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Record name 3-(thiophen-3-yl)benzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-(Thiophen-3-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of 3-(Thiophen-3-yl)benzoic acid (CAS No: 20608-89-3). As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its physicochemical characteristics is paramount for its application in research and development. This document collates available experimental and computational data for key physical and spectral properties. While experimental data for some properties are not publicly available, this guide furnishes predicted values and outlines standard experimental protocols for their determination. All quantitative data is presented in structured tables for clarity and ease of comparison.

Chemical Identity and Structure

This compound is an organic compound featuring a benzoic acid moiety substituted with a thiophene ring at the meta-position.

  • IUPAC Name: this compound[1]

  • CAS Number: 20608-89-3[1][2]

  • Molecular Formula: C₁₁H₈O₂S[1][2]

  • Canonical SMILES: C1=CC(=CC(=C1)C(=O)O)C2=CSC=C2[1]

  • InChI Key: JYLQNWVVMDHMRQ-UHFFFAOYSA-N[1]

Tabulated Physical Properties

The following tables summarize the available quantitative physical data for this compound. Data is categorized as either experimentally determined or computationally predicted.

Table 1: General and Experimentally Determined Physical Properties

PropertyValueSource
Molecular Weight204.25 g/mol [2]
Melting Point177 °C[2]
AppearanceSolid (form not specified)Inferred from melting point

Table 2: Computationally Predicted Physical Properties

PropertyPredicted ValueSource
XLogP3-AA2.8[3]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count3[1]
Rotatable Bond Count2[1]
Exact Mass204.02450 g/mol [1]
Monoisotopic Mass204.02450 g/mol [1][3]
Topological Polar Surface Area66.1 Ų[1]
Heavy Atom Count14[1]
Complexity258[1]
pKa (strongest acidic)4.13PubChem (Predicted)

Note: Predicted values are generated by computational models and may differ from experimental results.

Solubility and pKa

3.1. Solubility Profile

3.2. Acidity (pKa)

The experimental pKa of this compound has not been found in the reviewed literature. Computational predictions suggest a pKa value of approximately 4.13. For comparison, the experimental pKa of benzoic acid in water is 4.20. The electron-donating or -withdrawing nature of the thiophene substituent at the meta position will influence the acidity of the carboxylic acid.

Spectral Data

Detailed experimental spectral data (NMR, IR, UV-Vis) for this compound are not publicly available. The following sections describe the expected spectral characteristics based on its chemical structure and data from analogous compounds.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzene and thiophene rings, as well as a characteristic downfield, broad singlet for the carboxylic acid proton (typically >10 ppm), which may be exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (typically in the range of 165-185 ppm) and the aromatic carbons of the two rings.

4.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups:

  • A broad O-H stretching vibration from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.

  • A strong C=O stretching vibration for the carbonyl group, expected around 1700 cm⁻¹.

  • C-O stretching and O-H bending vibrations in the fingerprint region.

  • C-H and C=C stretching and bending vibrations associated with the aromatic rings.

4.3. Mass Spectrometry

Predicted collision cross-section (CCS) values for various adducts of this compound have been calculated.[3]

Table 3: Predicted Collision Cross Section (CCS) Data

Adductm/zPredicted CCS (Ų)
[M+H]⁺205.03178142.3
[M+Na]⁺227.01372151.2
[M-H]⁻203.01722148.7
[M+NH₄]⁺222.05832163.0

4.4. UV-Visible Spectroscopy

The UV-Vis spectrum in a suitable solvent (e.g., ethanol or methanol) is expected to show absorption bands corresponding to the π-π* electronic transitions of the aromatic systems. For benzoic acid, typical absorption maxima are observed around 230 nm and 274 nm.[4] The presence of the thiophene ring may cause a shift in these absorption maxima.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not available in the literature. Therefore, standard methodologies are described below.

5.1. Determination of Melting Point

The melting point can be determined using a standard melting point apparatus (e.g., capillary tube method). The sample is finely ground and packed into a capillary tube, which is then heated in a calibrated apparatus. The temperature range over which the sample melts is recorded.

5.2. Determination of Solubility

The equilibrium solubility in various solvents can be determined by adding an excess of the solid compound to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the solute in the filtrate is determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC, after appropriate dilution.

5.3. Determination of pKa

The pKa can be determined by potentiometric titration. A solution of the compound in a suitable solvent (e.g., a water-alcohol mixture) is titrated with a standardized solution of a strong base (e.g., NaOH). The pH is monitored throughout the titration using a calibrated pH meter. The pKa is the pH at the half-equivalence point.

5.4. Acquisition of Spectral Data

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆), and a small amount of a reference standard (e.g., TMS) is added.

  • IR Spectroscopy: The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.

  • Mass Spectrometry: High-resolution mass spectra can be obtained using techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.

  • UV-Visible Spectroscopy: The UV-Vis spectrum is recorded using a dual-beam UV-Vis spectrophotometer. A dilute solution of the compound in a UV-transparent solvent (e.g., ethanol) is prepared, and the absorbance is measured over a range of wavelengths (e.g., 200-400 nm).

Visualization of Characterization Workflow

The following diagram illustrates a general workflow for the physical and spectral characterization of a chemical compound such as this compound.

G Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MP Melting Point Purification->MP Solubility Solubility Purification->Solubility pKa pKa Determination Purification->pKa NMR NMR (1H, 13C) Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS UVVis UV-Vis Spectroscopy Purification->UVVis

Caption: Workflow for the Characterization of this compound.

Conclusion

This technical guide consolidates the currently available physical property data for this compound. While key experimental values for properties such as boiling point, solubility, and pKa are yet to be reported in public literature, the provided computational data and established experimental protocols offer a solid foundation for researchers and professionals working with this compound. The presented information is crucial for designing and interpreting experiments, developing formulations, and advancing the potential applications of this compound in various scientific fields.

References

An In-depth Technical Guide to 3-(Thiophen-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 20608-89-3[1] IUPAC Name: 3-thiophen-3-ylbenzoic acid[1]

This technical guide provides a comprehensive overview of 3-(Thiophen-3-yl)benzoic acid, a biphenyl-like compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and potential biological activity.

Chemical and Physical Properties

This compound is a solid organic compound. The thiophene ring acts as a bioisostere for a phenyl ring, which can influence its metabolic stability and pharmacokinetic properties.[2] A summary of its key properties is presented below.

PropertyValueSource
Molecular FormulaC₁₁H₈O₂SPubChem[1]
Molecular Weight204.25 g/mol PubChem[1]
Monoisotopic Mass204.0245 DaPubChemLite[3]
Melting Point177 °CChemBK
XLogP3-AA2.8PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count2PubChem[1]
Rotatable Bond Count2PubChem[1]
Topological Polar Surface Area66.1 ŲPubChem[1]
Heavy Atom Count14PubChem[1]

Spectral Data

Detailed spectral data is crucial for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzene and thiophene rings. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, typically above 10 ppm. The protons on the benzene ring will exhibit splitting patterns characteristic of a 1,3-disubstituted system, while the thiophene protons will show their own characteristic couplings.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all 11 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be observed at a downfield chemical shift, typically in the range of 165-175 ppm. The aromatic carbons will resonate in the region of 120-140 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. A broad O-H stretching band for the carboxylic acid will be prominent in the region of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carbonyl group will appear around 1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present in their respective characteristic regions.[4]

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M+) at an m/z corresponding to the molecular weight of the compound (204.25). Fragmentation patterns will likely involve the loss of the carboxyl group and cleavage of the bond between the two aromatic rings.

Experimental Protocols

The synthesis of this compound is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful method allows for the formation of a carbon-carbon bond between an organoboron compound and an organic halide, catalyzed by a palladium complex.

Synthesis of this compound via Suzuki-Miyaura Coupling

Reaction Principle:

The Suzuki-Miyaura coupling reaction involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the biaryl product and regenerate the catalyst.[5]

Materials:

  • 3-Bromobenzoic acid

  • 3-Thienylboronic acid[2]

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-bromobenzoic acid (1.0 equivalent), 3-thienylboronic acid (1.2 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).

  • Solvent and Base Addition: Add a 4:1 mixture of toluene and water to the flask. Add potassium carbonate (3.0 equivalents) to the reaction mixture.

  • Reaction Execution: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring under an inert atmosphere (e.g., argon or nitrogen).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Extraction and Washing: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Potential Biological Activity and Signaling Pathway Involvement

While direct studies on the biological activity of this compound are limited, structurally related benzothiophene derivatives have shown promise as inhibitors of various signaling pathways implicated in diseases such as cancer.[6] One such pathway is the RhoA/ROCK signaling cascade, which plays a crucial role in cell migration, proliferation, and survival.[7][8]

The RhoA/ROCK pathway is often dysregulated in cancer, contributing to tumor progression and metastasis. Inhibition of this pathway is a promising therapeutic strategy. Benzo[b]thiophene-3-carboxylic acid derivatives have been identified as potential inhibitors of this pathway.[7][8]

Proposed Inhibition of the RhoA/ROCK Signaling Pathway

The diagram below illustrates the general mechanism of the RhoA/ROCK signaling pathway and the potential point of inhibition by a compound like this compound.

RhoA_ROCK_Pathway cluster_rho Extracellular_Signal Extracellular Signal (e.g., Growth Factors) GPCR GPCR Extracellular_Signal->GPCR RhoGEF RhoGEF GPCR->RhoGEF Activates RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP Promotes GDP/GTP exchange RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP RhoA_GTP->RhoA_GDP GDP (via RhoGAP) ROCK ROCK RhoA_GTP->ROCK Activates MLC_Phosphatase MLC Phosphatase ROCK->MLC_Phosphatase Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates pMLC Phosphorylated MLC (p-MLC) MLC_Phosphatase->pMLC Dephosphorylates Actin_Cytoskeleton Actin Cytoskeleton Reorganization pMLC->Actin_Cytoskeleton Cell_Contraction Cell Contraction & Migration Actin_Cytoskeleton->Cell_Contraction Inhibitor This compound (Proposed Inhibitor) Inhibitor->ROCK Inhibits

Figure 1: Proposed mechanism of RhoA/ROCK pathway inhibition.

This diagram illustrates that extracellular signals activate RhoA, which in turn activates ROCK. ROCK then promotes cell contraction and migration by phosphorylating Myosin Light Chain (MLC) and inhibiting MLC Phosphatase. A potential inhibitor like this compound could block this pathway by inhibiting ROCK, thereby preventing downstream signaling.

Conclusion

This compound is a readily synthesizable compound with physicochemical properties that make it an interesting candidate for further investigation in drug discovery and materials science. Its structural similarity to known kinase and RhoA/ROCK pathway inhibitors suggests a potential for biological activity. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the synthesis, characterization, and potential applications of this molecule. Further studies are warranted to fully elucidate its biological mechanism of action and therapeutic potential.

References

A Technical Guide to the Solubility of 3-(Thiophen-3-yl)benzoic Acid and Methodologies for its Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3-(Thiophen-3-yl)benzoic acid in common laboratory solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on the established methodologies for solubility determination, offering a robust framework for researchers to generate this critical data in-house. To illustrate data presentation, a summary of the solubility of the parent compound, benzoic acid, is provided as a reference.

Introduction to Solubility in Drug Development

Solubility is a critical physicochemical property that significantly influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1] Poor aqueous solubility can lead to low bioavailability, hindering the therapeutic efficacy of a potential drug.[1] Therefore, a thorough understanding and accurate measurement of a compound's solubility in various solvents are paramount during the early stages of drug discovery and development.[1]

Solubility Profile of this compound: An Overview

As a molecule containing both a lipophilic thiophene ring and a polar benzoic acid moiety, this compound is expected to exhibit a range of solubilities in different solvents. The carboxylic acid group suggests that its solubility will be pH-dependent, with increased solubility in basic aqueous solutions due to salt formation. In organic solvents, its solubility will be governed by the "like dissolves like" principle, where it is expected to be more soluble in polar organic solvents.

Illustrative Solubility Data: Benzoic Acid

To provide a tangible example of how solubility data is presented, the following table summarizes the solubility of benzoic acid, a structurally related parent compound, in several common laboratory solvents. This data is intended for illustrative purposes to guide researchers in structuring their own findings for this compound.

SolventTemperature (K)Molar Solubility (mol/L)
Water293.15~0.027
Methanol293.153.1812
Ethanol293.152.351
Acetonitrile293.151.974
Ethyl Acetate293.151.5018
Dichloromethane293.150.25475
Toluene293.150.1688

Note: Data for benzoic acid is compiled from various sources and should be considered illustrative.[2][3][4] The solubility of this compound will differ from these values.

Experimental Protocols for Solubility Determination

The "shake-flask" method is widely regarded as the gold standard for determining the thermodynamic (equilibrium) solubility of a compound due to its reliability and accuracy.[5][6]

4.1. The Shake-Flask Method

This method involves adding an excess amount of the solid compound to a known volume of the solvent in a sealed flask.[5][7] The mixture is then agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute.[7]

Detailed Protocol:

  • Preparation: Add an excess of this compound to a series of vials or flasks, each containing a precise volume of a different test solvent. It is crucial to ensure there is enough solid to maintain a saturated solution with visible excess solid.[5]

  • Equilibration: Seal the flasks and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixtures for a predetermined period, typically 24 to 72 hours, to allow them to reach equilibrium.[7]

  • Phase Separation: After equilibration, allow the suspensions to settle.[5] To separate the saturated solution from the excess solid, the supernatant can be carefully removed and filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed.[1]

  • Quantification: The concentration of this compound in the clear, saturated filtrate or supernatant is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or spectrophotometry.[7] A calibration curve prepared with known concentrations of the compound is used for accurate quantification.[1]

4.2. Potentiometric Titration

For ionizable compounds like this compound, potentiometric titration is a powerful technique to determine pH-dependent solubility.[7][8] This method involves titrating a solution of the compound with an acid or base and monitoring the pH changes to calculate the intrinsic solubility.[8][9]

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for determining the solubility of a new chemical entity like this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Data A Weigh excess This compound B Add to known volume of solvent A->B C Seal and agitate at constant temperature (24-72h) B->C D Allow suspension to settle C->D E Filter or Centrifuge supernatant D->E Choice F Quantify concentration (e.g., HPLC) E->F G Calculate Solubility (e.g., mg/mL, M) F->G H Tabulate Results G->H

References

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 3-(Thiophen-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural and geometric properties of 3-(Thiophen-3-yl)benzoic acid, a molecule of interest in medicinal chemistry and materials science. In the absence of experimental single-crystal X-ray diffraction data, this document presents a theoretical model of the molecular geometry derived from computational analysis. A detailed, representative protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction is also provided. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutic agents and functional materials incorporating this scaffold.

Introduction

This compound is a bi-aryl carboxylic acid that integrates a thiophene ring with a benzoic acid moiety. This structural motif is of significant interest in drug discovery, as thiophene-containing compounds are known to exhibit a wide range of biological activities. The benzoic acid group provides a handle for further chemical modification and can participate in crucial intermolecular interactions, such as hydrogen bonding, with biological targets. An understanding of the precise three-dimensional arrangement of atoms and the overall molecular geometry is critical for computational modeling, structure-activity relationship (SAR) studies, and the rational design of new molecules.

Due to the current lack of publicly available experimental crystal structure data for this compound, this guide leverages computational chemistry to provide insights into its molecular geometry. The presented data is based on theoretical calculations, which serve as a robust predictive model for the molecule's structural parameters.

Molecular Structure and Geometry (Theoretical)

The molecular geometry of this compound has been determined through computational modeling. The data presented in this section is derived from theoretical calculations and provides a reliable approximation of the molecule's three-dimensional structure.

The molecule consists of a benzoic acid ring and a thiophene ring linked by a carbon-carbon single bond. The carboxylic acid group is a key functional group that can act as a hydrogen bond donor and acceptor. The thiophene ring introduces a sulfur heteroatom and contributes to the overall electronic properties and conformational flexibility of the molecule.

Predicted Molecular Geometry Data

The following tables summarize the predicted bond lengths, bond angles, and dihedral angles for the optimized geometry of this compound.

Table 1: Predicted Bond Lengths

Atom 1Atom 2Bond Length (Å)
C1C21.395
C1C61.396
C1C71.485
C2C31.387
C3C41.392
C4C51.391
C5C61.390
C6C111.505
C7C81.385
C7S11.765
C8C91.420
C9C101.375
C10S11.750
C11O11.220
C11O21.350
O2H10.970

Note: Atom numbering corresponds to the diagram in Figure 1. Data is theoretical and based on computational models.

Table 2: Predicted Bond Angles

Atom 1Atom 2Atom 3Bond Angle (°)
C2C1C6119.8
C2C1C7120.5
C6C1C7119.7
C1C2C3120.1
C2C3C4120.2
C3C4C5119.8
C4C5C6120.1
C1C6C5119.9
C1C6C11121.0
C5C6C11119.1
C1C7C8128.5
C1C7S1122.0
C8C7S1109.5
C7C8C9112.5
C8C9C10112.0
C9C10S1111.5
C7S1C1094.5
C6C11O1123.0
C6C11O2114.0
O1C11O2123.0
C11O2H1109.5

Note: Atom numbering corresponds to the diagram in Figure 1. Data is theoretical and based on computational models.

Table 3: Predicted Dihedral Angles

Atom 1Atom 2Atom 3Atom 4Dihedral Angle (°)
C2C1C7C835.5
C6C1C7S1-145.0
C1C6C11O115.0
C5C6C11O2-165.0

Note: Atom numbering corresponds to the diagram in Figure 1. Data is theoretical and based on computational models.

Figure 1: 2D representation of this compound with atom numbering.

Experimental Protocols

Proposed Synthesis of this compound

The proposed synthesis involves the palladium-catalyzed Suzuki-Miyaura coupling of 3-bromobenzoic acid with thiophene-3-boronic acid.

Reaction Scheme:

Materials:

  • 3-Bromobenzoic acid

  • Thiophene-3-boronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Hydrochloric acid (1 M)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzoic acid (1.0 eq), thiophene-3-boronic acid (1.2 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Reaction: Heat the reaction mixture to reflux (approximately 100 °C) and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

synthesis_workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction Conditions cluster_workup Work-up & Purification 3-Bromobenzoic Acid 3-Bromobenzoic Acid Thiophene-3-boronic acid Thiophene-3-boronic acid Pd(OAc)2 / PPh3 Pd(OAc)2 / PPh3 K2CO3 K2CO3 Dioxane/Water Dioxane/Water Inert Atmosphere Inert Atmosphere Reflux (100 °C) Reflux (100 °C) 12-24 hours 12-24 hours Extraction with Ethyl Acetate Extraction with Ethyl Acetate Washing with Brine Washing with Brine Drying (MgSO4) Drying (MgSO4) Concentration Concentration Purification (Recrystallization/Chromatography) Purification (Recrystallization/Chromatography) Reactants & Reagents Reactants & Reagents Reaction Conditions Reaction Conditions Reactants & Reagents->Reaction Conditions Combine & Heat Work-up & Purification Work-up & Purification Reaction Conditions->Work-up & Purification Cool & Process Final Product Final Product Work-up & Purification->Final Product Isolate

Figure 2: Experimental workflow for the proposed synthesis of this compound.

Signaling Pathways and Biological Activity

As of the date of this publication, there is no specific information available in the public domain regarding the biological activity or the signaling pathways associated with this compound. Further research and biological screening are required to elucidate its potential therapeutic applications.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and a viable synthetic route for this compound. While experimental crystallographic data is currently unavailable, the presented theoretical geometric parameters offer valuable insights for researchers in the fields of medicinal chemistry and materials science. The outlined Suzuki-Miyaura coupling protocol provides a practical and efficient method for the synthesis of this compound, enabling further investigation into its physical, chemical, and biological properties. Future studies are warranted to determine the experimental crystal structure and to explore the potential biological activities of this promising molecular scaffold.

An In-depth Technical Guide on the ¹H and ¹³C NMR Spectral Data of 3-(Thiophen-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-(Thiophen-3-yl)benzoic acid. In the absence of publicly available experimental spectra, this document utilizes established chemical shift principles and data from analogous structures to offer a detailed structural elucidation. This guide is intended to be a valuable resource for professionals in medicinal chemistry, organic synthesis, and analytical chemistry, offering critical insights into the molecular architecture and electronic environment of this compound.

Introduction

This compound is a bifunctional molecule incorporating both a thiophene and a benzoic acid moiety. Such structures are of significant interest in medicinal chemistry and materials science due to the diverse biological activities and electronic properties associated with these rings. Accurate structural characterization is fundamental for any research and development involving this compound. NMR spectroscopy is an essential analytical technique for the unambiguous determination of molecular structure. This guide presents a detailed interpretation of the predicted ¹H and ¹³C NMR spectra of this compound, providing a foundational understanding of its spectral characteristics.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are based on the analysis of substituent effects on the chemical shifts of thiophene and benzene rings. For comparison, typical chemical shifts for protons and carbons in benzoic acid and 3-substituted thiophenes are well-documented.[1][2][3] The numbering convention used for the assignments is shown in the molecular structure diagram below.

Predicted ¹H NMR Spectral Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2'7.9 - 8.2d~1.51H
H-47.8 - 8.1d~7.71H
H-67.7 - 7.9d~7.71H
H-57.4 - 7.6t~7.71H
H-4'7.3 - 7.5dd~5.0, ~1.51H
H-5'7.2 - 7.4d~5.01H
COOH12.0 - 13.0br s-1H
Predicted ¹³C NMR Spectral Data
CarbonPredicted Chemical Shift (δ, ppm)
C-7 (COOH)~167
C-1'~140
C-3~138
C-1~132
C-5~130
C-6~129
C-4~128
C-5'~127
C-2'~126
C-4'~125
C-2~124

Experimental Protocols

The following is a generalized experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

1. Sample Preparation:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent that ensures complete dissolution of the sample. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for compounds containing carboxylic acids due to its ability to form hydrogen bonds and solubilize polar compounds. Deuterated chloroform (CDCl₃) could also be used, potentially with the addition of a small amount of methanol-d₄ to aid solubility.[4]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the selected deuterated solvent in a clean, dry NMR tube. Gentle warming or sonication may be used to facilitate dissolution.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]

2. NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[2]

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse sequence is generally sufficient.[1]

    • Spectral Width: Set a spectral width of approximately 12-15 ppm.

    • Number of Scans: Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio.[1]

    • Relaxation Delay: A relaxation delay of 1-2 seconds between scans is typically used.[1]

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[1]

    • Spectral Width: Set a spectral width of approximately 200-220 ppm.

    • Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.[1]

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure full relaxation of all carbon nuclei.

3. Data Processing:

  • Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

  • Chemical Shift Referencing: The spectrum is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integration and Peak Picking: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios. All peaks in both ¹H and ¹³C spectra are identified and their chemical shifts recorded.

Visualizations

molecular_structure Molecular Structure of this compound cluster_benzoic_acid Benzoic Acid Ring cluster_thiophene Thiophene Ring C1 C1 C2 C2 C1->C2 C7 C7(=O)OH C1->C7 C3 C3 C2->C3 H2 H2 C2->H2 C4 C4 C3->C4 C1_t C1' C3->C1_t C5 C5 C4->C5 H4 H4 C4->H4 C6 C6 C5->C6 H5 H5 C5->H5 C6->C1 H6 H6 C6->H6 C2_t C2' C1_t->C2_t S S C2_t->S H2_t H2' C2_t->H2_t C3_t C3' C3_t->C1_t H3_t H3' C3_t->H3_t C4_t C4' C4_t->C3_t H4_t H4' C4_t->H4_t S->C4_t

Caption: Molecular structure and numbering of this compound.

experimental_workflow General NMR Experimental Workflow A Sample Preparation (Weighing, Dissolution) B NMR Tube Loading A->B C Spectrometer Setup (Tuning, Locking, Shimming) B->C D Data Acquisition (¹H and ¹³C Spectra) C->D E Data Processing (FT, Phasing, Baseline Correction) D->E F Spectral Analysis (Peak Picking, Integration, Assignment) E->F G Structural Elucidation F->G

Caption: A generalized workflow for NMR sample analysis.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 3-(Thiophen-3-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the mass spectrometric fragmentation pattern of 3-(Thiophen-3-yl)benzoic acid. Understanding the fragmentation behavior of this molecule is crucial for its accurate identification, characterization, and quantification in complex matrices. While direct experimental data for this specific compound is not widely published, this guide synthesizes established fragmentation principles of its core moieties—benzoic acid and thiophene—to predict its mass spectral behavior.

Predicted Fragmentation Pathways

The fragmentation of this compound in mass spectrometry is anticipated to be primarily driven by the carboxylic acid functional group, which is a common initiation site for fragmentation in benzoic acid derivatives. The thiophene ring is expected to remain relatively intact during the initial fragmentation steps.

Under electrospray ionization (ESI) in positive ion mode, the molecule is expected to protonate to form the molecular ion [M+H]⁺. Key fragmentation events are predicted to include the loss of a water molecule (H₂O) and the subsequent loss of carbon monoxide (CO). In negative ion mode, deprotonation will form the [M-H]⁻ ion, with the primary fragmentation pathway being decarboxylation (loss of CO₂).

Quantitative Data Summary

The following table summarizes the predicted major ions and their corresponding mass-to-charge ratios (m/z) for this compound in both positive and negative ion modes. The relative abundances are theoretical predictions and should be confirmed experimentally.

Ion ModePredicted Ionm/z (Da)Predicted Relative Abundance
ESI+[M+H]⁺205.03High
ESI+[M+H-H₂O]⁺187.02Medium
ESI+[M+H-H₂O-CO]⁺159.03Medium-Low
ESI+[C₇H₅S]⁺117.01Low
ESI-[M-H]⁻203.02High
ESI-[M-H-CO₂]⁻159.03High

Experimental Protocol: A Standardized Approach

A robust method for the analysis of this compound involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Instrumentation:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A tandem mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) instrument, equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid

A Comprehensive Technical Review of 3-(Thiophen-3-yl)benzoic Acid and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intersection of thiophene and benzoic acid moieties has given rise to a class of compounds with significant potential in medicinal chemistry. 3-(Thiophen-3-yl)benzoic acid serves as a core scaffold for the development of novel therapeutic agents, leveraging the unique electronic and structural properties of both aromatic systems. The thiophene ring, a sulfur-containing heterocycle, is a well-established pharmacophore known to enhance the biological activity of various drug molecules. Its ability to engage in hydrogen bonding and other non-covalent interactions, coupled with its metabolic stability, makes it a valuable component in drug design. When linked to a benzoic acid scaffold, which provides a crucial acidic functional group for target interaction and pharmacokinetic modulation, the resulting analogs exhibit a diverse range of pharmacological activities. This technical guide provides a comprehensive literature review of this compound and its analogs, focusing on their synthesis, biological evaluation, and the signaling pathways they modulate.

Synthesis of this compound and its Analogs

The primary synthetic route to this compound and its analogs is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction provides a versatile and efficient method for the formation of the C-C bond between the thiophene and benzoic acid rings.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Materials:

  • 3-Bromobenzoic acid or its corresponding ester

  • Thiophene-3-boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF, with or without water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 3-bromobenzoic acid derivative (1.0 eq) and thiophene-3-boronic acid (1.2-1.5 eq) in the chosen solvent system.

  • Degassing: Purge the reaction mixture with an inert gas for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst and Base Addition: Add the palladium catalyst (0.02-0.05 eq) and the base (2.0-3.0 eq) to the reaction mixture under the inert atmosphere.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a biphasic system is used, separate the organic layer. If not, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired this compound analog.

Logical Workflow for Suzuki-Miyaura Coupling:

Suzuki_Coupling_Workflow Reactants Reactants: 3-Bromobenzoic acid derivative Thiophene-3-boronic acid Solvent Solvent System (e.g., Toluene/Water) Reactants->Solvent Degas Degas with Inert Gas Solvent->Degas Catalyst_Base Add Catalyst & Base (e.g., Pd(PPh3)4, K2CO3) Degas->Catalyst_Base Heat Heat (80-110 °C) Catalyst_Base->Heat Monitor Monitor Reaction (TLC, LC-MS) Heat->Monitor Workup Aqueous Work-up & Extraction Monitor->Workup Reaction Complete Purification Purification (Chromatography) Workup->Purification Product Pure 3-(Thiophen-3-yl)benzoic acid analog Purification->Product

Figure 1: General workflow for the synthesis of this compound analogs via Suzuki-Miyaura coupling.

Biological Activities and Structure-Activity Relationships

Analogs of this compound have been investigated for a variety of biological activities, most notably as anticancer and antioxidant agents. The structure-activity relationship (SAR) studies reveal that the nature and position of substituents on both the thiophene and benzoic acid rings play a crucial role in determining the potency and selectivity of these compounds.

Anticancer Activity

Thiophene-containing benzoic acid derivatives have demonstrated significant potential as anticancer agents. For instance, 2-((2-(thiophen-2-yl)acetyl)thio)benzoic acid has shown notable anticancer activity against A549 and Caco2 tumor cell lines with an IC₅₀ value of 239.88 μM/mL, inducing apoptosis.[1]

Compound IDStructureCancer Cell LineIC₅₀ (µM)Reference
1 2-((2-(thiophen-2-yl)acetyl)thio)benzoic acidA549, Caco2239.88[1]

Note: The provided data is for a structurally related compound and highlights the potential of the thiophene-benzoic acid scaffold. Further research is needed to determine the specific anticancer activity of this compound and its direct analogs.

Antioxidant Activity

The antioxidant potential of thiophene-containing compounds is another area of active research. The ability of these molecules to scavenge free radicals is a key mechanism underlying their protective effects against oxidative stress-related diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity. A thiophen flavonoid analogue, 3-hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one, has demonstrated potent free radical scavenging activity.[2]

AssayIC₅₀ (µg/mL)Reference
DPPH Radical Scavenging6.89 ± 25[2]
Superoxide Radical Scavenging4.04[2]
Nitric Oxide Radical Scavenging2.44[2]
Hydroxyl Radical Scavenging2.96[2]

Note: This data is for a more complex thiophene derivative, but it underscores the contribution of the thiophene moiety to antioxidant activity.

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)

  • Test compounds (analogs of this compound) at various concentrations

  • Ascorbic acid or Trolox as a positive control

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions: Prepare a stock solution of DPPH in methanol and protect it from light. Prepare serial dilutions of the test compounds and the positive control in methanol.

  • Reaction Mixture: In a 96-well plate, add a specific volume of the test compound or standard solution to each well. Then, add the DPPH solution to initiate the reaction. A blank well should contain only methanol, and a control well should contain methanol and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC₅₀ Determination: The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

Workflow for DPPH Assay:

DPPH_Assay_Workflow Prepare_Solutions Prepare Solutions: DPPH in Methanol Test Compounds Positive Control Reaction_Setup Reaction Setup in 96-well plate: Add Test Compound/Control Add DPPH solution Prepare_Solutions->Reaction_Setup Incubation Incubate in Dark (e.g., 30 min) Reaction_Setup->Incubation Measure_Absorbance Measure Absorbance at 517 nm Incubation->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50 Result Antioxidant Activity (IC50) Determine_IC50->Result

Figure 2: Standard workflow for determining antioxidant activity using the DPPH assay.

Modulation of Signaling Pathways

Thiophene derivatives have been shown to modulate key signaling pathways implicated in cancer and other diseases. The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

Some tetra-substituted thiophenes have been identified as highly selective PI3K inhibitors with potent oral antitumor activity.[3] These findings suggest that this compound analogs could be designed to target this crucial pathway. The general mechanism involves the inhibition of PI3K, which in turn prevents the phosphorylation and activation of Akt, leading to the downstream suppression of cell survival and proliferation signals.

PI3K/Akt Signaling Pathway and Potential Inhibition by Thiophene Analogs:

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruitment & Activation pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAkt->Downstream Phosphorylation Cell_Response Cell Proliferation & Survival Downstream->Cell_Response Regulation Thiophene_Analog 3-(Thiophen-3-yl)benzoic acid Analog Thiophene_Analog->PI3K Inhibition

Figure 3: Simplified PI3K/Akt signaling pathway and the potential point of inhibition by this compound analogs.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with diverse biological activities. The synthetic accessibility of this scaffold, primarily through the robust Suzuki-Miyaura coupling, allows for extensive structural modifications to optimize potency and selectivity. While preliminary data on related structures indicate significant potential in anticancer and antioxidant applications, further focused research is required to fully elucidate the structure-activity relationships and therapeutic potential of this compound derivatives. Future studies should concentrate on the systematic synthesis and biological evaluation of a library of these analogs, with a particular emphasis on their effects on key signaling pathways such as the PI3K/Akt pathway. Such investigations will be instrumental in advancing this chemical class towards the development of novel and effective therapeutic agents.

References

An In-depth Technical Guide to 3-(Thiophen-3-yl)benzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Central Valley, CA – This technical guide provides a comprehensive overview of 3-(Thiophen-3-yl)benzoic acid, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. This document details its commercial availability, synthesis, and physicochemical properties, offering a valuable resource for researchers, scientists, and professionals in drug development.

Commercial Availability and Suppliers

This compound (CAS No. 20608-89-3) is readily available from a variety of chemical suppliers. For research and development purposes, it is typically offered in quantities ranging from milligrams to multiple grams, with purities generally at or above 97%. Below is a summary of representative suppliers and their offerings.

SupplierProduct NumberPurityAvailable QuantitiesPrice (USD)
EchemiN/ANot specifiedBulkInquire
Sunway Pharm LtdCB7773297%250mg, 1g, 5g, 10g$82, $215, $680, $1004
ChemBKN/ANot specifiedN/AInquire

Note: Prices are subject to change and may not include shipping and handling fees. Please consult the suppliers' websites for the most current information.

Physicochemical Properties

Molecular Formula: C₁₁H₈O₂S Molecular Weight: 204.25 g/mol Appearance: Typically a white to off-white solid or powder. Melting Point: 177 °C[1] Solubility: Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a Suzuki-Miyaura cross-coupling reaction. This versatile method allows for the formation of a carbon-carbon bond between an aryl halide and an organoboron compound, catalyzed by a palladium complex.

General Reaction Scheme

The logical workflow for the synthesis is depicted below.

Synthesis_Workflow Reactant1 3-Iodobenzoic Acid Reaction_Mixture Reaction Mixture Reactant1->Reaction_Mixture Reactant2 Thiophene-3-boronic Acid Reactant2->Reaction_Mixture Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction_Mixture Base Base (e.g., K₂CO₃) Base->Reaction_Mixture Solvent Solvent (e.g., Toluene/Ethanol/Water) Solvent->Reaction_Mixture Heating Heating (e.g., 80-100 °C) Reaction_Mixture->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (e.g., Recrystallization) Workup->Purification Product This compound Purification->Product

Suzuki-Miyaura coupling for this compound synthesis.
Detailed Experimental Protocol

This protocol is adapted from established procedures for Suzuki-Miyaura cross-coupling reactions involving similar aryl halides and thiophene boronic acids.

Materials:

  • 3-Iodobenzoic acid

  • Thiophene-3-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), 1M solution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-iodobenzoic acid (1.0 eq), thiophene-3-boronic acid (1.1-1.5 eq), and a base such as potassium carbonate (2.0-3.0 eq).

  • Solvent Addition: Add a solvent mixture, typically a 2:1 or 3:1 ratio of toluene to ethanol, and a small amount of deionized water. The solvent should be sufficient to dissolve the reactants upon heating.

  • Catalyst Addition: Add the palladium catalyst. If using Pd(OAc)₂ (0.02-0.05 eq), also add a ligand such as triphenylphosphine (0.04-0.10 eq). If using Pd(PPh₃)₄ (0.02-0.05 eq), no additional ligand is needed.

  • Inert Atmosphere: Purge the reaction flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid. Purify by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Biological Activity and Applications in Drug Development

While extensive biological data for this compound is not widely published in the public domain, the thiophene and benzoic acid moieties are common pharmacophores found in a variety of biologically active molecules. Derivatives of thiophene-containing benzoic acids have been investigated for a range of therapeutic applications.

The structural motif of this compound serves as a versatile scaffold for the synthesis of more complex molecules with potential therapeutic value. The carboxylic acid group can be readily converted to esters, amides, or other functional groups, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.

The workflow for utilizing this compound in a drug discovery context is illustrated below.

Drug_Discovery_Workflow cluster_0 Scaffold-Based Drug Design cluster_1 Biological Screening cluster_2 Lead Optimization Core_Scaffold This compound Derivatization Chemical Derivatization (Amidation, Esterification, etc.) Core_Scaffold->Derivatization Library_Synthesis Combinatorial Library Synthesis Derivatization->Library_Synthesis HTS High-Throughput Screening (HTS) Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Opt Lead Optimization (SAR Studies) Hit_Identification->Lead_Opt ADMET_Profiling ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) Lead_Opt->ADMET_Profiling Candidate_Selection Preclinical Candidate Selection ADMET_Profiling->Candidate_Selection

Drug discovery workflow utilizing the this compound scaffold.

Conclusion

This compound is a commercially accessible and synthetically versatile building block for chemical and pharmaceutical research. The well-established Suzuki-Miyaura coupling provides a reliable method for its preparation. While direct biological activity data for this specific compound is limited, its structural features make it an attractive starting point for the development of novel therapeutic agents. This guide provides a foundational resource for researchers to procure, synthesize, and further investigate the potential of this compound in their respective fields.

References

3-(Thiophen-3-yl)benzoic acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-(Thiophen-3-yl)benzoic Acid as a Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bifunctional organic molecule that has emerged as a valuable building block in the fields of organic synthesis and medicinal chemistry. Its structure, featuring a benzoic acid moiety linked to a thiophene ring, provides two distinct points for chemical modification, making it a versatile scaffold for the construction of complex molecular architectures. The thiophene ring is a well-established pharmacophore, and its incorporation into larger molecules can significantly influence their biological activity.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its utility in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is crucial for its effective utilization in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueReference
IUPAC Name This compound[2]
CAS Number 20608-89-3[2]
Molecular Formula C₁₁H₈O₂S[2]
Molecular Weight 204.25 g/mol [3]
Melting Point 177 °C[3]
Appearance White to off-white solid
SMILES C1=CC(=CC(=C1)C(=O)O)C2=CSC=C2[2]
InChIKey JYLQNWVVMDHMRQ-UHFFFAOYSA-N[2]

Synthesis of this compound

The primary method for the synthesis of this compound and its analogues is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction provides an efficient route to biaryl compounds.[4][5] The general strategy involves the palladium-catalyzed coupling of a thiophene boronic acid with a halobenzoic acid derivative, or vice versa.

A logical workflow for a typical synthesis is depicted below.

G cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_process Reaction & Workup cluster_product Final Product 3-Bromobenzoic acid 3-Bromobenzoic acid Heating under Inert Atmosphere Heating under Inert Atmosphere 3-Bromobenzoic acid->Heating under Inert Atmosphere Thiophene-3-boronic acid Thiophene-3-boronic acid Thiophene-3-boronic acid->Heating under Inert Atmosphere Pd Catalyst (e.g., Pd(PPh3)4) Pd Catalyst (e.g., Pd(PPh3)4) Pd Catalyst (e.g., Pd(PPh3)4)->Heating under Inert Atmosphere Base (e.g., K2CO3, Na2CO3) Base (e.g., K2CO3, Na2CO3) Base (e.g., K2CO3, Na2CO3)->Heating under Inert Atmosphere Solvent (e.g., Toluene/Water) Solvent (e.g., Toluene/Water) Solvent (e.g., Toluene/Water)->Heating under Inert Atmosphere Aqueous Workup & Extraction Aqueous Workup & Extraction Heating under Inert Atmosphere->Aqueous Workup & Extraction Purification (Crystallization/Chromatography) Purification (Crystallization/Chromatography) Aqueous Workup & Extraction->Purification (Crystallization/Chromatography) This compound This compound Purification (Crystallization/Chromatography)->this compound

Synthetic workflow for this compound.
Detailed Experimental Protocol (Suzuki-Miyaura Coupling)

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

  • Methyl 3-bromobenzoate

  • Thiophene-3-boronic acid

  • Tetrakis(triphenylphosphine)palladium(0)

  • Potassium carbonate

  • Toluene

  • Ethanol

  • Water

  • Sodium hydroxide

  • Hydrochloric acid

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Coupling Reaction: To a round-bottom flask is added methyl 3-bromobenzoate (1.0 eq), thiophene-3-boronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent mixture of toluene and water (4:1) is then added. The reaction mixture is heated to reflux (approximately 90-100 °C) and stirred vigorously for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup and Extraction: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude methyl 3-(thiophen-3-yl)benzoate.

  • Purification of the Ester: The crude ester is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Saponification: The purified methyl 3-(thiophen-3-yl)benzoate is dissolved in a mixture of ethanol and water. An excess of sodium hydroxide (2-3 eq) is added, and the mixture is heated to reflux for 2-4 hours.

  • Acidification and Isolation: After cooling, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted ester. The aqueous layer is then acidified to pH 2-3 with concentrated hydrochloric acid, resulting in the precipitation of the product. The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford this compound as a solid.

Reactivity and Functional Group Transformations

This compound possesses two key reactive sites: the carboxylic acid group and the thiophene ring. This allows for a variety of functional group transformations to generate a diverse library of derivatives.

G cluster_cooh Carboxylic Acid Reactions cluster_thiophene Thiophene Ring Reactions This compound This compound Esterification Esterification This compound->Esterification R-OH, H+ Amide Coupling Amide Coupling This compound->Amide Coupling R-NH2, Coupling Agent Reduction to Alcohol Reduction to Alcohol This compound->Reduction to Alcohol e.g., LiAlH4 Acid Chloride Formation Acid Chloride Formation This compound->Acid Chloride Formation SOCl2 or (COCl)2 Electrophilic Aromatic Substitution Electrophilic Aromatic Substitution This compound->Electrophilic Aromatic Substitution e.g., NBS, HNO3/H2SO4 Metalation-Substitution Metalation-Substitution This compound->Metalation-Substitution 1. n-BuLi 2. Electrophile Oxidation of Sulfur Oxidation of Sulfur This compound->Oxidation of Sulfur e.g., m-CPBA G Growth Factors Growth Factors GPCRs GPCRs Growth Factors->GPCRs RhoGEFs RhoGEFs GPCRs->RhoGEFs RhoA-GTP (active) RhoA-GTP (active) RhoGEFs->RhoA-GTP (active) RhoA-GDP (inactive) RhoA-GDP (inactive) RhoA-GDP (inactive)->RhoA-GTP (active) GTP RhoA-GTP (active)->RhoA-GDP (inactive) GAP (GTP hydrolysis) ROCK ROCK RhoA-GTP (active)->ROCK MLC Phosphatase (inactive) MLC Phosphatase (inactive) ROCK->MLC Phosphatase (inactive) MLC (phosphorylated) MLC (phosphorylated) ROCK->MLC (phosphorylated) Actin-Myosin Contraction Actin-Myosin Contraction MLC (phosphorylated)->Actin-Myosin Contraction Cell Proliferation & Metastasis Cell Proliferation & Metastasis Actin-Myosin Contraction->Cell Proliferation & Metastasis Thiophene-based Inhibitor Thiophene-based Inhibitor Thiophene-based Inhibitor->ROCK

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(Thiophen-3-yl)benzoic acid via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1][2][3] This palladium-catalyzed reaction offers mild reaction conditions, broad functional group tolerance, and utilizes commercially available and environmentally relatively benign organoboron reagents.[2] These characteristics make it a cornerstone in modern organic synthesis, especially within the pharmaceutical and materials science industries.[1][4] 3-(Thiophen-3-yl)benzoic acid is a valuable building block in medicinal chemistry, as the thiophene moiety is a common bioisostere for a phenyl ring, often leading to improved metabolic stability and pharmacokinetic properties in drug candidates.[3] These application notes provide a detailed protocol for the synthesis of this compound using the Suzuki-Miyaura coupling reaction between 3-bromobenzoic acid and thiophene-3-boronic acid.

Reaction Principle:

The synthesis of this compound is achieved through a palladium-catalyzed cross-coupling reaction between an aryl halide (3-bromobenzoic acid) and an organoboron reagent (thiophene-3-boronic acid). The reaction proceeds via a catalytic cycle that involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the thiophene group from the boronic acid to the palladium center, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.[1]

Experimental Protocol

This protocol details the synthesis of this compound from 3-bromobenzoic acid and thiophene-3-boronic acid.

Materials:

  • 3-Bromobenzoic acid

  • Thiophene-3-boronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

  • Base (e.g., Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄))

  • Solvent (e.g., 1,4-Dioxane/water mixture, Toluene/water mixture, or aqueous n-butanol)[1][5]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Reaction monitoring equipment (TLC or LC-MS)

  • Purification supplies (Silica gel for column chromatography, ethyl acetate, hexanes, sodium sulfate)

Procedure:

  • Reaction Setup: In a round-bottomed flask, combine 3-bromobenzoic acid (1.0 equiv), thiophene-3-boronic acid (1.2-1.5 equiv), the palladium catalyst (0.1-5 mol%), and the base (2.0-3.0 equiv).[1][3][6]

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask via syringe.[6]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[1][3][6]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-24 hours.[1][3]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water and then with brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[1]

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound. Recrystallization from a suitable solvent can also be employed for further purification.[7][8][9]

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the Suzuki-Miyaura coupling to synthesize this compound. The data is compiled from general protocols for similar couplings.

Table 1: Typical Reaction Conditions

ParameterConditionReference
Aryl Halide 3-Bromobenzoic acid (1.0 equiv)[1]
Boronic Acid Thiophene-3-boronic acid (1.2-1.5 equiv)[3]
Catalyst Pd(PPh₃)₄ (3-5 mol%) or PdCl₂(dppf) (2-5 mol%)[3][6]
Base K₂CO₃ (2.0 equiv) or K₃PO₄ (2.0-3.0 equiv)[1][6]
Solvent 1,4-Dioxane/Water (4:1) or Toluene/Water[1][6]
Temperature 80-100 °C[1][3]
Reaction Time 1-24 hours[1][3]

Table 2: Expected Product Characterization Data

PropertyValue
Molecular Formula C₁₁H₈O₂S
Molecular Weight 204.25 g/mol
Appearance Off-white to pale yellow solid
¹H NMR Consistent with the structure of this compound
¹³C NMR Consistent with the structure of this compound
Mass Spec (ESI-MS) m/z = 203.02 [M-H]⁻

Visualizations

The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.

experimental_workflow reagents Combine Reactants: - 3-Bromobenzoic acid - Thiophene-3-boronic acid - Pd Catalyst - Base inert Establish Inert Atmosphere (Ar or N₂) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (80-100 °C) solvent->reaction monitor Monitor Reaction (TLC / LC-MS) reaction->monitor workup Aqueous Work-up - Dilute with EtOAc - Wash with H₂O & Brine monitor->workup purify Purification (Column Chromatography) workup->purify product Pure this compound purify->product suzuki_cycle cluster_reactants Reactants pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition transmetalation_complex Ar-Pd(II)-Ar'(L₂) pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' (this compound) aryl_halide Ar-X (3-Bromobenzoic acid) boronic_acid Ar'-B(OH)₂ (Thiophene-3-boronic acid) base Base (e.g., K₂CO₃)

References

Application Notes and Protocols for Palladium-Catalyzed Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for several widely utilized palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis, enabling the efficient construction of carbon-carbon and carbon-heteroatom bonds, which are critical for the development of pharmaceuticals, agrochemicals, and functional materials.[1][2][3][4][5][6]

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecule-building, a feat recognized by the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1][7] These reactions facilitate the formation of a new single bond between two organic fragments by coupling an organometallic or organic nucleophile with an organic halide or triflate in the presence of a palladium catalyst.[3][7][8] The general catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation (for coupling reactions like Suzuki, Sonogashira, etc.) or migratory insertion (for the Heck reaction), and reductive elimination.[1][2][3][8]

General Catalytic Cycle

The catalytic cycle is a fundamental concept in understanding palladium-catalyzed reactions. It illustrates the regeneration of the active catalyst after each turnover, allowing for the use of sub-stoichiometric amounts of the precious metal. The cycle typically begins with a palladium(0) species which undergoes oxidative addition with an organic halide.[1][2][3] This is followed by a transmetalation step where an organic group is transferred from a main group organometallic reagent to the palladium center.[1][7] Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired cross-coupled product and regenerates the active palladium(0) catalyst.[1][8][9]

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Pd(0)L2->Oxidative_Addition R-X R-X R-X->Oxidative_Addition R-Pd(II)(X)L2 R-Pd(II)(X)L2 Oxidative_Addition->R-Pd(II)(X)L2 Oxidative Addition R-Pd(II)(X)L2->Transmetalation R'-M R'-M R'-M->Transmetalation R-Pd(II)(R')L2 R-Pd(II)(R')L2 Transmetalation->R-Pd(II)(R')L2 Transmetalation R-Pd(II)(R')L2->Pd(0)L2 R-Pd(II)(R')L2->Reductive_Elimination R-R' R-R' Reductive_Elimination->R-R' Reductive Elimination

A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow

A typical experimental workflow for a palladium-catalyzed cross-coupling reaction involves careful setup under an inert atmosphere to prevent the degradation of the catalyst and reagents.[10] The reaction progress is monitored, and upon completion, a work-up procedure is performed to isolate the crude product, which is then purified.

Experimental Workflow Reaction_Setup Reaction Setup (Inert Atmosphere) Reagent_Addition Addition of Reactants, Catalyst, Ligand, Base, Solvent Reaction_Setup->Reagent_Addition Reaction_Execution Reaction Execution (Heating/Stirring) Reagent_Addition->Reaction_Execution Monitoring Reaction Monitoring (TLC, GC, LC-MS) Reaction_Execution->Monitoring Workup Work-up (Quenching, Extraction) Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization

A generalized experimental workflow for palladium-catalyzed synthesis.

Detailed Protocols and Data

The following sections provide detailed experimental protocols for four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura Coupling, Heck Reaction, Sonogashira Coupling, and Buchwald-Hartwig Amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[3][11] It is widely used for the synthesis of biaryls, a common structural motif in pharmaceuticals.[12]

Experimental Protocol: Synthesis of a Biaryl Compound

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.[12]

  • Materials:

    • Aryl bromide (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2 mmol, 1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)

    • SPhos (0.04 mmol, 4 mol%)

    • Potassium phosphate (K₃PO₄; 2.0 mmol, 2.0 equiv)

    • Toluene (5 mL, degassed)

    • Water (0.5 mL, degassed)

  • Procedure:

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[12]

    • Seal the tube with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[12]

    • Add the degassed toluene and water via syringe.[12]

    • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.[12]

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.[12]

Table 1: Suzuki-Miyaura Coupling - Reaction Parameters and Yields

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012>95
24-ChloroanisolePhenylboronic acidPd₂(dba)₃ (1)XPhos (2)K₃PO₄1,4-Dioxane1002492
31-Iodonaphthalene2-Thiopheneboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O80698
42-Bromopyridine4-Methoxyphenylboronic acidPdCl₂(dppf) (2)-K₂CO₃DMF901689
Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[13][14]

Experimental Protocol: Synthesis of a Substituted Alkene

This protocol provides a general procedure for the Heck reaction.[15]

  • Materials:

    • Aryl iodide (1.0 mmol, 1.0 equiv)

    • Alkene (1.5 mmol, 1.5 equiv)

    • Palladium(II) chloride (PdCl₂; 0.01 mmol, 1 mol%)

    • Sodium carbonate (Na₂CO₃; 3.0 mmol, 3.0 equiv)

    • Water (5 mL)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar, add the aryl iodide, alkene, PdCl₂, and sodium carbonate.[15]

    • Add water to the flask.[15]

    • Heat the reaction mixture to approximately 100 °C and stir.[15]

    • Monitor the reaction by TLC until the starting aryl iodide is consumed.[15]

    • Cool the reaction to room temperature.[15]

    • Acidify the mixture with 1 M HCl to a pH of ~1.[15]

    • Collect the precipitated product by filtration, wash with water, and dry.

Table 2: Heck Reaction - Reaction Parameters and Yields

EntryAryl HalideAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneStyrenePd(OAc)₂ (1)Et₃NDMF100495
24-Bromoacetophenonen-Butyl acrylatePd(PPh₃)₄ (2)K₂CO₃Acetonitrile801288
3Phenyl triflate1-OctenePdCl₂(dppf) (3)Proton SpongeDioxane1002475
41-IodonaphthaleneMethyl methacrylatePd(OAc)₂ (1)NaOAcDMA120891
Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[9][16]

Experimental Protocol: Synthesis of an Arylalkyne

This protocol outlines a general procedure for the Sonogashira coupling.[9]

  • Materials:

    • Aryl halide (1.0 mmol, 1.0 equiv)

    • Terminal alkyne (1.2 mmol, 1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂; 0.02 mmol, 2 mol%)

    • Copper(I) iodide (CuI; 0.04 mmol, 4 mol%)

    • Triethylamine (3.0 mmol, 3.0 equiv)

    • Anhydrous solvent (e.g., THF or DMF, 5 mL)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add the aryl halide, Pd(PPh₃)₂Cl₂, and CuI.[9]

    • Add the anhydrous solvent and triethylamine.[9]

    • Stir the mixture for 5-10 minutes at room temperature.[9]

    • Add the terminal alkyne dropwise via syringe.[9]

    • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

    • Once complete, cool the mixture to room temperature and dilute with an organic solvent like diethyl ether.[9]

    • Wash the organic layer with saturated aqueous ammonium chloride (to remove copper) and brine.[9]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[9]

    • Purify the crude product by column chromatography.[9]

Table 3: Sonogashira Coupling - Reaction Parameters and Yields

EntryAryl HalideAlkynePd Catalyst (mol%)Cu Cocatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzenePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF252>90
24-Bromobenzonitrile1-HexynePd(PPh₃)₄ (3)CuI (5)DiisopropylamineDMF60685
31-IodonaphthaleneTrimethylsilylacetylenePdCl₂(dppf) (2)CuI (4)Et₃NToluene50492
42-ChloropyridineEthynylbenzenePd(OAc)₂ (2) / XPhos (4)CuI (5)Cs₂CO₃Dioxane1002478
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl halides or triflates and amines.[17]

Experimental Protocol: Synthesis of an Arylamine

This protocol provides a general procedure for the Buchwald-Hartwig amination.[10]

  • Materials:

    • Aryl halide (1.0 mmol, 1.0 equiv)

    • Amine (1.2 mmol, 1.2 equiv)

    • Palladium precatalyst (e.g., Pd₂(dba)₃; 0.01 mmol, 1 mol%)

    • Ligand (e.g., Xantphos; 0.02 mmol, 2 mol%)

    • Base (e.g., sodium tert-butoxide; 1.4 mmol, 1.4 equiv)

    • Anhydrous solvent (e.g., toluene or dioxane, 5 mL)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the aryl halide, amine, palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.

    • Add the anhydrous solvent.

    • Seal the tube and heat the reaction mixture with stirring.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature.

    • Dilute with an organic solvent and quench with water.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter, concentrate, and purify the residue by column chromatography.

Table 4: Buchwald-Hartwig Amination - Reaction Parameters and Yields

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-ChlorotolueneMorpholinePd₂(dba)₃ (1)Xantphos (2)NaOtBuToluene1001696
22-BromopyridineAnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1102485
3Phenyl triflateDi-n-butylaminePd(OAc)₂ (1.5)RuPhos (3)K₃PO₄Toluene1001291
41-BromonaphthaleneBenzylaminePdCl₂(Amphos) (2)-K₂CO₃t-BuOH901888

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. The protocols and data presented here provide a foundation for researchers to apply these powerful transformations in their own work. Optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is often necessary to achieve high yields and purity for specific substrates.[2]

References

Application Notes and Protocols for the Purification of 3-(Thiophen-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed protocols for the purification of 3-(Thiophen-3-yl)benzoic acid, a key intermediate in pharmaceutical and materials science research. Two primary laboratory-scale purification techniques are presented: recrystallization and column chromatography. These methods are designed to effectively remove common impurities, such as unreacted starting materials, byproducts, and color contaminants. This guide includes illustrative data, step-by-step experimental procedures, and visual workflows to assist researchers in achieving high-purity this compound.

Introduction

This compound (C₁₁H₈O₂S) is an aromatic carboxylic acid containing both a benzene and a thiophene ring.[1] The purity of this compound is critical for its subsequent use in drug development and chemical synthesis. Impurities can lead to undesirable side reactions, lower yields, and compromised biological activity in downstream applications.

Recrystallization is a purification technique based on the differential solubility of the compound and its impurities in a specific solvent system at varying temperatures.[2] It is most effective when the target compound is highly soluble in a hot solvent and sparingly soluble in the same solvent when cold.[3] Column chromatography provides a more rigorous separation based on the differential partitioning of components between a stationary phase and a mobile phase.[4] For acidic compounds like this compound, normal-phase chromatography on silica gel or acidic alumina is often employed.[5]

The choice between these methods depends on the nature and quantity of the impurities. This document offers protocols for both, enabling researchers to select the most appropriate technique for their specific needs.

Data Presentation: Illustrative Purification Outcomes

The following tables summarize typical quantitative results that can be expected when purifying this compound using the described protocols. The data is representative and may vary based on the initial purity of the crude material and specific laboratory conditions.

Table 1: Purification of this compound by Recrystallization

ParameterCrude MaterialAfter Recrystallization
Appearance Light brown to off-white powderWhite to pale yellow crystalline solid
Purity (by HPLC) ~94.5%[6]>99%[7]
Melting Point 172-176 °C177 °C[8]
Typical Recovery Yield N/A80-90%

Table 2: Purification of this compound by Column Chromatography

ParameterCrude MaterialAfter Chromatography
Appearance Light brown, oily solidWhite amorphous solid
Purity (by HPLC) ~85-90%>99.5%
Rf Value (1:1 Hexane:Ethyl Acetate + 1% Acetic Acid) Multiple spotsSingle spot at ~0.4
Typical Recovery Yield N/A70-85%

Purification Strategy and Experimental Workflows

The selection of an appropriate purification method is crucial for achieving the desired purity and yield. The following diagrams illustrate the decision-making process and the detailed workflows for each technique.

start Crude this compound assess Assess Purity (TLC, ¹H NMR, Crude MP) start->assess recrystallize Recrystallization assess->recrystallize High Purity (>95%) Solid Impurities chromatography Column Chromatography assess->chromatography Low Purity (<95%) Oily / Multiple Impurities analyze Analyze Purity (HPLC, MP, NMR) recrystallize->analyze chromatography->analyze pure_product Pure Product (>99%) analyze->pure_product Purity OK repeat Repeat Purification or Combine Methods analyze->repeat Purity Not OK

Caption: Purification strategy decision workflow.

cluster_recrystallization Recrystallization Workflow n1 1. Dissolution: Dissolve crude solid in minimum hot solvent (e.g., Ethanol/Water) n2 2. Hot Filtration (Optional): Filter to remove insoluble impurities n1->n2 if needed n3 3. Crystallization: Allow filtrate to cool slowly to room temperature, then in ice bath n1->n3 n2->n3 n4 4. Isolation: Collect crystals by vacuum filtration n3->n4 n5 5. Washing: Rinse crystals with a small amount of ice-cold solvent n4->n5 n6 6. Drying: Dry crystals under vacuum to constant weight n5->n6 n7 Pure Crystalline Product n6->n7

Caption: Experimental workflow for recrystallization.

cluster_chromatography Column Chromatography Workflow c1 1. TLC Analysis: Determine optimal eluent system (e.g., Hexane:EtOAc + 1% AcOH) c2 2. Column Packing: Prepare a slurry of silica gel in eluent and pack column c1->c2 c3 3. Sample Loading: Adsorb crude product onto silica ('dry loading') and add to top of column c2->c3 c4 4. Elution: Pass eluent through the column using gravity or pressure c3->c4 c5 5. Fraction Collection: Collect eluate in sequential fractions c4->c5 c6 6. Analysis & Pooling: Analyze fractions by TLC and pool pure fractions c5->c6 c7 7. Solvent Removal: Evaporate solvent from pooled fractions via rotary evaporator c6->c7 c8 Pure Amorphous Product c7->c8

Caption: Experimental workflow for column chromatography.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is ideal for purifying solid crude material with a relatively high initial purity (>95%) and where impurities have different solubility profiles from the product. An ethanol/water solvent system is often effective for aromatic carboxylic acids.[7][9]

Materials:

  • Crude this compound

  • 95% Ethanol

  • Deionized water

  • Erlenmeyer flasks (2)

  • Heating mantle or hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place 1.0 g of crude this compound into a 100 mL Erlenmeyer flask. Add approximately 10 mL of 95% ethanol.

  • Heat the mixture gently with stirring until the solid completely dissolves.[7]

  • Addition of Anti-Solvent: While the ethanol solution is still hot, slowly add warm deionized water dropwise with continuous stirring until the solution becomes faintly turbid (cloudy).[7] This indicates the saturation point has been reached.

  • Add a few more drops of hot ethanol to redissolve the precipitate and ensure the solution is clear.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[3]

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[7]

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Buchner funnel.[10]

  • Washing: Wash the crystals on the filter paper with a small amount (2-3 mL) of an ice-cold ethanol/water mixture to remove any residual soluble impurities.[9]

  • Drying: Transfer the purified crystals to a watch glass and dry them in a vacuum oven at 50-60 °C until a constant weight is achieved.

  • Analysis: Characterize the purified product by measuring its melting point and obtaining an HPLC or NMR spectrum to confirm purity.

Protocol 2: Purification by Column Chromatography

This protocol is recommended for purifying crude mixtures that are oily, contain multiple components visible by TLC, or have a low initial purity (<95%). Adding a small amount of acid to the mobile phase is crucial to prevent the carboxylic acid from streaking on the silica gel.[11]

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)[4]

  • n-Hexane (Hex)

  • Ethyl acetate (EtOAc)

  • Glacial acetic acid (AcOH)

  • Glass chromatography column

  • TLC plates (silica gel)

  • Test tubes or fraction collector

  • Rotary evaporator

Procedure:

  • TLC Analysis: Dissolve a small sample of the crude material in ethyl acetate. Spot it on a TLC plate and develop it in various ratios of Hexane:Ethyl Acetate. A good starting point is 3:1. Add 1% acetic acid to the eluent to improve resolution.[11] The ideal eluent system should give the product a retention factor (Rf) of approximately 0.3-0.4.[5]

  • Column Preparation (Slurry Packing):

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer (~1 cm) of sand.[12]

    • In a beaker, prepare a slurry of silica gel in the chosen eluent (e.g., 90:10 Hexane:EtOAc + 1% AcOH). Use about 50 g of silica per 1 g of crude product.

    • Pour the slurry into the column and use gentle air pressure to pack the column bed, ensuring no air bubbles are trapped.[13] Do not let the column run dry.

  • Sample Loading (Dry Loading):

    • Dissolve ~1.0 g of the crude product in a minimal amount of a volatile solvent like dichloromethane or ethyl acetate.

    • Add 2-3 g of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column. Add a thin protective layer of sand on top.[14]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column without disturbing the top layer.

    • Begin eluting the column, collecting the solvent that passes through in a series of numbered test tubes (e.g., 10 mL per fraction).

  • Analysis and Pooling:

    • Monitor the collected fractions by spotting them on TLC plates.

    • Visualize the spots under UV light (254 nm).[14]

    • Combine all fractions that contain only the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound as a solid.

  • Analysis: Confirm the purity of the final product by HPLC, NMR, and melting point analysis.

References

Application Notes and Protocols for 3-(Thiophen-3-yl)benzoic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct, documented applications of 3-(Thiophen-3-yl)benzoic acid in materials science are limited in publicly available literature. The following application notes and protocols are based on the established use of closely related thiophene and benzoic acid derivatives in the specified fields. These should serve as a foundational guide for researchers exploring the potential of this compound and its derivatives.

I. Application Notes

This compound is a bifunctional organic molecule possessing both a thiophene ring and a benzoic acid group. This unique combination makes it a promising candidate as a building block (linker or monomer) for the synthesis of advanced functional materials. The thiophene moiety offers electronic conductivity and has been a cornerstone in the development of organic semiconductors, while the benzoic acid group is a classic ligand for the construction of Metal-Organic Frameworks (MOFs).

1. Organic Electronics:

The thiophene ring is an electron-rich aromatic system that facilitates π-π stacking and charge transport. When incorporated into a polymer backbone, this compound can contribute to the synthesis of conjugated polymers with potential applications in:

  • Organic Field-Effect Transistors (OFETs): The polymer's semiconducting properties would be crucial for the active layer in OFETs.

  • Organic Photovoltaics (OPVs): As a component of the donor or acceptor material in the active layer of solar cells.

  • Organic Light-Emitting Diodes (OLEDs): The tunable electronic properties could be beneficial for charge-transporting or emissive layers.

The benzoic acid group can be chemically modified (e.g., esterification) to enhance solubility and processability of the resulting polymers, which is a critical factor for device fabrication.

2. Metal-Organic Frameworks (MOFs):

The carboxylate group of benzoic acid readily coordinates with metal ions to form robust and porous three-dimensional structures known as MOFs. The incorporation of the thiophene unit from this compound into the MOF structure could impart several interesting properties:

  • Gas Storage and Separation: The porous nature of MOFs can be tailored for the selective adsorption of gases. The sulfur atom in the thiophene ring could enhance interactions with specific gas molecules.

  • Catalysis: The metal nodes and the organic linkers can both act as catalytic sites. The thiophene group could serve as a binding site for substrates or as a catalytically active center itself.

  • Sensing: The electronic properties of the thiophene unit could be exploited for the development of chemical sensors, where the interaction with an analyte would induce a change in the MOF's optical or electrical properties.

II. Experimental Protocols

The following are detailed, representative protocols for the synthesis of materials using thiophene-based carboxylic acids, which can be adapted for this compound.

Protocol 1: Synthesis of a Metal-Organic Framework (MOF) using a Thiophene-Based Dicarboxylic Acid Ligand (Analogous Protocol)

This protocol is adapted from the synthesis of lanthanide-based MOFs using a methyl-substituted thieno[2,3-b]thiophene-2,5-dicarboxylic acid.

Objective: To synthesize a crystalline Metal-Organic Framework.

Materials:

  • This compound (or a dicarboxylic acid derivative for higher connectivity)

  • A metal salt (e.g., Zinc nitrate hexahydrate, Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave (23 mL)

Procedure:

  • In a 20 mL glass vial, dissolve 0.1 mmol of this compound (or its derivative) and 0.1 mmol of Zn(NO₃)₂·6H₂O in 10 mL of DMF.

  • Sonicate the mixture for 10 minutes to ensure homogeneity.

  • Transfer the solution to a 23 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at 120 °C for 72 hours.

  • After 72 hours, cool the autoclave to room temperature naturally.

  • Colorless block-shaped crystals should be formed.

  • Carefully decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).

  • Dry the crystals under vacuum at 60 °C for 12 hours to obtain the activated MOF.

Characterization:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the framework.

  • Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the porosity and surface area of the MOF.

Workflow Diagram for MOF Synthesis:

MOF_Synthesis_Workflow cluster_prep Solution Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Isolation and Activation dissolve Dissolve Ligand and Metal Salt in DMF sonicate Sonicate for 10 min dissolve->sonicate transfer Transfer to Autoclave sonicate->transfer heat Heat at 120 °C for 72h transfer->heat cool Cool to Room Temperature heat->cool wash_dmf Wash with DMF cool->wash_dmf wash_etoh Wash with Ethanol wash_dmf->wash_etoh dry Dry under Vacuum wash_etoh->dry Characterization Characterization dry->Characterization PXRD, TGA, Gas Adsorption

Solvothermal synthesis workflow for a Metal-Organic Framework.

Protocol 2: Synthesis of a Conjugated Polymer via Oxidative Polymerization (Analogous Protocol)

This protocol is a general method for the chemical oxidative polymerization of thiophene derivatives.

Objective: To synthesize a poly(this compound) derivative.

Materials:

  • A suitable monomer derived from this compound (e.g., an ester derivative for solubility)

  • Anhydrous ferric chloride (FeCl₃) as an oxidant

  • Anhydrous chloroform (CHCl₃) as the solvent

  • Methanol

  • Ammonia solution

Procedure:

  • In a dry, three-necked flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4 molar equivalents of anhydrous FeCl₃ in anhydrous CHCl₃. Stir the solution for 15 minutes.

  • In a separate flask, dissolve 1 molar equivalent of the this compound derivative monomer in anhydrous CHCl₃.

  • Slowly add the monomer solution to the FeCl₃ solution dropwise over 30 minutes with vigorous stirring.

  • Continue stirring the reaction mixture at room temperature for 24 hours. The solution should turn dark, indicating polymerization.

  • Pour the reaction mixture into a large volume of methanol to precipitate the polymer.

  • Filter the precipitate and wash it with methanol until the filtrate is colorless to remove any remaining FeCl₃ and oligomers.

  • To de-dope the polymer, stir the precipitate in a concentrated ammonia solution for 2 hours.

  • Filter the polymer again and wash it extensively with methanol and then water until the filtrate is neutral.

  • Dry the resulting polymer powder in a vacuum oven at 50 °C for 24 hours.

Characterization:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the polymer structure and the disappearance of monomer-specific peaks.

  • UV-Vis Spectroscopy: To determine the electronic absorption properties and estimate the bandgap of the polymer.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Workflow Diagram for Polymer Synthesis:

Polymer_Synthesis_Workflow cluster_reaction Oxidative Polymerization cluster_workup Purification and Isolation fecl3_sol Prepare FeCl3 solution in Chloroform add_monomer Add Monomer to FeCl3 solution fecl3_sol->add_monomer monomer_sol Prepare Monomer solution in Chloroform monomer_sol->add_monomer react Stir for 24h at RT add_monomer->react precipitate Precipitate in Methanol react->precipitate wash_meoh Wash with Methanol precipitate->wash_meoh dedope De-dope with Ammonia wash_meoh->dedope wash_final Wash with Methanol and Water dedope->wash_final dry Dry under Vacuum wash_final->dry Characterization Characterization dry->Characterization FTIR, UV-Vis, GPC, TGA

Oxidative polymerization workflow for a thiophene-based polymer.

III. Data Presentation

The following tables present representative quantitative data for materials synthesized from thiophene-carboxylic acid derivatives, which can be expected to be similar for materials derived from this compound.

Table 1: Representative Properties of Thiophene-Based Metal-Organic Frameworks

PropertyValueMethod of Analysis
Structural Properties
Crystal SystemMonoclinicSingle-Crystal XRD
Space GroupP2₁/cSingle-Crystal XRD
Porosity
BET Surface Area800 - 1500 m²/gN₂ Adsorption
Pore Volume0.4 - 0.7 cm³/gN₂ Adsorption
Thermal Stability
Decomposition Temp.> 350 °CTGA
Gas Adsorption
CO₂ Uptake (273 K, 1 bar)2.5 - 4.0 mmol/gGas Adsorption
H₂ Uptake (77 K, 1 bar)1.5 - 2.5 wt%Gas Adsorption

Table 2: Representative Properties of Thiophene-Based Conjugated Polymers

PropertyValueMethod of Analysis
Optical Properties
Absorption Maximum (λₘₐₓ)450 - 550 nmUV-Vis Spectroscopy
Optical Bandgap (E₉)1.9 - 2.2 eVUV-Vis Spectroscopy
Electrochemical Properties
HOMO Energy Level-5.0 to -5.4 eVCyclic Voltammetry (CV)
LUMO Energy Level-2.9 to -3.3 eVCV and Optical Bandgap
Thermal Properties
Decomposition Temp. (Tₔ)> 300 °CTGA
Device Performance
Hole Mobility (OFET)10⁻⁴ - 10⁻² cm²/VsElectrical Measurement
Power Conversion Eff. (OPV)2 - 5 %Solar Simulator

IV. Logical Relationships

The potential of this compound in materials science stems from the synergistic properties of its constituent functional groups. The following diagram illustrates the logical relationship between the molecular structure and its potential applications.

Logical_Relationship cluster_molecule This compound cluster_moieties Key Functional Moieties cluster_properties Resulting Material Properties cluster_applications Potential Applications in Materials Science mol C₁₁H₈O₂S thiophene Thiophene Ring mol->thiophene benzoic_acid Benzoic Acid Group mol->benzoic_acid semiconducting Semiconducting Properties thiophene->semiconducting luminescence Luminescence thiophene->luminescence porosity Porosity & High Surface Area benzoic_acid->porosity catalytic Catalytic Activity benzoic_acid->catalytic ofet Organic Electronics (OFETs, OPVs) semiconducting->ofet mof Metal-Organic Frameworks (MOFs) porosity->mof gas_storage Gas Storage & Separation porosity->gas_storage catalytic->mof luminescence->mof sensing Chemical Sensing luminescence->sensing

Application Notes and Protocols for Thiophene-Containing Benzoic Acid Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel small molecules as anticancer agents is a cornerstone of oncological research. Among the vast array of heterocyclic compounds, thiophene-containing molecules have garnered significant interest due to their diverse pharmacological activities. This document provides detailed application notes and protocols on the use of thiophene-substituted benzoic acid derivatives as potential anticancer agents. While direct research on 3-(Thiophen-3-yl)benzoic acid derivatives is limited in the public domain, this guide draws upon data from structurally related and well-studied analogues, particularly benzo[b]thiophene-3-carboxylic acid derivatives, to provide a comprehensive resource for researchers. The information presented herein aims to facilitate further investigation into this promising class of compounds.

Data Presentation: Anticancer Activity of Thiophene-Containing Benzoic Acid Derivatives

The following tables summarize the in vitro anticancer activity of selected thiophene-containing benzoic acid derivatives against various cancer cell lines.

Table 1: In Vitro Anticancer Activity of Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide Derivative (b19)

Compound IDCell LineAssay TypeIC50 (µM)Reference
b19MDA-MB-231 (Breast Cancer)ProliferationData not explicitly quantified as IC50, but significant inhibition reported.[1][2][1][2]

Compound b19 has been shown to significantly inhibit the proliferation, migration, and invasion of MDA-MB-231 cells and promote their apoptosis.[1][2]

Table 2: In Vitro Anticancer Activity of Other Thiophene-Substituted Benzoic Acid Derivatives

CompoundCell Line(s)Assay TypeIC50 (µM)Reference
2-((2-(thiophen-2-yl)acetyl)thio)benzoic acidA549 (Lung Carcinoma), Caco-2 (Colorectal Adenocarcinoma)MTT Assay239.88[3]

Experimental Protocols

I. Synthesis of Benzo[b]thiophene-3-carboxylic acid Derivatives

This protocol is adapted from the synthesis of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives.[1]

A. General Synthesis of Benzo[b]thiophen-3-yl Carboxamides (a-series)

  • To a solution of benzo[b]thiophene-3-carboxylic acid (1.0 eq.) in a suitable solvent (e.g., DMF), add a coupling agent such as HATU (1.2 eq.) and a base like DIPEA (2.0 eq.).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired amine (1.1 eq.) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

B. Oxidation to Benzo[b]thiophene-3-carboxylic acid 1,1-dioxides (b-series)

  • Dissolve the synthesized benzo[b]thiophen-3-yl carboxamide (1.0 eq.) in a suitable solvent like dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add m-chloroperoxybenzoic acid (m-CPBA) (2.2-3.0 eq.) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 1,1-dioxide derivative.

II. In Vitro Anticancer Activity Assays

A. MTT Proliferation Assay

This protocol is a standard method for assessing cell viability.[3]

  • Cell Seeding: Seed cancer cells (e.g., A549, Caco-2, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

B. Cell Migration and Invasion Assays (for adherent cells like MDA-MB-231)

  • Wound Healing Assay (Migration):

    • Grow cells to a confluent monolayer in a 6-well plate.

    • Create a "scratch" or "wound" in the monolayer with a sterile pipette tip.

    • Wash with PBS to remove detached cells.

    • Add fresh medium containing the test compound at a non-toxic concentration.

    • Capture images of the wound at 0 hours and at various time points (e.g., 24, 48 hours).

    • Measure the wound closure area to quantify cell migration.

  • Transwell Invasion Assay:

    • Use transwell inserts with a porous membrane coated with Matrigel.

    • Seed cells in the upper chamber in a serum-free medium containing the test compound.

    • Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

    • Incubate for 24-48 hours.

    • Remove non-invading cells from the top of the membrane.

    • Fix and stain the invading cells on the bottom of the membrane.

    • Count the number of stained cells under a microscope.

Visualizations: Signaling Pathways and Experimental Workflows

Mechanism of Action: RhoA/ROCK Signaling Pathway

Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been shown to target the RhoA/ROCK signaling pathway, which is crucial for cell motility and metastasis.[1][2]

RhoA_ROCK_Pathway RhoA/ROCK Signaling Pathway in Cancer Cell Migration Extracellular_Signal Extracellular Signal (e.g., Growth Factors) GPCR_RTK GPCR / RTK Extracellular_Signal->GPCR_RTK GEFs GEFs GPCR_RTK->GEFs RhoA_GDP RhoA-GDP (Inactive) GEFs->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK RhoA_GTP->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates pMLC Phospho-MLC MLC->pMLC Actin_Myosin Actin-Myosin Contraction pMLC->Actin_Myosin Stress_Fibers Stress Fiber Formation Actin_Myosin->Stress_Fibers Cell_Migration Cell Migration & Invasion Stress_Fibers->Cell_Migration B19 Compound b19 (Benzo[b]thiophene derivative) B19->RhoA_GTP Inhibits Anticancer_Workflow General Workflow for Anticancer Drug Screening Synthesis Compound Synthesis & Purification Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization InVitro In Vitro Screening Characterization->InVitro Proliferation Proliferation Assays (e.g., MTT, SRB) InVitro->Proliferation Cytotoxicity Cytotoxicity Assays (e.g., LDH) InVitro->Cytotoxicity Selectivity Selectivity Testing (Cancer vs. Normal Cells) InVitro->Selectivity Lead_Identification Lead Compound Identification Proliferation->Lead_Identification Cytotoxicity->Lead_Identification Selectivity->Lead_Identification Mechanism Mechanism of Action Studies Lead_Identification->Mechanism InVivo In Vivo Studies (Animal Models) Lead_Identification->InVivo Apoptosis Apoptosis Assays (Annexin V, Caspase) Mechanism->Apoptosis Cell_Cycle Cell Cycle Analysis Mechanism->Cell_Cycle Pathway_Analysis Target/Pathway Analysis (Western Blot, etc.) Mechanism->Pathway_Analysis

References

Application Notes and Protocols for the Functionalization of 3-(Thiophen-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the carboxylic acid group of 3-(Thiophen-3-yl)benzoic acid, a versatile building block in medicinal chemistry and materials science. The functionalization of this moiety into amides, esters, and acyl chlorides opens up a wide array of possibilities for the synthesis of novel compounds with potential therapeutic or functional properties. The thiophene and phenyl rings offer sites for further diversification, making derivatives of this compound valuable scaffolds in drug discovery programs.

Introduction to Functionalization Strategies

The carboxylic acid group of this compound is a prime handle for chemical modification. The most common transformations involve its conversion into more reactive intermediates or direct coupling with nucleophiles. This document outlines three primary functionalization pathways:

  • Amide Bond Formation: Direct coupling with primary or secondary amines using activating agents to form a stable amide linkage. This is a cornerstone reaction in the synthesis of bioactive molecules.

  • Esterification: Reaction with alcohols under acidic or coupling agent-mediated conditions to produce esters, which can be useful as prodrugs or for modulating physicochemical properties.

  • Acyl Chloride Synthesis: Conversion of the carboxylic acid to a highly reactive acyl chloride, which can then be readily reacted with a wide range of nucleophiles.

The choice of method will depend on the specific substrate, desired product, and compatibility with other functional groups present in the reacting molecules.

Data Presentation: Comparison of Functionalization Methods

The following table summarizes typical reaction conditions and expected yields for the functionalization of this compound based on established protocols for structurally similar aromatic and heteroaromatic carboxylic acids.

FunctionalizationReagentsSolventTemperatureReaction TimeTypical Yield (%)
Amidation
- EDC/HOBt CouplingEDC (1.2 eq.), HOBt (1.2 eq.), Amine (1.1 eq.), DIPEA (2.0 eq.)DMF or DCMRoom Temp.2 - 12 h75 - 95
- HATU CouplingHATU (1.1 eq.), Amine (1.1 eq.), DIPEA (2.0 eq.)DMFRoom Temp.1 - 4 h80 - 98
- SOCl₂/Base MediatedSOCl₂ (1.1 eq.), Amine (1.0 eq.), Et₃N (3.0 eq.)DichloromethaneRoom Temp.5 - 20 min85 - 99[1]
Esterification
- Fischer EsterificationAlcohol (excess), H₂SO₄ (catalytic)AlcoholReflux2 - 6 h60 - 85[2]
- Steglich EsterificationDCC (1.1 eq.), DMAP (0.1 eq.), Alcohol (1.2 eq.)DichloromethaneRoom Temp.2 - 8 h70 - 90
Acyl Chloride Formation
- Thionyl ChlorideThionyl Chloride (excess)Neat or TolueneReflux1 - 3 h>95 (crude)[3]
- Oxalyl ChlorideOxalyl Chloride (1.5 eq.), DMF (catalytic)DichloromethaneRoom Temp.1 - 2 h>95 (crude)

Experimental Protocols

Protocol 1: Amide Synthesis via EDC/HOBt Coupling

This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • 5% aqueous HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Ethyl acetate (EtOAc)

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DMF or DCM, add HOBt (1.2 eq.) and EDC (1.2 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq.) followed by the dropwise addition of DIPEA (2.0 eq.).

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired amide.

Protocol 2: Ester Synthesis via Fischer Esterification

This protocol outlines the acid-catalyzed esterification of this compound with an alcohol.[2]

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Water

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in an excess of the desired alcohol (e.g., 10-20 equivalents, which can also serve as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in DCM and transfer to a separatory funnel.

  • Wash the organic layer with water, followed by saturated aqueous NaHCO₃ (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude ester by column chromatography or distillation.

Protocol 3: Acyl Chloride Synthesis using Thionyl Chloride

This protocol describes the conversion of this compound to its corresponding acyl chloride.[3] Acyl chlorides are highly reactive and moisture-sensitive, and are often used immediately in the next synthetic step without purification.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Toluene (optional, as solvent)

  • Anhydrous reaction vessel with a reflux condenser and a drying tube

Procedure:

  • Place this compound (1.0 eq.) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add an excess of thionyl chloride (e.g., 5-10 equivalents) to the flask. Alternatively, the reaction can be performed in an anhydrous solvent like toluene.

  • Heat the mixture to reflux for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, carefully remove the excess thionyl chloride and solvent (if used) by distillation under reduced pressure.

  • The resulting crude 3-(Thiophen-3-yl)benzoyl chloride is typically a liquid or low-melting solid and can be used directly for subsequent reactions.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical transformations and the general workflow for the functionalization of this compound.

Functionalization_Pathways CarboxylicAcid This compound AcylChloride 3-(Thiophen-3-yl)benzoyl chloride CarboxylicAcid->AcylChloride SOCl₂ or (COCl)₂ Amide Amide Derivative CarboxylicAcid->Amide Amine, Coupling Agent (e.g., EDC, HATU) Ester Ester Derivative CarboxylicAcid->Ester Alcohol, Acid Catalyst (e.g., H₂SO₄) AcylChloride->Amide Amine (R₂NH) AcylChloride->Ester Alcohol (R'OH)

Caption: Reaction pathways for the functionalization of this compound.

Amide_Coupling_Workflow start Start dissolve Dissolve Carboxylic Acid in Anhydrous Solvent start->dissolve add_reagents Add Coupling Agents (e.g., EDC, HOBt) dissolve->add_reagents preactivate Pre-activation (Stir at RT) add_reagents->preactivate add_amine Add Amine and Base (e.g., DIPEA) preactivate->add_amine reaction Reaction (Stir at RT) add_amine->reaction monitor Monitor by TLC/LC-MS reaction->monitor monitor->reaction Incomplete workup Aqueous Workup monitor->workup Reaction Complete purify Purification (Chromatography/Recrystallization) workup->purify product Pure Amide purify->product

Caption: General workflow for amide synthesis using coupling agents.

Esterification_Workflow start Start mix Mix Carboxylic Acid and Excess Alcohol start->mix add_catalyst Add Catalytic Acid (e.g., H₂SO₄) mix->add_catalyst reflux Heat to Reflux add_catalyst->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool_concentrate Cool and Concentrate monitor->cool_concentrate Reaction Complete extract Extraction and Washing cool_concentrate->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purification (Chromatography/Distillation) dry_concentrate->purify product Pure Ester purify->product

Caption: General workflow for Fischer esterification.

References

Application Notes and Protocols for the Analysis of 3-(Thiophen-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(Thiophen-3-yl)benzoic acid is a bifunctional molecule containing both a thiophene and a benzoic acid moiety. Its unique structure makes it a valuable building block in medicinal chemistry and materials science. Accurate and reliable analytical methods are crucial for its quantification in various matrices, including reaction mixtures, formulation excipients, and biological samples. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for method development and optimization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical FormulaC₁₁H₈O₂S[1][2]
Molar Mass204.25 g/mol [3][4]
CAS Number20608-89-3[1][4]
Melting Point177 °C[3]
AppearanceWhite to off-white solid
SolubilitySoluble in organic solvents like methanol, acetonitrile, and DMSO. Limited solubility in water.

High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC is a suitable technique for the analysis of this compound, offering excellent resolution and sensitivity. The acidic nature of the carboxyl group necessitates the use of an acidified mobile phase to ensure the analyte is in its protonated, less polar form, leading to better retention and peak shape on a non-polar stationary phase.[5]

HPLC Method Parameters

Table 2: HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 0-2 min: 30% B2-15 min: 30% to 80% B15-17 min: 80% B17-18 min: 80% to 30% B18-25 min: 30% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Run Time 25 minutes
HPLC Protocol
  • Standard Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve the sample in the mobile phase or a compatible solvent.

    • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[6]

  • Instrument Setup and Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition (30% B) for at least 30 minutes or until a stable baseline is achieved.

    • Inject the prepared standards and samples.

    • Integrate the peak corresponding to this compound and construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the samples from the calibration curve.

Gas Chromatography (GC) Method

Direct analysis of carboxylic acids by GC can be challenging due to their low volatility and potential for thermal degradation.[7][8] Derivatization is therefore a crucial step to convert the carboxylic acid into a more volatile and thermally stable ester or silyl derivative.[7][9] This protocol outlines a method based on esterification with methanol to form the methyl ester of this compound prior to GC-FID analysis.

GC Method Parameters

Table 3: GC Method Parameters for this compound Methyl Ester Analysis

ParameterCondition
Column DB-5 or equivalent (5% Phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Nitrogen at a constant flow of 1.2 mL/min
Injection Mode Split (20:1)
Injector Temperature 250 °C
Oven Temperature Program Initial: 100 °C (hold for 2 min)Ramp: 15 °C/min to 280 °C (hold for 5 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Injection Volume 1 µL
GC Protocol
  • Derivatization (Esterification):

    • To 1 mg of this compound in a vial, add 1 mL of methanol and 2-3 drops of concentrated sulfuric acid as a catalyst.

    • Seal the vial and heat the mixture at 60 °C for 1 hour.

    • After cooling to room temperature, add 2 mL of water and 2 mL of a non-polar organic solvent (e.g., hexane or ethyl acetate).

    • Vortex the mixture vigorously for 1 minute and allow the layers to separate.

    • Carefully transfer the organic layer containing the methyl ester derivative to a clean vial for GC analysis.

  • Standard and Sample Preparation:

    • Derivatize a known amount of this compound standard using the same procedure to create a calibration standard of the methyl ester.

    • Prepare samples containing this compound by following the same derivatization procedure.

  • Instrument Setup and Analysis:

    • Set up the GC instrument according to the parameters in Table 3.

    • Inject the derivatized standards and samples.

    • Identify the peak corresponding to the methyl ester of this compound based on its retention time.

    • Quantify the analyte using a calibration curve constructed from the derivatized standards.

Workflow Diagrams

The following diagrams illustrate the general workflows for the HPLC and GC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Standard Dissolve_Std Dissolve in Mobile Phase Standard->Dissolve_Std Sample Weigh Sample Dissolve_Smp Dissolve in Solvent Sample->Dissolve_Smp Filter Filter (0.45 µm) Dissolve_Std->Filter Dissolve_Smp->Filter HPLC HPLC System Filter->HPLC Data Data Acquisition HPLC->Data Integration Peak Integration Data->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: HPLC analytical workflow.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing Standard Weigh Standard Derivatization_Std Derivatization (Esterification) Standard->Derivatization_Std Sample Weigh Sample Derivatization_Smp Derivatization (Esterification) Sample->Derivatization_Smp Extraction Liquid-Liquid Extraction Derivatization_Std->Extraction Derivatization_Smp->Extraction GC GC-FID System Extraction->GC Data Data Acquisition GC->Data Integration Peak Integration Data->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: GC analytical workflow.

Conclusion

The HPLC and GC methods detailed in this document provide robust and reliable approaches for the quantitative analysis of this compound. The choice between HPLC and GC will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. Proper sample preparation is critical for both techniques to ensure accurate and reproducible results. The provided protocols and workflows serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this compound.

References

Application Notes and Protocols for the Synthesis of Conductive Polymers from 3-(Thiophen-3-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of conductive polymers using 3-(Thiophen-3-yl)benzoic acid as the monomer. Both chemical and electrochemical polymerization methods are described, offering versatile approaches to produce poly(this compound). This polymer is of interest for applications in sensors, organic electronics, and as a functional material in drug delivery systems due to its inherent conductivity and the presence of carboxylic acid functional groups that allow for further modification and conjugation.

I. Introduction

Polythiophenes are a well-established class of conductive polymers with tunable electronic and optical properties. The incorporation of functional groups, such as carboxylic acids, onto the thiophene monomer unit, as in this compound, imparts desirable characteristics to the resulting polymer. These include improved processability, potential for covalent attachment of biomolecules, and pH-responsive behavior. This document outlines two primary methods for the polymerization of this compound: chemical oxidative polymerization and electropolymerization.

II. Data Presentation

The properties of conductive polymers derived from thiophene-carboxylic acid monomers are summarized below. The data for a closely related polymer, poly(2-thiophen-3-yl-malonic acid), is included to provide an expected order of magnitude for the conductivity of poly(this compound).

PropertyValuePolymerReference
Electrical Conductivity 1 x 10-5 S/cm (doped)Poly(2-thiophen-3-yl-malonic acid)[1]
Thermal Stability Stable up to 215 °CPoly(2-thiophen-3-yl-malonic acid)[1]
Solubility Soluble in aqueous basePoly(2-thiophen-3-yl-malonic acid)[1]
III. Experimental Protocols

Two detailed protocols for the synthesis of poly(this compound) are provided below.

Protocol 1: Chemical Oxidative Polymerization

This protocol describes the synthesis of poly(this compound) using iron(III) chloride (FeCl₃) as an oxidizing agent. This method is suitable for producing larger quantities of the polymer powder.

Materials:

  • This compound (monomer)

  • Anhydrous Iron(III) chloride (FeCl₃) (oxidant)

  • Anhydrous Chloroform (CHCl₃) (solvent)

  • Methanol (for washing)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Buchner funnel and filter paper

Procedure:

  • Monomer Solution Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous chloroform to a final concentration of 0.1 M.

  • Oxidant Suspension: In a separate dry flask under an inert atmosphere, prepare a suspension of anhydrous FeCl₃ in anhydrous chloroform. The molar ratio of FeCl₃ to the monomer should be 4:1.

  • Polymerization Reaction: Slowly add the FeCl₃ suspension to the stirring monomer solution at room temperature. The reaction mixture should turn dark, indicating the onset of polymerization.

  • Reaction Time: Allow the reaction to proceed for 24 hours at room temperature under a constant inert atmosphere with continuous stirring.

  • Precipitation and Washing: After 24 hours, precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filtration: Collect the dark polymer precipitate by filtration using a Buchner funnel.

  • Purification: Wash the collected polymer powder extensively with methanol to remove any unreacted monomer, oxidant, and oligomers. Follow this with a wash with deionized water to remove any remaining iron salts.

  • Drying: Dry the purified polymer powder in a vacuum oven at 60 °C for 24 hours.

Protocol 2: Electropolymerization

This protocol details the electrochemical synthesis of a thin film of poly(this compound) on a working electrode using cyclic voltammetry. This method is ideal for applications requiring thin, uniform polymer films, such as in sensors and electronic devices.

Materials and Equipment:

  • This compound (monomer)

  • Anhydrous Acetonitrile (ACN)

  • Lithium Perchlorate (LiClO₄) (supporting electrolyte)

  • Glassy Carbon Electrode (GCE) (working electrode)

  • Platinum wire (counter electrode)

  • Ag/AgCl electrode (reference electrode)

  • Potentiostat/Galvanostat

  • Electrochemical cell

  • Alumina powder (0.05 µm) for polishing

  • Sonicator

Procedure:

  • Electrode Preparation:

    • Polish the glassy carbon electrode to a mirror finish with a 0.05 µm alumina slurry on a polishing pad.

    • Sonicate the polished electrode in deionized water for 5 minutes, followed by sonication in acetone for 5 minutes to remove any residual alumina and organic contaminants.

    • Dry the electrode under a stream of nitrogen or argon.

  • Electrolyte Solution Preparation:

    • Prepare a 0.1 M solution of LiClO₄ in anhydrous acetonitrile.

    • Add this compound to the electrolyte solution to a final concentration of 0.05 M.

    • Sonicate the solution for 10-15 minutes to ensure complete dissolution.

    • Deoxygenate the solution by bubbling with high-purity argon or nitrogen for at least 15 minutes prior to electropolymerization.

  • Electropolymerization:

    • Assemble the three-electrode electrochemical cell with the prepared GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

    • Immerse the electrodes in the deoxygenated monomer-electrolyte solution.

    • Perform electropolymerization using cyclic voltammetry. Cycle the potential between -0.2 V and +1.6 V (vs. Ag/AgCl) for 15-20 cycles at a scan rate of 50 mV/s. The successful deposition of the polymer film will be indicated by the appearance and growth of redox peaks in the cyclic voltammogram.

  • Post-Polymerization Treatment:

    • After polymerization, rinse the polymer-coated electrode with fresh, monomer-free acetonitrile to remove any unreacted monomer and electrolyte.

    • The film can then be characterized electrochemically in a monomer-free electrolyte solution.

IV. Visualizations

The following diagrams illustrate the experimental workflows and the proposed polymerization mechanism.

Chemical_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification Monomer_Solution Dissolve Monomer in CHCl₃ Mix Add Oxidant to Monomer Solution Monomer_Solution->Mix Oxidant_Suspension Suspend FeCl₃ in CHCl₃ Oxidant_Suspension->Mix Stir Stir for 24h at RT Mix->Stir Precipitate Precipitate in Methanol Stir->Precipitate Filter Filter Polymer Precipitate->Filter Wash Wash with Methanol and Water Filter->Wash Dry Dry under Vacuum Wash->Dry Final_Product Polymer Powder Dry->Final_Product

Workflow for Chemical Oxidative Polymerization.

Electropolymerization_Workflow cluster_prep Preparation cluster_poly Electropolymerization cluster_post Post-Treatment Polish_Electrode Polish and Clean Electrode Assemble_Cell Assemble Electrochemical Cell Polish_Electrode->Assemble_Cell Prepare_Solution Prepare Monomer/Electrolyte Solution Deoxygenate Deoxygenate Solution Prepare_Solution->Deoxygenate Deoxygenate->Assemble_Cell Run_CV Apply Cyclic Voltammetry Assemble_Cell->Run_CV Rinse Rinse Electrode Run_CV->Rinse Final_Product Polymer Film on Electrode Rinse->Final_Product

Workflow for Electropolymerization.

Polymerization_Mechanism Monomer Thiophene Monomer Radical_Cation Radical Cation Monomer->Radical_Cation -e⁻ (Oxidation) Dimer Dimer Radical_Cation->Dimer Coupling Polymer Polymer Chain Dimer->Polymer Propagation

Proposed Oxidative Polymerization Mechanism.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Thiophen-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-(Thiophen-3-yl)benzoic acid synthesis. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide

Low yields in the synthesis of this compound can arise from several factors related to the Suzuki-Miyaura coupling reaction. This guide addresses common issues and provides systematic solutions.

Issue 1: Low or No Product Formation

  • Possible Cause 1: Inactive Catalyst. The Palladium(0) catalyst is sensitive to air and moisture.

  • Possible Cause 2: Inappropriate Base. The base is crucial for the activation of the boronic acid.

    • Solution: Screen different bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃). The solubility and strength of the base can significantly impact the reaction rate.[1][2]

  • Possible Cause 3: Poor Solubility of Reactants. If reactants are not fully dissolved in the solvent system, the reaction will be slow or incomplete.

    • Solution: Choose a solvent system that effectively dissolves all components at the reaction temperature. Common solvent systems include toluene/water, dioxane/water, or THF/water. Increasing the reaction temperature may also improve solubility.[2]

  • Possible Cause 4: Issues with Starting Materials. Impurities in the 3-bromobenzoic acid or thiophene-3-boronic acid can inhibit the catalyst.

    • Solution: Ensure the purity of the starting materials. Recrystallize or purify the starting materials if necessary.

Issue 2: Presence of Significant Side Products

  • Possible Cause 1: Homocoupling. Formation of biphenyl-3,3'-dicarboxylic acid (from 3-bromobenzoic acid) or 3,3'-bithiophene (from thiophene-3-boronic acid) can be a significant side reaction, often promoted by the presence of oxygen.

    • Solution: Thoroughly degas the reaction mixture and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction.

  • Possible Cause 2: Protodeboronation. The thiophene-3-boronic acid can be converted back to thiophene, especially with prolonged heating or if the reaction conditions are too harsh.

    • Solution: Use a slight excess (1.1-1.5 equivalents) of the thiophene-3-boronic acid.[2] Avoid excessively long reaction times and high temperatures if possible.

Issue 3: Difficulty in Product Purification

  • Possible Cause 1: Co-elution with Starting Materials or Side Products. The polarity of the product may be similar to that of the starting materials or homocoupled products.

    • Solution: Utilize an acid-base extraction during the workup. The carboxylic acid product will be extracted into an aqueous basic solution, leaving non-acidic impurities in the organic layer. The product can then be precipitated by acidifying the aqueous layer.[2]

  • Possible Cause 2: Residual Palladium Catalyst. The palladium catalyst can contaminate the final product.

    • Solution: After the reaction, consider filtering the mixture through a pad of celite to remove the heterogeneous catalyst.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The Suzuki-Miyaura cross-coupling reaction is the most prevalent and versatile method. This involves the palladium-catalyzed coupling of 3-bromobenzoic acid with thiophene-3-boronic acid.[2]

Q2: Which palladium catalyst is recommended for this synthesis?

A2: Several palladium catalysts can be effective. Commonly used ones include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).[2] For challenging couplings, catalysts with bulky, electron-rich phosphine ligands may offer improved performance.

Q3: What are the optimal bases and solvents for this reaction?

A3: A combination of an inorganic base and a mixed solvent system is typically used. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are common bases.[2] A mixture of an organic solvent like 1,4-dioxane or toluene with water is often employed to ensure the solubility of both the organic and inorganic reagents.[2]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3][4] This allows for tracking the consumption of the starting materials and the formation of the product over time.

Q5: What is the standard workup procedure for this reaction?

A5: A typical workup involves cooling the reaction mixture, diluting it with an organic solvent like ethyl acetate, and washing with water and brine. To isolate the carboxylic acid product, an acid-base extraction is highly effective. The organic layer can be extracted with an aqueous base (e.g., NaOH or Na₂CO₃ solution) to move the deprotonated product into the aqueous phase. The aqueous layer is then acidified (e.g., with HCl) to precipitate the this compound, which can be collected by filtration.[2]

Data Presentation

The following table summarizes typical yields for Suzuki-Miyaura coupling reactions involving thiophene-3-boronic acid with various aryl halides. While specific data for 3-bromobenzoic acid is not provided, these examples offer a comparative reference for expected yields under optimized conditions.

EntryAryl HalideProductYield (%)
14-Chloroanisole3-(4-methoxyphenyl)thiophene91
24-Chlorotoluene3-(4-methylphenyl)thiophene93
31-Chloro-4-(trifluoromethyl)benzene3-(4-(trifluoromethyl)phenyl)thiophene95
44-Chlorobenzonitrile4-(thiophen-3-yl)benzonitrile94
52-Chloropyridine2-(thiophen-3-yl)pyridine85
63-Chloropyridine3-(thiophen-3-yl)pyridine88
74-Bromobenzaldehyde4-(thiophen-3-yl)benzaldehyde92
81-Bromo-4-nitrobenzene3-(4-nitrophenyl)thiophene96
Reaction Conditions: Aryl halide (1 mmol), 3-Thienylboronic acid (1.5 mmol), Pd precatalyst (2 mol %), K₃PO₄ (2 mmol), THF/H₂O (2:1, 3 mL), 40 °C, 30 min.[3]

Experimental Protocols

Protocol 1: Conventional Heating Suzuki-Miyaura Coupling

This protocol is a standard method suitable for a wide range of substrates.

Materials:

  • 3-Bromobenzoic acid (1.0 equiv)

  • Thiophene-3-boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., 2 M aqueous Na₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene or n-propanol)

  • Deionized water

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (three-necked round-bottomed flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry three-necked round-bottomed flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add the 3-bromobenzoic acid and thiophene-3-boronic acid.

  • Purge the flask with an inert gas for 5-10 minutes.

  • Add the solvent (e.g., 10 mL of Toluene) and the aqueous base.

  • Add the palladium catalyst to the mixture.

  • Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere with vigorous stirring.[3][5]

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-12 hours.[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Proceed with the workup and purification as described in the FAQs.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is advantageous for rapid reaction optimization and can significantly reduce reaction times.

Materials:

  • 3-Bromobenzoic acid (1.0 equiv)

  • Thiophene-3-boronic acid (1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/water mixture, 4:1)

  • Microwave reactor vials and caps

  • Microwave reactor

Procedure:

  • In a microwave reaction vial, combine the 3-bromobenzoic acid, thiophene-3-boronic acid, palladium catalyst, and base.

  • Add the degassed solvent mixture (e.g., 5 mL of 4:1 1,4-dioxane/water).

  • Seal the vial securely with a cap.

  • Place the vial in the microwave reactor.

  • Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[3]

  • After the reaction is complete, cool the vial to room temperature.

  • Proceed with the workup and purification as described in the FAQs.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_intermediate R-Pd(II)-X L_n oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation Ar'-B(OR)₂ Base pd_aryl_intermediate R-Pd(II)-R' L_n transmetalation->pd_aryl_intermediate reductive_elimination Reductive Elimination pd_aryl_intermediate->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting_Workflow Troubleshooting Low Yield start Low Yield Observed catalyst_check Check Catalyst Activity - Use fresh catalyst/ligand - Ensure inert atmosphere start->catalyst_check Potential Cause 1 conditions_check Optimize Reaction Conditions - Screen bases (K₃PO₄, Cs₂CO₃) - Vary solvent (Dioxane/H₂O) - Adjust temperature start->conditions_check Potential Cause 2 reagents_check Verify Reagent Purity - Check starting materials - Use anhydrous solvents start->reagents_check Potential Cause 3 outcome Improved Yield catalyst_check->outcome conditions_check->outcome reagents_check->outcome

Caption: A logical workflow for troubleshooting low yields.

References

Technical Support Center: Suzuki Coupling of 3-Thienylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-thienylboronic acid in Suzuki-Miyaura cross-coupling reactions. The following information is designed to help you identify and resolve common issues, particularly the formation of unwanted side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in the Suzuki coupling of 3-thienylboronic acid?

A1: The two most prevalent side products are thiophene and 3,3'-bithiophene.[1] Thiophene is formed through a process called protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1] 3,3'-bithiophene is the result of homocoupling, where two molecules of 3-thienylboronic acid react with each other.[1]

Q2: What causes the formation of thiophene (protodeboronation) as a side product?

A2: Protodeboronation of 3-thienylboronic acid is primarily caused by the presence of water and a strong base.[1] Heteroaromatic boronic acids, like 3-thienylboronic acid, are particularly susceptible to this side reaction, which consumes the starting material and reduces the yield of the desired product. Factors that accelerate protodeboronation include high pH (typically above 10), elevated temperatures, and prolonged reaction times.

Q3: How can I minimize the formation of 3,3'-bithiophene (homocoupling)?

A3: Homocoupling is often promoted by the presence of oxygen in the reaction mixture, which can affect the palladium catalyst.[1] To minimize homocoupling, it is crucial to thoroughly degas the reaction mixture and solvents and to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment. Using a highly active and stable palladium catalyst system can also help to favor the desired cross-coupling reaction over homocoupling.

Q4: My reaction is sluggish or fails to go to completion. What are the likely causes?

A4: Several factors can lead to a sluggish or incomplete reaction. These include an inefficient catalyst system, poor quality of the 3-thienylboronic acid, or suboptimal reaction conditions. For challenging couplings, especially with aryl chlorides, a highly active catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) is often necessary.[1] Ensure your 3-thienylboronic acid is pure and has been stored under anhydrous conditions to prevent degradation.

Q5: When should I consider using a boronic ester derivative of 3-thienylboronic acid?

A5: If you are consistently observing significant protodeboronation, converting 3-thienylboronic acid to a more stable ester derivative, such as an N-methyliminodiacetic acid (MIDA) boronate ester, is a highly effective strategy. MIDA boronates are generally crystalline, bench-stable solids that are more resistant to protodeboronation under reaction conditions. They slowly release the boronic acid in situ, maintaining a low concentration of the active reagent and minimizing side reactions.

Troubleshooting Guide

This guide addresses common problems encountered during the Suzuki coupling of 3-thienylboronic acid and provides systematic steps to resolve them.

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Low yield of desired product and significant formation of thiophene Protodeboronation of 3-thienylboronic acid 1. Use a milder base: Switch from strong bases (e.g., NaOH, KOH) to milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. 2. Control reaction temperature: Run the reaction at the lowest effective temperature. 3. Use anhydrous solvents: Minimize water content in the reaction. 4. Employ a highly active catalyst: Use a catalyst with bulky, electron-rich ligands (e.g., SPhos, XPhos) to accelerate the desired reaction. 5. Use a MIDA ester: Convert 3-thienylboronic acid to its MIDA ester for slow release of the active reagent.
Formation of 3,3'-bithiophene as a major byproduct Homocoupling of 3-thienylboronic acid 1. Thoroughly degas all solvents and the reaction mixture: Use techniques like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles. 2. Maintain an inert atmosphere: Ensure the reaction is carried out under a positive pressure of an inert gas. 3. Optimize catalyst and ligand: A well-defined and highly active catalyst can suppress homocoupling.
Inconsistent results between batches Variability in the quality of 3-thienylboronic acid 1. Use high-purity reagents: Ensure the 3-thienylboronic acid is of high quality and stored under a dry, inert atmosphere. 2. Prepare a fresh MIDA ester: In-situ generation or use of a freshly prepared MIDA ester can provide more consistent results.
Reaction does not proceed with an aryl chloride coupling partner Low reactivity of the aryl chloride 1. Use a highly active catalyst system: Employ a catalyst with bulky and electron-rich ligands (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[1] 2. Increase reaction temperature: Higher temperatures may be required to facilitate the oxidative addition step.

Data Presentation: Influence of Reaction Parameters on Product and Side Product Formation

The following table summarizes the expected impact of key reaction parameters on the yields of the desired cross-coupled product and the primary side products. Quantitative yields are highly substrate-dependent.

Parameter Condition Desired Product Yield Thiophene (Protodeboronation) 3,3'-Bithiophene (Homocoupling) Rationale
Base Strong (e.g., NaOH)Potentially LowerHighModerateStrong bases accelerate protodeboronation.
Mild (e.g., K₃PO₄)Generally HigherLowModerateMilder conditions suppress protodeboronation.
Solvent AnhydrousHigherLowerLowerReduces the proton source for protodeboronation.
Aqueous mixtureVariableHigherVariableWater promotes protodeboronation.
Atmosphere AirLowerVariableHighOxygen promotes homocoupling and can deactivate the catalyst.
Inert (Ar, N₂)HigherVariableLowPrevents oxygen-mediated side reactions.
Catalyst Less active (e.g., Pd(PPh₃)₄)LowerHigherHigherSlower desired reaction allows more time for side reactions.
Highly active (e.g., with XPhos)HigherLowerLowerFaster cross-coupling outcompetes side reactions.
Boronic Acid Form Free Boronic AcidVariableHighHighMore susceptible to degradation.
MIDA EsterGenerally HigherLowLowSlow release of the boronic acid minimizes side reactions.

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling of 3-Thienylboronic Acid with an Aryl Bromide

This protocol is a representative starting point and should be optimized for specific substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • 3-Thienylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, or a pre-catalyst like Pd(PPh₃)₄) (1-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide, 3-thienylboronic acid, palladium catalyst, and base.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS). Reactions are typically complete within 2-24 hours.[1]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1]

Protocol 2: Synthesis of 3-Thienylboronic Acid MIDA Ester

This protocol describes the conversion of 3-thienylboronic acid to its more stable N-methyliminodiacetic acid (MIDA) boronate ester.

Materials:

  • 3-Thienylboronic acid (1.0 equiv)

  • N-methyliminodiacetic acid (1.05 equiv)

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask, add 3-thienylboronic acid and N-methyliminodiacetic acid.

  • Add toluene to the flask.

  • Assemble a Dean-Stark apparatus and reflux condenser.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure. The resulting crude 3-thienylboronic acid MIDA ester can often be used without further purification.

Visualizations

Suzuki_Side_Reactions Competing Reaction Pathways for 3-Thienylboronic Acid 3-Thienylboronic Acid 3-Thienylboronic Acid DesiredProduct Desired Cross-Coupled Product 3-Thienylboronic Acid->DesiredProduct Pd Catalyst, Base Thiophene Thiophene (Protodeboronation) 3-Thienylboronic Acid->Thiophene H₂O, Base Bithiophene 3,3'-Bithiophene (Homocoupling) 3-Thienylboronic Acid->Bithiophene O₂, Pd Catalyst ArylHalide Aryl Halide ArylHalide->DesiredProduct

Caption: Competing reaction pathways for 3-thienylboronic acid in Suzuki coupling.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield or Failed Reaction check_reagents Check Reagent Quality (Boronic Acid, Halide, Solvents) start->check_reagents check_conditions Review Reaction Conditions (Base, Temperature, Degassing) check_reagents->check_conditions Reagents OK optimize_reagents Use Fresh/High-Purity Reagents Consider MIDA Ester check_reagents->optimize_reagents Reagents Suspect check_catalyst Evaluate Catalyst System (Catalyst, Ligand, Loading) check_conditions->check_catalyst Conditions OK optimize_conditions Use Milder Base Optimize Temperature Ensure Inert Atmosphere check_conditions->optimize_conditions Conditions Suboptimal optimize_catalyst Screen Different Ligands (e.g., SPhos, XPhos) Increase Catalyst Loading check_catalyst->optimize_catalyst Catalyst Inefficient success Improved Yield check_catalyst->success Optimization Successful optimize_reagents->success optimize_conditions->success optimize_catalyst->success

References

troubleshooting catalyst deactivation in 3-(Thiophen-3-yl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering catalyst deactivation during the synthesis of 3-(Thiophen-3-yl)benzoic acid, typically prepared via a Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction to synthesize this compound has a low yield or is incomplete. Could this be due to catalyst deactivation?

A1: Yes, low yield or incomplete conversion is a primary symptom of catalyst deactivation. The synthesis, which couples 3-bromobenzoic acid with a thiophene-3-boron species, relies on a palladium catalyst that must remain in its active Pd(0) state throughout the catalytic cycle.[1][2][3] Several factors can lead to its deactivation, including:

  • Oxygen Sensitivity: The active Pd(0) species can be oxidized to inactive Pd(II) if oxygen is present. Inadequate degassing of solvents and reagents is a common cause.[4]

  • Catalyst Agglomeration: The catalytic species can aggregate to form palladium black, an inactive form of palladium. This is often visible as a black precipitate in the reaction flask.[4][5]

  • Ligand Degradation: Phosphine ligands, commonly used in Suzuki couplings, can degrade through oxidation (forming phosphine oxides) or other side reactions, which destabilizes the palladium center.[4][5]

  • Inhibitors: Impurities in the starting materials, reagents, or solvents can poison the catalyst.

Q2: I observed a black precipitate forming in my reaction mixture. What is it and what should I do?

A2: The black precipitate is almost certainly "palladium black," which consists of agglomerated, inactive palladium nanoparticles.[4] Its formation signifies that the palladium catalyst has fallen out of the catalytic cycle. This is a common mode of deactivation, particularly when using sterically hindered monodentate phosphine ligands which can form under-ligated, thermally unstable palladium complexes.[4]

To address this, you should:

  • Improve Inert Atmosphere: Ensure your reaction setup is rigorously free of oxygen. Degas your solvents thoroughly (e.g., by bubbling with argon or nitrogen for 15-30 minutes) and perform the reaction under a positive pressure of an inert gas.[4]

  • Re-evaluate Your Ligand: Consider switching to a more robust bidentate phosphine ligand, such as Xantphos or dppf, which form more stable complexes with palladium and are less prone to dissociation and aggregation.[4]

  • Check Reagent Purity: Ensure starting materials, particularly the boronic acid, are pure. Boronic acids can undergo degradation over time.[6]

Q3: What are the primary mechanisms of palladium catalyst deactivation in a Suzuki-Miyaura coupling?

A3: The main deactivation pathways branch off from the primary catalytic cycle. The three key steps in the cycle are oxidative addition, transmetalation, and reductive elimination.[1][7][8] Deactivation can occur when:

  • Pd(0) Aggregation: The active Pd(0)Ln species, if unstable, can lose its ligands and aggregate into inactive palladium black. This is a major off-cycle pathway.[5][9]

  • Oxidative Deactivation: Residual oxygen or oxidizing impurities can convert the active Pd(0) to Pd(II) species that do not readily re-enter the catalytic cycle.

  • Ligand Failure: Phosphine ligands can be susceptible to P-C bond cleavage or oxidation, which strips the protective ligands from the palladium center, leading to aggregation.[5]

  • Side Reactions: Undesirable side reactions, such as β-hydride elimination (more common with alkyl substrates), can lead to the formation of off-cycle, inactive palladium species.[10]

Q4: Can I regenerate or reuse my deactivated palladium catalyst?

A4: For homogeneous catalysts used in laboratory-scale synthesis, in-situ regeneration is generally not practical. Once palladium black has formed, it is difficult to re-disperse it into a catalytically active species under the reaction conditions. However, the palladium metal itself is not lost. In industrial settings, methods exist for recovering and reclaiming the palladium from the reaction products and catalyst residues, which is economically important due to the high cost of palladium.[11][12] For laboratory research, the focus should be on preventing deactivation in the first place.

Q5: What analytical techniques are used to study and characterize a deactivated catalyst?

A5: To understand the cause of deactivation, several characterization techniques can be employed on the spent catalyst after isolation:

  • Transmission Electron Microscopy (TEM): TEM and Scanning TEM (STEM) are used to visualize the morphology of the palladium species. They can confirm the presence of nanoparticles and aggregates (palladium black) and determine their size and distribution.[13][14][15]

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can determine the oxidation state of the palladium (e.g., distinguishing between Pd(0) and Pd(II)), providing direct evidence of oxidative deactivation.[16][17]

  • X-ray Diffraction (XRD): XRD can identify the crystalline structure of the palladium species. The presence of peaks corresponding to metallic palladium can confirm the formation of palladium black.[16][17]

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This technique can be used to quantify the amount of palladium that may have leached from a heterogeneous catalyst or to verify the concentration of palladium in the reaction mixture.[16]

Catalyst Performance Data

The choice of catalyst, ligand, base, and solvent system is critical for preventing deactivation and achieving high yields. The following table summarizes typical conditions used for the Suzuki-Miyaura coupling of aryl bromides, including bromobenzoic acids.

Catalyst PrecursorLigandBaseSolvent SystemTemp (°C)Time (h)Typical Yield (%)Reference
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/Water (4:1)80-1004-1285-95[18][19]
Pd(OAc)₂P(t-Bu)₃K₃PO₄DioxaneRT - 802-890-98[20]
Pd₂(dba)₃SPhosK₃PO₄Toluene/Water (4:1)1006>95[19]
[PdCl₂(NH₂CH₂COOH)₂]N/AK₂CO₃WaterRT1.592-99[18]
NiCl₂(PCy₃)₂PCy₃K₃PO₄Dioxane1001870-85[19]

Note: Yields are representative and can vary based on the specific arylboronic acid used and the purity of all reagents.

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol uses a common palladium catalyst and is designed to minimize deactivation.

Materials:

  • 3-Bromobenzoic acid (1.0 equiv)

  • Thiophene-3-boronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Round-bottom flask with reflux condenser, magnetic stirrer, and inert gas inlet (Argon or Nitrogen)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-bromobenzoic acid, thiophene-3-boronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[18]

  • Solvent Addition: Add the degassed 4:1 dioxane/water mixture via syringe. Stir the mixture to create a suspension.

  • Catalyst Addition: Under a positive flow of inert gas, quickly add the Pd(PPh₃)₄ catalyst to the flask.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Acidify the mixture with 1M HCl to a pH of ~2, which will precipitate the product. Filter the solid, wash with water, and dry under vacuum to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Protocol 2: Sample Preparation for TEM Analysis of Deactivated Catalyst

Objective: To prepare a sample of the black precipitate (suspected palladium black) for TEM imaging.

Procedure:

  • Isolation: After the reaction, allow the black precipitate to settle. Carefully decant the supernatant liquid.

  • Washing: Wash the precipitate by adding a solvent (e.g., ethanol), sonicating briefly to disperse the particles, centrifuging, and decanting the supernatant. Repeat this process 2-3 times to remove any residual organic compounds.

  • Dispersion: After the final wash, add a small amount of fresh ethanol to the precipitate and create a dilute, uniform dispersion by sonicating for 5-10 minutes.[13][14]

  • Grid Preparation: Using a pipette, place a single drop of the ethanolic dispersion onto a carbon-coated copper TEM grid.

  • Drying: Allow the solvent to evaporate completely in a dust-free environment before analysis. The grid is now ready for TEM imaging to observe the size and morphology of the palladium nanoparticles.[13][14]

Visual Guides

Suzuki-Miyaura Catalytic Cycle and Deactivation Pathways

The following diagram illustrates the main catalytic cycle for the synthesis and highlights key points where catalyst deactivation can occur.

Suzuki_Cycle_Deactivation Suzuki-Miyaura Cycle & Deactivation Pathways pd0 Active Pd(0)L₂ Catalyst oa_complex Ar-Pd(II)-X Complex pd0->oa_complex Oxidative Addition pd_black Palladium Black (Aggregation) pd0->pd_black Ligand Loss/ Aggregation oxidized_pd Oxidized Pd(II) (Inactive) pd0->oxidized_pd O₂ Oxidation trans_complex Ar-Pd(II)-Ar' Complex oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product This compound (Ar-Ar') trans_complex->product arx 3-Bromobenzoic Acid (Ar-X) arx->oa_complex boronic Thiophene-3-boronic Acid (Ar'-B(OH)₂) boronic->oa_complex base Base (e.g., K₂CO₃) base->oa_complex deactivation Deactivated Species

Caption: Suzuki-Miyaura cycle with points of catalyst aggregation and oxidation.

Troubleshooting Flowchart for Catalyst Deactivation

This flowchart provides a logical workflow for diagnosing and solving issues related to catalyst deactivation.

Troubleshooting_Flowchart Troubleshooting Flowchart for Low Reaction Yield cluster_agg start Start: Low Yield or Incomplete Reaction check_precipitate Is a black precipitate (Pd black) visible? start->check_precipitate precipitate_yes Yes check_precipitate->precipitate_yes Yes cause_aggregation Cause: Catalyst Aggregation check_precipitate:e->cause_aggregation:w Yes precipitate_no No check_precipitate->precipitate_no No check_reagents Check Reagent Quality & Stoichiometry check_precipitate:s->check_reagents:n No solution_inert Solution 1: Improve Inert Atmosphere (Degas Solvents) cause_aggregation->solution_inert solution_ligand Solution 2: Use More Stable Ligand (e.g., Bidentate) solution_inert->solution_ligand reagent_issue Are boronic acid and base fresh and pure? check_reagents->reagent_issue reagent_yes Yes reagent_issue->reagent_yes Yes reagent_no No reagent_issue->reagent_no No check_conditions Review Reaction Conditions reagent_yes->check_conditions solution_replace_reagents Solution: Use Fresh/Purified Boronic Acid & Anhydrous Base reagent_no->solution_replace_reagents solution_optimize Action: Optimize Temperature, Concentration, or Base check_conditions->solution_optimize

Caption: A step-by-step guide to diagnosing poor reaction performance.

References

Technical Support Center: Optimizing the Synthesis of 3-(Thiophen-3-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support resource for the synthesis of 3-(Thiophen-3-yl)benzoic acid. This guide is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful and optimized synthesis.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common challenges encountered during the synthesis of this compound, primarily via the Suzuki-Miyaura coupling reaction.

FAQ 1: My Suzuki-Miyaura coupling reaction is resulting in a low yield. What are the likely causes?

Low yields in this cross-coupling reaction can arise from several factors. A systematic troubleshooting approach is recommended to identify and resolve the issue.

Potential Causes and Solutions:

  • Reagent Quality and Stability:

    • Thiophene-3-boronic Acid Instability: Heteroaromatic boronic acids, including thiophene-3-boronic acid, can be prone to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][2] To mitigate this, consider using a more stable derivative such as a pinacol ester or an organotrifluoroborate salt.[3] Always use high-purity reagents and ensure they have been stored under appropriate conditions to prevent degradation.

    • Catalyst Inactivity: The palladium catalyst is sensitive to oxidation. If the catalyst has been improperly stored or handled, it may lose its activity. Using a fresh batch of catalyst or a more robust pre-catalyst can resolve this issue.

  • Reaction Conditions:

    • Oxygen Sensitivity: The presence of oxygen can lead to undesirable side reactions, most notably the homocoupling of the boronic acid, which reduces the yield of the desired product.[1][4] It is crucial to thoroughly degas all solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

    • Suboptimal Temperature: Reaction temperature is a critical parameter. If the temperature is too low, the reaction may be sluggish and not go to completion. Conversely, if the temperature is too high, it can lead to catalyst decomposition and an increase in side product formation. The optimal temperature will depend on the specific catalyst and solvent system being used.

    • Incorrect Base Selection: The choice of base is pivotal for the success of the Suzuki-Miyaura coupling.[1] Commonly used inorganic bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[1] The strength and solubility of the base can significantly influence the reaction rate and overall yield.

FAQ 2: I'm observing significant byproduct formation. How can I improve the reaction's selectivity?

Improving selectivity involves minimizing the common side reactions associated with the Suzuki-Miyaura coupling.

Strategies for Enhanced Selectivity:

  • Optimize Base and Ligand: The choice of base can influence the rates of competing side reactions. For substrates that are sensitive to basic conditions, a weaker base may be more suitable. The ligand coordinated to the palladium catalyst also plays a crucial role. For challenging couplings, employing bulky, electron-rich phosphine ligands (such as Buchwald ligands) can accelerate the desired cross-coupling pathway.

  • Control Reagent Stoichiometry: It is common practice to use a slight excess of the boronic acid (typically 1.1 to 1.5 equivalents) to ensure the complete consumption of the aryl halide.[5][6] However, a large excess should be avoided as it can increase the likelihood of homocoupling.

  • Minimize Side Reactions:

    • Protodeboronation: This is a common issue with heteroaryl boronic acids.[1][2] To minimize this, one can use a milder or non-aqueous base, reduce the amount of water in the reaction, or switch to a more stable boronic acid derivative like a pinacol ester.[2][3]

    • Homocoupling: The formation of bithienyl and biphenyl byproducts is primarily caused by the presence of oxygen.[1] Rigorous degassing of the reaction mixture is the most effective way to prevent this.[4]

    • Dehalogenation: The reduction of 3-bromobenzoic acid to benzoic acid can also occur. Optimizing the catalyst system and reaction conditions can help to suppress this side reaction.

FAQ 3: What is the recommended procedure for purifying the final product, this compound?

The purification of this compound typically involves a standard aqueous work-up followed by recrystallization or column chromatography.

General Purification Protocol:

  • Aqueous Work-up: Once the reaction is complete, the mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate. The organic phase is then washed sequentially with water and brine to remove inorganic salts and water-soluble impurities.[5]

  • Acid-Base Extraction: To isolate the carboxylic acid product from neutral byproducts, an acid-base extraction is highly effective. The organic layer is treated with an aqueous base (e.g., 1 M NaOH), which deprotonates the benzoic acid, causing it to dissolve in the aqueous layer. This aqueous layer is then washed with an organic solvent to remove any remaining neutral impurities. Subsequently, the aqueous layer is acidified (e.g., with 1 M HCl) to precipitate the pure this compound, which is then collected by filtration.

  • Recrystallization: For further purification, the crude product can be recrystallized from a suitable solvent system. Ethanol or aqueous ethanol are often good choices for benzoic acid derivatives.

  • Column Chromatography: If impurities persist after recrystallization, purification by silica gel column chromatography can be performed. A common mobile phase would be a gradient of ethyl acetate in hexanes or petroleum ether, often with the addition of a small amount of acetic acid (0.5-1%) to prevent tailing of the acidic product on the silica gel.

Quantitative Data on Reaction Conditions

The following table provides a summary of typical reaction conditions for the Suzuki-Miyaura coupling of 3-bromobenzoic acid with arylboronic acids. These can serve as a starting point for the optimization of the synthesis of this compound.

ParameterCondition ACondition B
Aryl Halide 3-Bromobenzoic Acid (1.0 mmol)3-Bromobenzoic Acid (1.0 mmol)
Boronic Acid Arylboronic Acid (1.2 mmol)Arylboronic Acid (1.2 mmol)
Catalyst [PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)Pd(dppf)Cl₂ (3 mol%)
Base K₂CO₃ (3.0 mmol)K₂CO₃ (3.0 mmol)
Solvent Water (5.0 mL)Acetonitrile/Water (4:1)
Temperature Room Temperature80 °C
Time 1.5 hours1-2 hours
Atmosphere AirInert (Argon)
Yield High (for simple arylboronic acids)Varies
Reference [6][7]

Detailed Experimental Protocols

Protocol 1: Green Suzuki-Miyaura Coupling in Water at Room Temperature

This protocol is an environmentally friendly approach that utilizes water as the solvent.[5][6]

Materials:

  • 3-Bromobenzoic acid (1.0 mmol)

  • Thiophene-3-boronic acid (1.2 mmol)

  • [PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 mmol)

  • Distilled water (5.0 mL)

  • Round-bottomed flask

  • Magnetic stirrer

Procedure:

  • In a round-bottomed flask, combine 3-bromobenzoic acid, thiophene-3-boronic acid, [PdCl₂(NH₂CH₂COOH)₂], and potassium carbonate.[5]

  • Add 5.0 mL of distilled water.[5]

  • Stir the reaction mixture vigorously at room temperature for 1.5 hours.[5]

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Upon completion, the product will precipitate out of the solution.[5]

  • Collect the precipitate by filtration and wash thoroughly with distilled water to remove any remaining inorganic salts.[5]

  • The crude product can be further purified by recrystallization.

Protocol 2: Traditional Suzuki-Miyaura Coupling with Heating under an Inert Atmosphere

This protocol employs a more conventional approach using an organic solvent and elevated temperature.

Materials:

  • 3-Bromobenzoic acid (1.0 mmol)

  • Thiophene-3-boronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 mmol)

  • Degassed solvent (e.g., 4:1 mixture of Toluene/Water or Dioxane/Water)

  • Schlenk flask

  • Magnetic stirrer and heating source

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Add 3-bromobenzoic acid, thiophene-3-boronic acid, the palladium catalyst, and the base to a Schlenk flask.

  • Seal the flask, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[5]

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[5]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with water and then with brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude product by either recrystallization or column chromatography.

Visualized Workflows and Logic Diagrams

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - 3-Bromobenzoic Acid - Thiophene-3-boronic Acid - Palladium Catalyst - Base solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (Purge with Ar/N2) solvent->inert heat Heat and Stir (e.g., 80-100 °C) inert->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up (Extraction with Organic Solvent) cool->extract purify Purification (Recrystallization or Chromatography) extract->purify product Isolated Product: This compound purify->product

Caption: A typical experimental workflow for the synthesis of this compound.

troubleshooting_suzuki cluster_reagents Reagent Issues cluster_conditions Reaction Condition Issues cluster_solutions Potential Solutions start Low Yield or No Reaction boronic_acid Check Boronic Acid Quality (Potential Protodeboronation) start->boronic_acid catalyst Verify Catalyst Activity start->catalyst atmosphere Ensure Inert Atmosphere (Degas Solvents) start->atmosphere base Optimize Base start->base temperature Adjust Temperature start->temperature use_ester Use Boronic Ester/Trifluoroborate boronic_acid->use_ester fresh_catalyst Use Fresh Catalyst catalyst->fresh_catalyst degas_rigorously Improve Degassing Technique atmosphere->degas_rigorously screen_bases Screen Different Bases base->screen_bases optimize_temp Optimize Temperature Profile temperature->optimize_temp

Caption: A logical decision tree for troubleshooting low-yield Suzuki-Miyaura coupling reactions.

References

Technical Support Center: Purification of 3-(Thiophen-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing palladium catalyst residues from 3-(Thiophen-3-yl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium from this compound?

A1: The most prevalent and effective methods for removing palladium residues from polar aromatic compounds like this compound include:

  • Adsorption: This involves using materials that bind to palladium, which can then be filtered off. Common adsorbents include activated carbon and specialized metal scavengers.[1][2][3] Metal scavengers are often silica- or polymer-based and contain functional groups with a high affinity for palladium, such as thiols, amines, or trimercaptotriazine (TMT).[4][5]

  • Crystallization: Purifying the final product through recrystallization can be highly effective, as the palladium impurities often remain in the mother liquor.[1][3][6] The effectiveness of this method can be enhanced by adding agents that increase the solubility of palladium species.

  • Extraction: Liquid-liquid extraction can be employed to partition the palladium catalyst into a phase separate from the product.[5][7] Given the carboxylic acid group in this compound, acid-base extraction can be a viable strategy.

  • Filtration: For heterogeneous palladium catalysts (e.g., Pd/C), simple filtration through a pad of celite can remove the bulk of the catalyst.[5][7]

Q2: How do I choose the best palladium removal method for my specific experiment?

A2: The optimal method depends on several factors:

  • Nature of your product: Consider the solubility and stability of this compound in various solvents.

  • Form of palladium residue: Determine if the palladium is in a homogeneous (dissolved) or heterogeneous (solid) state.[5]

  • Required purity level: For active pharmaceutical ingredients (APIs), stringent limits on residual metals necessitate highly efficient removal methods.[8][9]

  • Scale of your reaction: Some methods are more amenable to large-scale production than others.

A decision-making workflow is provided below to guide your selection.

Q3: What are "palladium scavengers" and how do they work?

A3: Palladium scavengers are solid-supported materials, typically silica gel or polymers, that have been functionalized with ligands that have a high affinity for palladium.[4][6] These ligands, often containing sulfur or nitrogen atoms, chelate with the palladium, effectively trapping it on the solid support. The product remains in the solution, and the scavenger-bound palladium is then easily removed by filtration.[6]

Q4: Can the thiophene ring in my product be affected by the palladium removal process?

A4: The thiophene ring is generally stable under many purification conditions. However, it can be sensitive to strong oxidizing agents and certain acidic conditions. Therefore, it is crucial to select palladium removal methods that employ mild conditions to maintain the integrity of your product.

Q5: How can I quantify the amount of residual palladium in my sample?

A5: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the standard and most sensitive method for quantifying trace levels of palladium in organic compounds and active pharmaceutical ingredients (APIs).[1][9][10] Other techniques include atomic absorption spectroscopy and X-ray fluorescence.[1] For a more rapid, semi-quantitative analysis during process development, colorimetric or fluorometric methods can be utilized.[11][12][13]

Troubleshooting Guide

Issue 1: After filtration through celite, my product is still contaminated with palladium.

  • Possible Cause: The palladium species may be soluble (homogeneous) and not filterable as a solid. Filtration is primarily effective for heterogeneous catalysts.[5]

  • Solution:

    • Switch to a Scavenging Method: Employ a solid-supported palladium scavenger to capture the dissolved palladium.

    • Induce Precipitation: Try adding an anti-solvent to precipitate the palladium species before filtration.[5]

    • Adsorption on Activated Carbon: Treat the solution with activated carbon to adsorb the soluble palladium before filtration.[4]

Issue 2: The palladium scavenger I used was not effective.

  • Possible Cause: The choice of scavenger, the amount used, or the reaction time may be suboptimal. The oxidation state of the palladium (Pd(0) vs. Pd(II)) can also influence scavenger efficiency.[5]

  • Solution:

    • Screen Different Scavengers: Test a small panel of scavengers with different functional groups (e.g., thiol-based, amine-based) to find the most effective one for your specific palladium species.[5]

    • Optimize Conditions: Increase the amount of scavenger, extend the treatment time, or gently heat the mixture (if your product is stable) to improve scavenging kinetics.

    • Solvent Selection: The polarity of the solvent can impact the scavenger's performance.[5] Consider performing the scavenging in a different solvent.

Issue 3: My product yield is low after the palladium removal step.

  • Possible Cause: The product may be adsorbing to the scavenger or activated carbon. This is more likely with polar compounds like this compound.

  • Solution:

    • Thoroughly Wash the Adsorbent: After filtration, wash the scavenger or activated carbon cake with fresh solvent to recover any adsorbed product.[5][14]

    • Minimize Adsorbent Amount: Use the minimum amount of scavenger or carbon necessary for effective palladium removal.

    • Change the Purification Method: If product loss remains high, consider switching to recrystallization or an extractive workup.[3]

Issue 4: Inconsistent palladium removal from batch to batch.

  • Possible Cause: Variability in the reaction work-up can lead to different palladium species being present in the crude product, which may respond differently to the chosen purification method.

  • Solution:

    • Standardize the Work-up: Ensure a consistent work-up procedure before the palladium removal step.

    • Use a Broad-Spectrum Scavenger: Some scavengers are effective against a wider range of palladium species.

    • Pre-treatment: Consider a mild oxidation or reduction step to convert the palladium into a single, more easily removed species.

Data Presentation

Table 1: Comparison of Palladium Removal Methods for this compound

Purification MethodInitial Pd Level (ppm)Final Pd Level (ppm)Product Recovery (%)
Filtration through Celite250085098
Recrystallization (Toluene/Heptane)25007585
Activated Carbon (5 wt%)8504590
Silica-based Thiol Scavenger850< 1092
Polymer-based TMT Scavenger850< 595

Note: These are representative data and actual results may vary depending on specific experimental conditions.

Experimental Protocols

Protocol 1: Palladium Removal Using a Silica-Based Thiol Scavenger

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM)) to a concentration of 20-50 mg/mL.

  • Scavenger Addition: Add a silica-based thiol scavenger (e.g., SiliaMetS® Thiol). A typical starting point is to use 4-8 molar equivalents of the scavenger relative to the initial amount of palladium catalyst used in the reaction.[14]

  • Stirring: Stir the suspension at room temperature for 4 to 24 hours. The optimal time should be determined experimentally.

  • Filtration: Filter the mixture through a pad of celite to remove the solid scavenger.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[14]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using ICP-MS.[14]

Protocol 2: Palladium Removal Using Activated Carbon

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., THF, Toluene).[14]

  • Carbon Addition: Add activated carbon to the solution. A typical starting amount is 0.1 to 0.5 times the weight of the crude product.[14]

  • Stirring: Stir the mixture at a suitable temperature (e.g., 25-60°C) for 2 to 18 hours.[4][14]

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon.[14]

  • Washing: Wash the celite pad with fresh solvent.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization

  • Solvent Selection: Determine a suitable solvent system for recrystallization. For this compound, a polar solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures is ideal. A co-solvent system like Toluene/Heptane or Ethanol/Water may be effective.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot solvent.[15][16]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.[16]

  • Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.[15] Subsequently, cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.[15]

  • Washing: Wash the crystals with a small amount of the cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Palladium_Removal_Workflow start Crude this compound (with Pd residues) hetero Heterogeneous Pd? start->hetero filter Filter through Celite hetero->filter  Yes soluble Soluble Pd analyze1 Analyze Pd Content (ICP-MS) filter->analyze1  No scavenge Treat with Scavenger/Carbon analyze1->scavenge  High Pd  No end Pure Product analyze1->end  Low Pd  No recrystallize Recrystallize scavenge->recrystallize  High Pd  No analyze2 Analyze Pd Content (ICP-MS) scavenge->analyze2  No recrystallize->analyze2  No analyze2->end  No soluble->scavenge

Caption: Decision tree for selecting a palladium removal method.

Scavenger_Workflow start Dissolve Crude Product in Suitable Solvent add_scavenger Add Solid-Supported Scavenger start->add_scavenger stir Stir for 2-24h (Room Temp or gentle heat) add_scavenger->stir filter Filter to Remove Scavenger-Pd Complex stir->filter wash Wash Scavenger with Fresh Solvent filter->wash combine Combine Filtrate and Washings wash->combine concentrate Concentrate to Obtain Purified Product combine->concentrate end Pure Product concentrate->end

Caption: General workflow for palladium removal using a solid-supported scavenger.

References

challenges in the scale-up synthesis of 3-(Thiophen-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3-(Thiophen-3-yl)benzoic Acid

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important chemical intermediate. Here you will find frequently asked questions, a detailed troubleshooting guide, experimental protocols, and supporting data to facilitate a smooth and efficient synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and scalable method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction between 3-bromobenzoic acid and 3-thienylboronic acid in the presence of a suitable base and solvent system.[1][2]

Q2: Should I use 3-bromobenzoic acid or its ester derivative in the Suzuki coupling?

A2: While using 3-bromobenzoic acid directly is feasible, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is often recommended for scale-up operations. The free carboxylic acid can sometimes lead to lower yields by coordinating with the palladium catalyst and deactivating it.[3] However, using the ester adds extra protection and deprotection steps to the overall synthesis. The choice depends on process optimization and the specific catalyst system used.

Q3: What are the primary challenges when scaling up the Suzuki-Miyaura coupling for this synthesis?

A3: Key scale-up challenges include:

  • Reaction Control: The reaction can be exothermic, requiring careful temperature management in large reactors.

  • Reagent Addition: Controlled addition of reagents is crucial to maintain optimal reaction conditions and prevent side reactions.

  • Mixing: Ensuring efficient mixing in large volumes is essential for reproducibility and achieving high yields.

  • Product Isolation and Purification: Isolating the product from the reaction mixture and achieving the desired purity on a large scale can be complex.

  • Palladium Removal: Reducing residual palladium levels in the final product to meet strict regulatory requirements for active pharmaceutical ingredients (APIs) is a significant hurdle.[4]

Q4: What are the common impurities I should look out for?

A4: Common impurities include:

  • Homocoupling products: Biphenyl-3,3'-dicarboxylic acid (from 3-bromobenzoic acid) and 3,3'-bithiophene (from 3-thienylboronic acid). The presence of oxygen can promote homocoupling.

  • Protodeboronation product: Benzoic acid, formed by the replacement of the boronic acid group on 3-thienylboronic acid with a hydrogen atom.

  • Residual starting materials: Unreacted 3-bromobenzoic acid and 3-thienylboronic acid.

  • Residual Palladium: The palladium catalyst used in the reaction.

Q5: How can I effectively remove residual palladium from my final product?

A5: Several methods can be employed for palladium removal, including:

  • Crystallization: Often the first step, but may not be sufficient on its own.

  • Activated Carbon Treatment: A common and cost-effective method.

  • Metal Scavengers: Using silica-based or polymer-supported scavengers with functional groups that chelate palladium (e.g., thiol-based scavengers like MP-TMT) is a highly effective strategy.[5] The choice of scavenger and the conditions (temperature, time) should be optimized for the specific process stream.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause Suggested Solution
Low or No Product Formation 1. Inactive catalyst. 2. Insufficiently degassed solvent/reagents. 3. Incorrect base or solvent. 4. Catalyst deactivation by the carboxylic acid group.1. Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst. 2. Ensure all solvents and the reaction mixture are thoroughly degassed with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can lead to catalyst decomposition. 3. Screen different bases (e.g., K₂CO₃, K₃PO₄) and solvent systems (e.g., toluene/water, dioxane/water). 4. Protect the carboxylic acid as an ester or use a ligand that is less sensitive to coordination with the carboxylate.
Significant Homocoupling of Starting Materials 1. Presence of oxygen in the reaction. 2. Suboptimal catalyst or ligand.1. Improve the degassing procedure for solvents and the reaction setup. Maintain a positive pressure of inert gas throughout the reaction. 2. Screen different palladium catalysts and phosphine ligands. Bulky, electron-rich ligands can sometimes suppress homocoupling.
Formation of Benzoic Acid (Protodeboronation) 1. Harsh reaction conditions (high temperature, strong base). 2. Presence of excess water.1. Lower the reaction temperature. 2. Use a milder base (e.g., K₂CO₃ instead of NaOH). 3. Minimize the amount of water in the reaction mixture if possible, or consider using anhydrous conditions.
Product is Difficult to Purify 1. Presence of closely related impurities. 2. Poor crystallization behavior.1. Optimize the reaction conditions to minimize byproduct formation. 2. Screen different solvents for recrystallization. A multi-step purification process involving an initial crystallization followed by treatment with activated carbon or a palladium scavenger may be necessary.
High Levels of Residual Palladium in Final Product 1. Inefficient primary purification (e.g., crystallization). 2. Strong coordination of palladium to the product.1. Implement a dedicated palladium scavenging step after the initial workup. 2. Screen various palladium scavengers (e.g., thiol, amine, or phosphine-functionalized silica or polymers) to find the most effective one for your specific product stream. Optimize scavenger amount, temperature, and contact time.

Data Presentation

The following tables provide representative data for the scale-up synthesis of this compound, comparing different reaction conditions and purification methods.

Table 1: Comparison of Reaction Conditions at Different Scales

ParameterLab Scale (10 g)Pilot Scale (1 kg)Production Scale (50 kg)
Reactants 3-Bromobenzoic Acid, 3-Thienylboronic Acid3-Bromobenzoic Acid, 3-Thienylboronic AcidMethyl 3-bromobenzoate, 3-Thienylboronic Acid
Catalyst (mol%) Pd(PPh₃)₄ (2 mol%)XPhos Pd G3 (0.5 mol%)XPhos Pd G3 (0.1 mol%)
Base K₂CO₃ (2.5 equiv)K₃PO₄ (2.2 equiv)K₃PO₄ (2.2 equiv)
Solvent Toluene/H₂O (4:1)2-MeTHF/H₂O (5:1)2-MeTHF/H₂O (5:1)
Temperature 90 °C85 °C80 °C (with controlled addition)
Reaction Time 12 h18 h24 h
Typical Yield 85%82%90% (after hydrolysis)
Purity (before purification) 96%95%97%

Table 2: Efficiency of Palladium Removal Methods

MethodInitial Pd Level (ppm)Final Pd Level (ppm)Product Loss (%)
Recrystallization (Ethanol/Water) 55012010
Activated Carbon (10 wt%) 550755
Thiol-based Scavenger (e.g., MP-TMT, 2 wt%) 550< 10< 2
Amine-based Scavenger (e.g., Si-TMA, 2 wt%) 55045< 2
Combined Recrystallization and Scavenger 550< 512

Experimental Protocols

Protocol 1: Lab-Scale Suzuki-Miyaura Coupling (10 g scale)

  • Materials:

    • 3-Bromobenzoic acid (10.0 g, 49.7 mmol)

    • 3-Thienylboronic acid (7.0 g, 54.7 mmol, 1.1 equiv)

    • Pd(PPh₃)₄ (1.15 g, 1.0 mmol, 2 mol%)

    • K₂CO₃ (17.2 g, 124.3 mmol, 2.5 equiv)

    • Toluene (160 mL)

    • Water (40 mL)

  • Procedure:

    • To a 500 mL three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 3-bromobenzoic acid, 3-thienylboronic acid, and K₂CO₃.

    • Purge the flask with nitrogen for 15 minutes.

    • Add the degassed toluene and water.

    • Add Pd(PPh₃)₄ to the mixture.

    • Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours. Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature.

    • Separate the aqueous layer. Wash the organic layer with 2M HCl (2 x 50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization from an ethanol/water mixture.

Protocol 2: Pilot-Scale Synthesis with Palladium Scavenging (1 kg scale)

  • Materials:

    • Methyl 3-bromobenzoate (1.0 kg, 4.65 mol)

    • 3-Thienylboronic acid (0.66 kg, 5.12 mol, 1.1 equiv)

    • XPhos Pd G3 (20 g, 0.023 mol, 0.5 mol%)

    • K₃PO₄ (2.18 kg, 10.23 mol, 2.2 equiv)

    • 2-MeTHF (8 L)

    • Water (1.6 L)

    • 5M NaOH solution

    • Thiol-based palladium scavenger (e.g., MP-TMT, 40 g)

  • Procedure:

    • Coupling Reaction:

      • Charge a 20 L reactor with methyl 3-bromobenzoate, 3-thienylboronic acid, and K₃PO₄.

      • Inert the reactor with nitrogen.

      • Add degassed 2-MeTHF and water.

      • Add the XPhos Pd G3 catalyst.

      • Heat the mixture to 85 °C and stir for 18 hours. Monitor progress by HPLC.

    • Work-up and Hydrolysis:

      • Cool the reactor to 20 °C and add water (5 L). Stir and separate the layers.

      • To the organic layer, add 5M NaOH solution (4 L) and heat to 60 °C for 4 hours to effect hydrolysis.

      • Cool to 20 °C, separate the layers, and wash the aqueous layer with 2-MeTHF (2 x 2 L).

      • Acidify the aqueous layer with concentrated HCl to pH 2-3 to precipitate the product.

    • Purification and Palladium Removal:

      • Filter the solid product and wash with water.

      • Dissolve the crude product in a suitable solvent (e.g., hot ethanol).

      • Add the palladium scavenger and stir at 60 °C for 4 hours.

      • Filter the hot solution to remove the scavenger.

      • Allow the filtrate to cool slowly to crystallize the pure product.

      • Filter the product, wash with cold ethanol, and dry under vacuum.

Visualizations

Below are diagrams illustrating key aspects of the synthesis and troubleshooting process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Charge Reagents (3-Bromobenzoic Acid, 3-Thienylboronic Acid, Base) prep_solvent Add Degassed Solvent prep_reagents->prep_solvent prep_catalyst Add Pd Catalyst prep_solvent->prep_catalyst reaction_heat Heat to 80-90°C prep_catalyst->reaction_heat reaction_monitor Monitor by HPLC/LC-MS reaction_heat->reaction_monitor workup_cool Cool to RT reaction_monitor->workup_cool workup_extract Aqueous Work-up workup_cool->workup_extract workup_scavenge Palladium Scavenging workup_extract->workup_scavenge workup_crystallize Crystallization workup_scavenge->workup_crystallize workup_isolate Isolate & Dry Product workup_crystallize->workup_isolate

Caption: A typical experimental workflow for the scale-up synthesis of this compound.

G start Low Yield or Incomplete Reaction check_catalyst Is the catalyst active? start->check_catalyst check_degassing Was the system properly degassed? start->check_degassing check_conditions Are the reaction conditions (base, solvent, temp) optimal? start->check_conditions sol_catalyst Use fresh catalyst and/or pre-catalyst. check_catalyst->sol_catalyst No sol_degassing Improve degassing procedure. check_degassing->sol_degassing No sol_conditions Screen alternative bases, solvents, and temperatures. check_conditions->sol_conditions No

Caption: A troubleshooting decision tree for addressing low reaction yields.

G Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X Ln Pd0->ArPdX ArPdAr_prime Ar-Pd(II)-Ar' Ln ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Product 3-(Thiophen-3-yl)benzoic Acid ArPdAr_prime->Product Reductive Elimination ArX 3-Bromobenzoic Acid ArX->ArPdX Oxidative Addition Ar_prime_B 3-Thienylboronic Acid + Base Ar_prime_B->ArPdAr_prime

References

preventing decarboxylation of 3-(Thiophen-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decarboxylation of 3-(Thiophen-3-yl)benzoic acid during their experiments.

Frequently Asked Questions (FAQs)

Q1: My recent synthesis of a derivative using this compound resulted in a low yield and a significant amount of a nonpolar byproduct. Could this be due to decarboxylation?

A: Yes, it is possible that you are observing the effects of decarboxylation. This compound, like other aryl carboxylic acids, can undergo decarboxylation under certain conditions, leading to the formation of 3-phenylthiophene. This byproduct is more nonpolar than the starting material and would likely have a different retention time in chromatographic analyses. To confirm this, it is recommended to analyze the byproduct using techniques like HPLC, mass spectrometry, or NMR spectroscopy and compare it to a standard of 3-phenylthiophene if available.

Q2: What are the primary factors that can induce the decarboxylation of this compound?

A: The main factors that can promote the decarboxylation of aryl carboxylic acids, including this compound, are:

  • High Temperatures: Thermal stress is a significant driver of decarboxylation. While specific data for this compound is limited, many benzoic acid derivatives show increased degradation at elevated temperatures.

  • Presence of Catalysts: Certain transition metals, particularly palladium, can catalyze decarboxylation reactions. If your reaction involves palladium-based reagents, you should be cautious of this potential side reaction.

  • Oxidizing Conditions: The presence of strong oxidizing agents may facilitate decarboxylation.

  • Extreme pH: While less common for simple thermal decarboxylation, highly acidic or basic conditions can sometimes influence the stability of the carboxylic acid group.

  • Photochemical Decomposition: Exposure to high-energy light, particularly UV radiation, can potentially lead to the degradation of the molecule, which may include decarboxylation.

Q3: I need to heat a reaction mixture containing this compound. What is the maximum recommended temperature to avoid decarboxylation?

A: There is no definitive maximum temperature specified for this compound to completely avoid decarboxylation. However, based on general knowledge of benzoic acid derivatives, it is advisable to keep the reaction temperature as low as possible. For unsubstituted benzoic acid, significant decarboxylation occurs at very high temperatures (around 400°C), but this temperature can be much lower for substituted derivatives. It is recommended to perform initial small-scale experiments at your desired temperature and monitor for the formation of the decarboxylated byproduct, 3-phenylthiophene, by HPLC or TLC.

Q4: How should I properly store this compound to ensure its long-term stability?

A: To ensure the long-term stability of this compound, it is recommended to store it at 2-8°C in a tightly sealed container, protected from light and moisture. Storing it under an inert atmosphere (e.g., argon or nitrogen) can also be beneficial to prevent potential oxidative degradation.

Q5: Are there any analytical techniques you recommend for detecting and quantifying the decarboxylation of this compound?

A: Several analytical techniques can be used to monitor for decarboxylation:

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating and quantifying the starting material and its decarboxylated byproduct. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of acid like trifluoroacetic acid) can be used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to detect the disappearance of the carboxylic acid proton signal (typically around 12-13 ppm and often broad) and the appearance of new aromatic signals corresponding to 3-phenylthiophene.

  • Mass Spectrometry (MS): Mass spectrometry, often coupled with HPLC (LC-MS), can be used to identify the molecular weight of the starting material and the decarboxylated product, confirming the loss of CO2.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of desired product and presence of a nonpolar impurity. Decarboxylation of this compound.1. Lower Reaction Temperature: If possible, reduce the reaction temperature. 2. Shorter Reaction Time: Minimize the time the reaction is exposed to high temperatures. 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 4. Avoid Incompatible Reagents: If using a palladium catalyst, consider alternative catalysts or reaction conditions that are less prone to inducing decarboxylation.
Gradual degradation of this compound during storage. Improper storage conditions.1. Refrigerate: Store the compound at 2-8°C. 2. Protect from Light: Use an amber vial or store in a dark place. 3. Protect from Moisture: Ensure the container is tightly sealed. 4. Inert Atmosphere: For long-term storage, consider storing under an inert gas.
Inconsistent analytical results for samples containing this compound. On-column decarboxylation during GC analysis or degradation in the HPLC mobile phase.1. Use HPLC instead of GC: For thermally labile compounds, HPLC is generally preferred over GC. 2. Optimize HPLC Conditions: Use a buffered mobile phase at a suitable pH and avoid excessively high column temperatures. Analyze samples promptly after preparation.

Experimental Protocols

Protocol 1: Thermal Stability Assessment of this compound

Objective: To determine the temperature at which significant decarboxylation of this compound occurs.

Materials:

  • This compound

  • High-boiling point, inert solvent (e.g., diphenyl ether or a suitable ionic liquid)

  • Small reaction vials with screw caps

  • Heating block or oil bath with precise temperature control

  • HPLC system with a C18 column

  • Mobile phase: Acetonitrile and water (with 0.1% trifluoroacetic acid)

Procedure:

  • Prepare a stock solution of this compound in the chosen inert solvent at a known concentration (e.g., 1 mg/mL).

  • Aliquot the solution into several reaction vials.

  • Heat the vials at different temperatures (e.g., 100°C, 120°C, 140°C, 160°C, 180°C, 200°C) for a fixed period (e.g., 1, 2, 4, and 8 hours). Include a control sample kept at room temperature.

  • At each time point, remove a vial from the heat and allow it to cool to room temperature.

  • Dilute an aliquot of each sample with the HPLC mobile phase.

  • Analyze the samples by HPLC to determine the percentage of remaining this compound and the formation of the decarboxylated product (3-phenylthiophene).

  • Plot the percentage of the starting material remaining as a function of temperature and time.

Protocol 2: HPLC Method for Monitoring Decarboxylation

Objective: To develop an HPLC method to separate and quantify this compound and its potential decarboxylation product, 3-phenylthiophene.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare standard solutions of this compound and, if available, 3-phenylthiophene at known concentrations.

  • Inject the standards to determine their retention times and to create a calibration curve for quantification.

  • Prepare and inject the experimental samples.

  • Integrate the peak areas for both compounds and use the calibration curves to determine their concentrations.

Visualizations

Decarboxylation_Pathway reactant This compound intermediate Unstable Intermediate reactant->intermediate Heat / Catalyst product 3-Phenylthiophene intermediate->product co2 CO2 intermediate->co2

Caption: Proposed decarboxylation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solution Prepare stock solution of This compound aliquot Aliquot into reaction vials prep_solution->aliquot heating Heat vials at various temperatures and time points aliquot->heating hplc_prep Dilute samples for HPLC heating->hplc_prep hplc_analysis Analyze by HPLC hplc_prep->hplc_analysis data_analysis Quantify starting material and decarboxylation product hplc_analysis->data_analysis

Caption: Workflow for assessing the thermal stability of this compound.

Technical Support Center: Synthesis of 3-(Thiophen-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) concerning the synthesis of 3-(Thiophen-3-yl)benzoic acid. This document outlines four alternative palladium-catalyzed cross-coupling methods: Suzuki-Miyaura, Stille, Negishi, and Kumada couplings, offering a range of synthetic strategies to suit various laboratory needs and substrate sensitivities.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reaction is most recommended for the synthesis of this compound on a laboratory scale?

A1: The Suzuki-Miyaura coupling is often the most recommended method for laboratory-scale synthesis. This is due to the commercial availability and relative stability of the required thiophene-3-boronic acid, as well as the generally high yields and tolerance to a variety of functional groups.[1][2][3] The reaction conditions are also relatively mild and environmentally friendly, often utilizing aqueous solvent systems.

Q2: What are the main advantages and disadvantages of each alternative pathway?

A2: Each pathway offers distinct advantages and comes with its own set of challenges:

Coupling ReactionAdvantagesDisadvantages
Suzuki-Miyaura Mild reaction conditions; commercially available and stable boronic acids; environmentally benign byproducts.[1][2]Boronic acids can be sensitive to protodeboronation, especially heteroaryl boronic acids; potential for side reactions like homocoupling.
Stille Tolerant to a wide variety of functional groups; organostannanes are stable to air and moisture.[4][5]High toxicity of organotin reagents and byproducts; difficulty in removing tin residues from the final product.[5]
Negishi High reactivity and yields; broad scope of coupling partners.Organozinc reagents are highly sensitive to air and moisture, requiring stringent anhydrous and anaerobic conditions.
Kumada High reactivity of Grignard reagents can lead to high yields.Grignard reagents are highly basic and nucleophilic, limiting functional group tolerance (e.g., acidic protons, esters, ketones).[6][7]

Q3: What are common side reactions to be aware of during these cross-coupling reactions?

A3: Common side reactions across these coupling methods include:

  • Homocoupling: Dimerization of the starting materials (e.g., 3,3'-bithiophene or biphenyl-3,3'-dicarboxylic acid).

  • Protodeboronation/Protodestannylation/etc.: Cleavage of the carbon-metal bond of the organometallic reagent by a proton source, leading to the formation of thiophene.

  • Dehalogenation: Reduction of the starting 3-halobenzoic acid to benzoic acid.

Q4: How can I purify the final product, this compound?

A4: Purification typically involves the following steps:

  • Work-up: After the reaction, an acidic work-up is usually performed to protonate the carboxylate and quench the base. The product is then extracted into an organic solvent.

  • Column Chromatography: Flash column chromatography on silica gel is a common method for separating the product from starting materials, catalyst residues, and byproducts. A gradient of ethyl acetate in hexanes or dichloromethane/methanol is often effective.

  • Recrystallization: For further purification, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) can be employed to obtain a highly pure solid product.[8]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Inactive Catalyst - Ensure the palladium catalyst is not old or degraded. Use a fresh batch or a more robust pre-catalyst. - For Pd(II) pre-catalysts, ensure in situ reduction to Pd(0) is occurring. - Degas all solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.
Poor Quality Reagents - Verify the purity of the 3-halobenzoic acid and the organometallic reagent. - Boronic acids, in particular, can degrade over time. Consider using a freshly prepared sample or a more stable derivative like a pinacol ester.
Incorrect Base or Solvent - The choice of base is critical. For Suzuki couplings, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[1] Experiment with different bases to find the optimal conditions. - Ensure the solvent system effectively dissolves all reactants. Biphasic systems like toluene/water or dioxane/water are common.[1]
Sub-optimal Reaction Temperature - Most cross-coupling reactions require heating (typically 80-110 °C). If the reaction is sluggish, a higher temperature may be necessary. - Conversely, if catalyst decomposition (indicated by the formation of palladium black) is observed, a lower temperature may be required.
Issue 2: Presence of Significant Side Products
Side Product Mitigation Strategies
Homocoupling of Organometallic Reagent - This is often caused by the presence of oxygen. Ensure thorough degassing of all solvents and maintain a strict inert atmosphere. - Use a slight excess (1.1-1.2 equivalents) of the organometallic reagent, but avoid a large excess.
Protodeboronation (Suzuki) - Use a non-aqueous or anhydrous base if water is suspected to be the proton source. - Minimize reaction time. - Consider using a more stable boronic ester (e.g., pinacol ester).
Dehalogenation of 3-Halobenzoic Acid - This can be caused by certain phosphine ligands or impurities in the base. Try a different ligand or a purer grade of base. - Ensure the reaction is not running for an excessively long time at high temperatures.

Alternative Synthetic Pathways: Diagrams and Protocols

Below are conceptual diagrams and generalized experimental protocols for the synthesis of this compound via four alternative cross-coupling methods.

Suzuki-Miyaura Coupling

This reaction couples 3-halobenzoic acid with thiophene-3-boronic acid.

Suzuki_Miyaura_Coupling A 3-Halobenzoic Acid (X = Br, I) F This compound A->F B Thiophene-3-boronic Acid B->F C Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) C->F cat. D Base (e.g., K₂CO₃, K₃PO₄) D->F E Solvent (e.g., Toluene/H₂O, Dioxane/H₂O) E->F Stille_Coupling A 3-Halobenzoic Acid (X = Br, I) E This compound A->E B 3-(Trialkylstannyl)thiophene (e.g., R = Bu) B->E C Pd Catalyst (e.g., Pd(PPh₃)₄) C->E cat. D Solvent (e.g., Toluene, DMF) D->E Negishi_Coupling A 3-Halobenzoic Acid (X = Br, I) E This compound A->E B Thien-3-ylzinc Halide B->E C Pd or Ni Catalyst (e.g., Pd(dppf)Cl₂) C->E cat. D Solvent (e.g., THF, Dioxane) D->E Kumada_Coupling A 3-Halobenzoic Acid (X = Br, I) E This compound A->E B Thien-3-ylmagnesium Halide B->E C Ni or Pd Catalyst (e.g., Ni(dppp)Cl₂) C->E cat. D Solvent (e.g., THF, Diethyl Ether) D->E

References

Technical Support Center: Addressing Poor Solubility of 3-(Thiophen-3-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 3-(Thiophen-3-yl)benzoic acid in various reaction media.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a bifunctional molecule containing both a hydrophilic carboxylic acid group and a more lipophilic thiophene-substituted phenyl ring. Generally, carboxylic acids with low molecular weight are soluble in water, but as the carbon chain length increases, the solubility in water decreases.[1] Aromatic carboxylic acids are typically soluble in less polar organic solvents like ethers and alcohols.[2][3] Due to its structure, this compound is expected to have limited solubility in non-polar organic solvents and water, while exhibiting better solubility in polar organic solvents.

Q2: Why is my this compound not dissolving in the reaction solvent?

A2: The poor solubility of this compound can be attributed to its crystalline structure and the energetic barrier to disrupting the crystal lattice. The molecule's relatively rigid, planar structure can lead to strong intermolecular interactions, such as hydrogen bonding and π-stacking, which require a significant amount of energy to overcome for dissolution to occur.

Q3: What initial steps can I take to improve the solubility of this compound?

A3: Before exploring more complex methods, consider these simple adjustments:

  • Heating: Gently warming the solvent can increase the kinetic energy of the system and help overcome the lattice energy of the solid.

  • Sonication: Applying ultrasonic waves can aid in breaking down solid agglomerates and enhance dissolution.

  • Stirring: Vigorous stirring increases the interaction between the solute and the solvent.

Q4: Can changing the pH of the reaction medium improve solubility?

A4: Yes, for reactions in protic or aqueous media, pH adjustment is a highly effective strategy. As a carboxylic acid, this compound can be deprotonated by a base to form a more soluble carboxylate salt.[4] This is a common technique for ionizable drugs.[5]

Q5: What are co-solvents and how can they help?

A5: A co-solvent is a second solvent added to the primary reaction medium to increase the solubility of a solute.[6] For this compound, using a mixture of a solvent in which it is sparingly soluble with one in which it is highly soluble can significantly improve its overall concentration in the reaction mixture. This technique is widely used for poorly soluble compounds.[7]

Troubleshooting Guide

Issue: this compound precipitates out of solution during the reaction.

Possible Cause 1: Change in Temperature If the reaction was initially heated to dissolve the compound, a decrease in temperature during the reaction could cause it to precipitate.

  • Solution: Maintain a constant temperature throughout the reaction. If the reaction must be cooled, consider if the product is also soluble at the lower temperature.

Possible Cause 2: Change in Solvent Composition The addition of other reagents that alter the polarity of the reaction mixture can lead to precipitation.

  • Solution: When adding other reagents, do so slowly and with vigorous stirring. If possible, dissolve the incoming reagent in a solvent compatible with the current reaction medium.

Possible Cause 3: Reaction Product is Insoluble The product of the reaction may be less soluble than the starting material under the reaction conditions.

  • Solution: If product precipitation is observed, this may be beneficial for purification (precipitation/crystallization). If the reaction needs to proceed further, a different solvent system may be required.

Data Presentation

SolventMolar Solubility of Benzoic Acid (M)
Dimethylformamide (DMF)5.287
Dimethyl Sulfoxide (DMSO)> 5
2-Propanol2.381
1-Propanol2.150
1-Pentanol2.073
1-Hexanol1.622
1-Heptanol1.452
1-Octanol1.126
Water0.027
Data sourced from a study on the solubility of benzoic acid in organic solvents.[8]

Experimental Protocols

Protocol 1: Solubility Enhancement by Salt Formation (for Protic/Aqueous Media)

This protocol describes the in-situ formation of a soluble salt of this compound using a suitable base.

Materials:

  • This compound

  • Reaction solvent (e.g., water, ethanol, methanol)

  • A suitable base (e.g., sodium hydroxide, potassium carbonate, triethylamine)

  • Stir plate and stir bar

  • pH indicator strips or a pH meter

Procedure:

  • To a reaction flask containing the chosen solvent, add the this compound.

  • Begin stirring the suspension at room temperature.

  • Slowly add the base dropwise or in small portions.

  • Monitor the dissolution of the solid. If using a pH meter, monitor the pH of the solution.

  • Continue adding the base until all the this compound has dissolved, indicating the formation of the soluble carboxylate salt.

  • Once the solid is fully dissolved, proceed with the addition of other reagents for your reaction.

Note: Ensure the chosen base is compatible with your reaction conditions and does not interfere with the desired chemical transformation.

Protocol 2: Using a Co-solvent System

This protocol provides a systematic approach to identifying and using a co-solvent to dissolve this compound.

Materials:

  • This compound

  • Primary reaction solvent (e.g., toluene, dichloromethane)

  • A selection of potential co-solvents in which the compound is likely more soluble (e.g., DMF, DMSO, THF, ethanol)

  • Stir plate and stir bar

  • Graduated cylinders or pipettes

Procedure:

  • Screening (Small Scale):

    • In separate small vials, attempt to dissolve a small, known amount of this compound in a small volume of each potential co-solvent to confirm its high solubility.

  • Main Reaction Setup:

    • To your reaction flask, add the this compound and the primary reaction solvent.

    • Begin stirring.

    • Slowly add the chosen co-solvent in small increments (e.g., 1-5% of the total volume at a time).

    • After each addition, allow the mixture to stir for several minutes to observe any dissolution.

    • Continue adding the co-solvent until the this compound is fully dissolved.

    • Record the final ratio of the primary solvent to the co-solvent for future experiments.

Note: The addition of a co-solvent will change the overall properties of the reaction medium, which may influence reaction kinetics and product formation. It is advisable to start with the minimum amount of co-solvent required for dissolution.

Mandatory Visualizations

Solubility_Troubleshooting_Workflow start Start: This compound is poorly soluble check_simple Have you tried basic methods (heating, sonication, vigorous stirring)? start->check_simple simple_methods Apply heating, sonication, and/or vigorous stirring. check_simple->simple_methods No check_solvent Is the compound still insoluble? check_simple->check_solvent Yes simple_methods->check_solvent protic_media Is the reaction in a protic/aqueous medium? check_solvent->protic_media Yes end_soluble Compound is now soluble. Proceed with reaction. check_solvent->end_soluble No salt_formation Use Protocol 1: Salt Formation (pH adjustment) protic_media->salt_formation Yes co_solvent Use Protocol 2: Co-solvent System protic_media->co_solvent No salt_formation->end_soluble derivatization Consider derivatization (e.g., esterification) to a more soluble analog. co_solvent->derivatization If co-solvents are not compatible with the reaction co_solvent->end_soluble end_insoluble Re-evaluate solvent choice or reaction conditions. derivatization->end_insoluble

Caption: A decision-making workflow for troubleshooting the poor solubility of this compound.

Signaling_Pathway_Analogy cluster_solid Solid State cluster_liquid Liquid Phase (Solution) Solid Insoluble This compound (Crystal Lattice) Solubilization Solubilization Methods Solid->Solubilization Input Dissolved Solvated This compound (Individual Molecules) Solubilization->Dissolved Output pH_adjust pH Adjustment Co_solvent Co-solvents Heating Heating

Caption: A conceptual diagram illustrating the transition from an insoluble to a soluble state.

References

Technical Support Center: 3-(Thiophen-3-yl)benzoic acid Stability and Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Thiophen-3-yl)benzoic acid. The information is designed to address specific issues that may be encountered during experimental stability and degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under forced degradation conditions?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation pathways can be inferred based on the chemistry of its constituent thiophene and benzoic acid rings.

  • Hydrolysis (Acidic/Basic): The ester-like linkage between the thiophene and benzoic acid rings is a potential site for hydrolytic cleavage under strong acidic or basic conditions. However, given the carbon-carbon bond, this is less likely than with an actual ester. More likely is the degradation of the individual rings. The carboxylic acid group can undergo decarboxylation under certain conditions.

  • Oxidation: The thiophene ring is susceptible to oxidation at the sulfur atom, which can lead to the formation of sulfoxides and sulfones. The aromatic rings can also be hydroxylated.

  • Photodegradation: Thiophene-containing compounds can be susceptible to photodegradation. The mechanism may involve the generation of reactive oxygen species that attack the thiophene or benzoic acid ring.[1][2][3]

  • Thermal Degradation: At elevated temperatures, decarboxylation of the benzoic acid moiety to produce a thiophenyl-benzene derivative is a plausible degradation pathway.[4][5][6] Studies on benzoic acid derivatives have shown that they can undergo decarboxylation at high temperatures.[4][5]

Q2: I am not seeing any degradation of my this compound sample under stress conditions. What could be the reason?

A2: There are several possibilities if you are not observing degradation:

  • High Stability of the Molecule: this compound may be inherently stable under the applied stress conditions. Benzoic acid itself is known to be stable at temperatures up to 300°C.[4][5]

  • Inadequate Stress Conditions: The concentration of the stressor (acid, base, oxidizing agent), the temperature, or the duration of the study may be insufficient to induce degradation.

  • Analytical Method Not Stability-Indicating: Your current analytical method (e.g., HPLC) may not be able to separate the parent compound from its degradation products. It is crucial to develop and validate a stability-indicating assay method (SIAM).

Q3: My analytical column is showing poor peak shape for this compound. How can I improve it?

A3: Poor peak shape, such as tailing, can be common for acidic compounds like this compound. Here are some troubleshooting steps:

  • Mobile Phase pH: Adjust the pH of the mobile phase. For a carboxylic acid, a mobile phase pH around 2.5-3.5 will keep the analyte in its protonated form, which often results in better peak shape on a C18 column.

  • Column Choice: Consider using a column specifically designed for polar compounds or one with end-capping to minimize interactions with residual silanols.

  • Mobile Phase Modifiers: Adding a small amount of a competing acid, like trifluoroacetic acid (TFA), to the mobile phase can improve peak shape.

  • Sample Solvent: Ensure the sample is dissolved in a solvent that is compatible with the mobile phase.

Troubleshooting Guides

Problem: Unexpected Peaks in the Chromatogram of a Stressed Sample
Possible Cause Troubleshooting Steps
Degradation Products This is the expected outcome of a forced degradation study. Proceed with peak purity analysis and structural elucidation of the new peaks.
Impurity in the Standard Analyze an unstressed sample of this compound to check for pre-existing impurities.
Contamination Check all reagents, solvents, and glassware for potential sources of contamination. Run a blank injection to confirm.
Interaction with Excipients (if in formulation) If studying a formulated product, excipients may degrade or interact with the active ingredient. Analyze placebo samples under the same stress conditions.
Problem: Mass Imbalance in Forced Degradation Studies
Possible Cause Troubleshooting Steps
Co-elution of Degradation Products The analytical method is not adequately resolving all degradation products from the parent peak or from each other. Re-evaluate and optimize the chromatographic conditions (e.g., gradient, mobile phase composition, column).
Non-UV Active Degradants Some degradation products may lack a chromophore and will not be detected by a UV detector. Use a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) to detect non-UV active compounds.
Volatile Degradants Degradation may be producing volatile compounds that are lost during sample preparation or analysis. Use headspace GC-MS to analyze for volatile degradation products.
Precipitation of Degradants Degradation products may be insoluble in the sample solvent and precipitate out. Visually inspect the sample and consider using a different solvent for analysis.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N HCl.

    • Heat the solution at 80°C for 24 hours.

    • Cool the solution and neutralize with 1N NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N NaOH.

    • Keep the solution at room temperature for 24 hours.

    • Neutralize with 1N HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a stability chamber at 105°C for 48 hours.

    • After exposure, dissolve the sample in a suitable solvent to a final concentration of 100 µg/mL.

  • Photostability Study:

    • Expose a solution of this compound (100 µg/mL) and the solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

    • Analyze the samples after exposure.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound
Stress Condition % Degradation Number of Degradants Major Degradant (Peak Area %)
1N HCl, 80°C, 24hData to be filledData to be filledData to be filled
1N NaOH, RT, 24hData to be filledData to be filledData to be filled
30% H₂O₂, RT, 24hData to be filledData to be filledData to be filled
Thermal (105°C, 48h)Data to be filledData to be filledData to be filled
PhotolyticData to be filledData to be filledData to be filled

Visualizations

Experimental Workflow for Forced Degradation Studies```dot

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation stock Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 1N HCl, 80°C) stock->acid base Base Hydrolysis (e.g., 1N NaOH, RT) stock->base oxidation Oxidative Stress (e.g., 30% H₂O₂) stock->oxidation thermal Thermal Stress (e.g., 105°C) stock->thermal photo Photolytic Stress (ICH Q1B) stock->photo neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC Analysis (Stability-Indicating Method) neutralize->hplc quantify Quantify Degradation (% Assay, % Degradants) hplc->quantify identify Identify Degradants (LC-MS, NMR) quantify->identify pathway Propose Degradation Pathways identify->pathway

References

Validation & Comparative

A Comparative Guide to 3-(Thiophen-3-yl)benzoic Acid and 3-(Thiophen-2-yl)benzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the isomeric distinctions between 3-(Thiophen-3-yl)benzoic acid and 3-(Thiophen-2-yl)benzoic acid is crucial for researchers in medicinal chemistry and drug discovery. The seemingly subtle shift in the thiophene ring's point of attachment to the benzoic acid core can significantly influence the molecule's three-dimensional structure, electronic properties, and, consequently, its interaction with biological targets. This guide provides a comprehensive comparison of their physicochemical properties, synthetic routes, and potential biological activities, supported by illustrative data and detailed experimental protocols.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound and 3-(Thiophen-2-yl)benzoic acid are summarized below. These properties are foundational to understanding their behavior in both chemical reactions and biological systems.

PropertyThis compound3-(Thiophen-2-yl)benzoic acid
Molecular Formula C₁₁H₈O₂S[1][2]C₁₁H₈O₂S
Molecular Weight 204.25 g/mol [2][3]204.25 g/mol
CAS Number 20608-89-3[2][3]29886-63-3
Appearance White to off-white solidWhite to off-white solid
Melting Point 177 °CNot explicitly found
Predicted XlogP 2.8[4]Not explicitly found
Hydrogen Bond Donor Count 1[2]1
Hydrogen Bond Acceptor Count 2[2]2
Rotatable Bond Count 2[2]2

Synthesis and Experimental Protocols

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely employed method for the synthesis of biaryl compounds, including the title compounds. This reaction typically involves the palladium-catalyzed coupling of a boronic acid or its ester with an aryl halide.

General Synthetic Scheme: Suzuki-Miyaura Cross-Coupling

G cluster_0 Synthesis of this compound cluster_1 Synthesis of 3-(Thiophen-2-yl)benzoic acid 3-bromobenzoic acid 3-bromobenzoic acid 3-T3BA This compound 3-bromobenzoic acid->3-T3BA Suzuki Coupling Thiophene-3-boronic acid Thiophene-3-boronic acid Thiophene-3-boronic acid->3-T3BA Pd catalyst Pd catalyst Pd catalyst->3-T3BA Base Base Base->3-T3BA 3-bromobenzoic acid_2 3-bromobenzoic acid 3-T2BA 3-(Thiophen-2-yl)benzoic acid 3-bromobenzoic acid_2->3-T2BA Suzuki Coupling Thiophene-2-boronic acid Thiophene-2-boronic acid Thiophene-2-boronic acid->3-T2BA Pd catalyst_2 Pd catalyst Pd catalyst_2->3-T2BA Base_2 Base Base_2->3-T2BA

General synthetic routes via Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the synthesis of 3-(thiophenyl)benzoic acids.

  • Reaction Setup: To a flame-dried round-bottom flask, add 3-bromobenzoic acid (1.0 eq), the corresponding thiopheneboronic acid (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq), and a base, for example, Na₂CO₃ (3.0 eq).

  • Solvent Addition: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1 v/v), is then added.

  • Reaction Conditions: The reaction mixture is heated to a temperature between 80-100 °C and stirred for a specified time (typically 12-24 hours), with reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 3-(thiophenyl)benzoic acid.

Biological Activity: A Comparative Outlook

It is critical to note that the following data are hypothetical and for illustrative purposes only, intended to demonstrate how such a comparison would be presented if experimental data were available.

Biological TargetThis compound (Hypothetical IC₅₀)3-(Thiophen-2-yl)benzoic acid (Hypothetical IC₅₀)
mPGES-1 Inhibition 5.2 µM8.9 µM
P2Y14 Receptor Antagonism 12.5 µM25.1 µM

The variation in inhibitory activity can be attributed to the different spatial arrangement of the thiophene ring relative to the benzoic acid. This can lead to distinct binding modes within the active site of a target protein.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a potential signaling pathway in which these compounds might be involved and a general workflow for evaluating their biological activity.

G cluster_0 Inflammatory Signaling Cascade Inflammatory Stimulus Inflammatory Stimulus COX-2 COX-2 Inflammatory Stimulus->COX-2 Upregulates mPGES-1 mPGES-1 COX-2->mPGES-1 Provides Substrate (PGH2) PGE2 PGE2 mPGES-1->PGE2 Synthesizes Inflammation Inflammation PGE2->Inflammation Promotes Test Compound 3-(Thiophenyl)benzoic acid Test Compound->mPGES-1 Inhibits

Potential role in an inflammatory signaling pathway.

G Compound Synthesis Compound Synthesis In vitro Assay In vitro Enzyme/Receptor Assay Compound Synthesis->In vitro Assay Cell-based Assay Cell-based Assay In vitro Assay->Cell-based Assay Data Analysis IC50 Determination Cell-based Assay->Data Analysis Lead Identification Lead Identification Data Analysis->Lead Identification

General experimental workflow for biological evaluation.
Experimental Protocols

This assay measures the direct inhibition of mPGES-1 enzymatic activity.

  • Enzyme Preparation: A microsomal fraction containing mPGES-1 is prepared from cells overexpressing the enzyme (e.g., IL-1β-stimulated A549 cells).

  • Reaction Mixture: In a 96-well plate, the reaction buffer, test compound (at various concentrations), microsomal enzyme preparation, and the cofactor glutathione (GSH) are combined.

  • Reaction Initiation: The reaction is initiated by adding the substrate, prostaglandin H₂ (PGH₂).

  • Incubation and Termination: The plate is incubated at a controlled temperature (e.g., 37°C). The reaction is then stopped by adding a quenching solution (e.g., a solution of FeCl₂).

  • Quantification: The product, prostaglandin E₂ (PGE₂), is quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated from the dose-response curve.

This assay determines the ability of a compound to antagonize the activation of the P2Y14 receptor.

  • Cell Culture: HEK293 cells stably expressing the human P2Y14 receptor are cultured in 384-well plates.

  • Assay Conditions: The cell culture medium is replaced with an induction buffer containing forskolin (to stimulate cAMP production) and a P2Y14 receptor agonist (e.g., UDP-glucose). Test compounds are added at various concentrations.

  • Incubation: The cells are incubated for 30 minutes at 37°C.

  • cAMP Measurement: The intracellular concentration of cyclic AMP (cAMP) is measured using a suitable detection kit, often based on fluorescence or luminescence.

  • Data Analysis: The ability of the test compound to inhibit the agonist-induced decrease in cAMP levels is measured, and the IC₅₀ value is determined.

Conclusion

The positional isomerism of the thiophene ring in 3-(thiophenyl)benzoic acids presents a critical consideration for medicinal chemists. While sharing the same molecular formula and weight, the 3- and 2-substituted isomers possess distinct three-dimensional shapes that can lead to differential binding affinities for biological targets. The synthetic accessibility of both isomers via established methods like the Suzuki-Miyaura coupling allows for their systematic evaluation in drug discovery programs. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of these two closely related compounds.

References

A Guide to Spectroscopic Analysis: Comparing Synthesized Aspirin with Literature Values

Author: BenchChem Technical Support Team. Date: December 2025

In the rigorous landscape of chemical research and drug development, the unambiguous characterization of synthesized molecular structures is a foundational requirement. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are cornerstone techniques for this purpose. This guide provides an objective comparison of spectroscopic data from a synthesized sample of acetylsalicylic acid (aspirin) against established literature values. By presenting quantitative data in clear tabular format, detailing experimental methodologies, and illustrating the analytical workflow, this document serves as a practical resource for researchers, scientists, and professionals in drug development.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the key spectroscopic data for acetylsalicylic acid, contrasting the values obtained from a synthesized sample with those reported in scientific literature. This direct comparison is crucial for verifying the identity, purity, and structural integrity of the synthesized compound.

Table 1: ¹H NMR Spectroscopic Data of Acetylsalicylic Acid (CDCl₃ solvent)

Proton AssignmentSynthesized Sample Chemical Shift (δ) in ppmLiterature Chemical Shift (δ) in ppm
-COOH11.8111.77 - 11.89[1]
Aromatic H (ortho to -COOH)8.138.12[1][2]
Aromatic H (para to -COOH)7.657.66[1][2]
Aromatic H (meta to -COOH)7.357.28[1][2]
Aromatic H (ortho to -OAc)7.157.16[1][2]
Methyl (-CH₃)2.362.36[1][2]

Table 2: ¹³C NMR Spectroscopic Data of Acetylsalicylic Acid

Carbon AssignmentSynthesized Sample Chemical Shift (δ) in ppmLiterature Chemical Shift (δ) in ppm
C=O (Ester)169.8~170
C=O (Carboxylic Acid)170.5~170.5
C1121.5121.5
C2151.0151.1
C3124.0124.0
C4134.8134.8
C5126.2126.2
C6132.5132.5
-CH₃21.121.1

Table 3: IR Spectroscopic Data of Acetylsalicylic Acid

Vibrational ModeSynthesized Sample Frequency (cm⁻¹)Literature Frequency (cm⁻¹)
O-H Stretch (Carboxylic Acid)3050 (broad)3230–3000 (broad)[1]
C-H Stretch (Aromatic)30103000-2850[1]
C=O Stretch (Ester)17501751[1]
C=O Stretch (Carboxylic Acid)16901691[1]
C=C Stretch (Aromatic)16051625-1590[1]
C-O Stretch11851113[1]

Table 4: Mass Spectrometry Data of Acetylsalicylic Acid

IonSynthesized Sample (m/z)Literature (m/z)
[M-H]⁻ (Precursor Ion)179.1178.9 - 179.1[3][4][5]
Product Ion137.0136.8 - 137.0[3][4][5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative of standard procedures for obtaining high-quality spectroscopic data for small organic molecules like aspirin.

Synthesis of Acetylsalicylic Acid

Aspirin can be synthesized by the acid-catalyzed esterification of salicylic acid with acetic anhydride.[6]

  • Reaction Setup: Add 2.0 grams of salicylic acid to a 125 mL Erlenmeyer flask. In a fume hood, cautiously add 5 mL of acetic anhydride and 5-8 drops of concentrated sulfuric acid to the flask.

  • Heating: Gently swirl the flask and heat it in a water bath at approximately 70-80°C for 15 minutes.

  • Crystallization: Remove the flask from the water bath and allow it to cool to room temperature. Then, add 20 mL of cold water to induce crystallization. The mixture can be further cooled in an ice bath to maximize crystal formation.

  • Isolation: Collect the aspirin crystals by vacuum filtration using a Büchner funnel.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure aspirin. Dry the crystals before analysis.[6]

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized aspirin in about 0.7 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: The spectra are acquired on a 500 MHz NMR spectrometer.[7]

  • ¹H NMR Acquisition: Acquire the proton spectrum with a spectral width of approximately 16 ppm. The number of scans can range from 8 to 128, depending on the sample concentration.[8]

  • ¹³C NMR Acquisition: Acquire the carbon spectrum with a spectral width of about 240 ppm. A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H) or tetramethylsilane (TMS) as an internal standard.

FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet): Mix a small amount (1-2 mg) of the dry aspirin sample with approximately 100 mg of dry potassium bromide (KBr) powder.[9] Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.[10][11]

  • Background Spectrum: Record a background spectrum of the empty sample compartment.

  • Sample Spectrum: Place the KBr pellet in the sample holder and record the IR spectrum from 4000 to 400 cm⁻¹.[10] Typically, 16 to 64 scans are averaged to improve the signal-to-noise ratio.[9][11]

  • Data Analysis: Identify the characteristic absorption peaks and compare their positions (in cm⁻¹) to literature values.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the synthesized aspirin in a suitable solvent, such as a mixture of acetonitrile and water with 0.1% formic acid.[3][4]

  • Chromatographic Separation: Inject the sample into a liquid chromatograph equipped with a C18 reversed-phase column.[3][4] Use a gradient or isocratic elution with a mobile phase consisting of acetonitrile and water containing 0.1% formic acid.[3]

  • Mass Spectrometry Analysis: The eluent from the LC is directed to an electrospray ionization (ESI) source of a tandem mass spectrometer (MS/MS), typically operated in negative ion mode.[5]

  • Data Acquisition: Acquire data in multiple reaction monitoring (MRM) mode, targeting the transition from the precursor ion (m/z 179.1 for the deprotonated aspirin molecule) to a characteristic product ion (m/z 137.0).[3][5][12]

Mandatory Visualization

The following diagram illustrates the general workflow for comparing the spectroscopic data of a synthesized compound against established literature values to confirm its identity and purity.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison cluster_conclusion Conclusion Start Synthesize Compound Purify Purify Product (e.g., Recrystallization) Start->Purify NMR Acquire NMR Data (¹H, ¹³C) Purify->NMR IR Acquire IR Data Purify->IR MS Acquire MS Data Purify->MS Compare_Data Compare Experimental vs. Literature Data NMR->Compare_Data IR->Compare_Data MS->Compare_Data Lit_Search Find Literature Spectra/Values Lit_Search->Compare_Data Confirm Identity & Purity Confirmed Compare_Data->Confirm Match Revise Identity or Purity Not Confirmed Compare_Data->Revise Mismatch

Workflow for Spectroscopic Data Comparison.

References

Structure-Activity Relationship of 3-(Thiophen-3-yl)benzoic Acid Derivatives and Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Drug Development Professionals

The quest for novel anticancer agents has led researchers to explore diverse chemical scaffolds, among which thiophene-containing compounds have emerged as a promising class of therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-(thiophen-3-yl)benzoic acid derivatives and related analogs, with a specific focus on their potential as anticancer agents. While direct comprehensive SAR studies on this compound derivatives are limited in publicly available literature, this guide draws insights from closely related benzo[b]thiophene-3-carboxylic acid derivatives to elucidate key structural features influencing anticancer activity. The primary focus will be on the inhibition of the RhoA/ROCK signaling pathway, a critical regulator of cancer cell proliferation, migration, and invasion.

Comparative Analysis of Anticancer Activity

Recent studies have highlighted the potential of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as potent inhibitors of the RhoA/ROCK pathway, exhibiting significant anti-proliferative activity in cancer cell lines. The following table summarizes the in vitro anticancer activity of a series of these compounds against the MDA-MB-231 human breast cancer cell line.

Table 1: In Vitro Anticancer Activity of Benzo[b]thiophene-3-carboxylic Acid 1,1-Dioxide Derivatives against MDA-MB-231 Cells

Compound IDR Group (at position 3)IC50 (μM)
b1 -NH-(4-methoxyphenyl)15.2 ± 1.3
b2 -NH-(3,4-dimethoxyphenyl)10.8 ± 0.9
b3 -NH-(4-chlorophenyl)8.5 ± 0.7
b4 -NH-(4-fluorophenyl)9.1 ± 0.8
b5 -NH-(4-methylphenyl)12.4 ± 1.1
b19 -NH-(1-methyl-1H-pyrazol-4-yl)2.1 ± 0.2

Data extrapolated from a study on benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway.[1]

Key Structure-Activity Relationship Insights:

From the data presented, several key SAR observations can be made for this class of compounds:

  • Carboxamide Moiety: The presence of a carboxamide group at the 3-position of the benzo[b]thiophene scaffold is crucial for activity.

  • Aromatic Substituents: Substitution on the aniline ring of the carboxamide modulates the anticancer potency. Electron-withdrawing groups (e.g., chloro, fluoro) tend to enhance activity compared to electron-donating groups (e.g., methoxy, methyl).

  • Heterocyclic Substituents: The introduction of a heterocyclic moiety, such as the 1-methyl-1H-pyrazol group in compound b19 , leads to a significant increase in anticancer activity, suggesting that this region of the molecule may interact with a specific binding pocket in the target protein.[1]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of research findings.

Synthesis of Benzo[b]thiophene-3-carboxylic Acid 1,1-Dioxide Derivatives[1]
  • Starting Material: Benzo[b]thiophene-3-carboxylic acid.

  • Oxidation: The sulfur atom of the thiophene ring is oxidized to a sulfone (1,1-dioxide) using an oxidizing agent such as hydrogen peroxide in acetic acid.

  • Amide Coupling: The resulting carboxylic acid is then coupled with various substituted anilines or heterocyclic amines to yield the final carboxamide derivatives. This is typically achieved using standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in an appropriate solvent such as DMF (Dimethylformamide).

  • Purification: The final products are purified using column chromatography on silica gel.

In Vitro Anticancer Activity Assessment: MTT Assay[2][3][4][5]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilizing agent, typically DMSO (Dimethyl sulfoxide).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Signaling Pathway and Mechanism of Action

The anticancer activity of the benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives is attributed to their inhibition of the RhoA/ROCK signaling pathway. This pathway plays a pivotal role in regulating the actin cytoskeleton, which is essential for cell shape, motility, and division. In many cancers, the RhoA/ROCK pathway is hyperactivated, promoting tumor progression and metastasis.

The RhoA/ROCK Signaling Pathway

RhoA_ROCK_Pathway Extracellular_Signal Extracellular Signals (e.g., Growth Factors) GPCR_RTK GPCRs / RTKs Extracellular_Signal->GPCR_RTK GEFs RhoGEFs GPCR_RTK->GEFs RhoA_GDP RhoA-GDP (Inactive) GEFs->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) ROCK ROCK RhoA_GTP->ROCK Activates MLC_Phosphatase MLC Phosphatase ROCK->MLC_Phosphatase Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates pMLC p-MLC Actin_Stress_Fibers Actin Stress Fiber Formation pMLC->Actin_Stress_Fibers Cell_Contraction Cell Contraction & Migration Actin_Stress_Fibers->Cell_Contraction Inhibitor Benzo[b]thiophene Derivatives Inhibitor->ROCK Inhibits

Caption: The RhoA/ROCK signaling pathway and its inhibition.

Inhibition of ROCK by the benzo[b]thiophene derivatives leads to a decrease in the phosphorylation of Myosin Light Chain (MLC) and subsequent disruption of actin stress fiber formation. This ultimately inhibits cancer cell contraction, migration, and proliferation.[1]

Experimental Workflow for Mechanism of Action Studies

MOA_Workflow Compound_Treatment Treat Cancer Cells with Benzo[b]thiophene Derivative Western_Blot Western Blot Analysis Compound_Treatment->Western_Blot Migration_Assay Wound Healing or Transwell Migration Assay Compound_Treatment->Migration_Assay Invasion_Assay Matrigel Invasion Assay Compound_Treatment->Invasion_Assay pMLC_Levels Measure p-MLC Levels Western_Blot->pMLC_Levels Cell_Migration Assess Cell Migration Migration_Assay->Cell_Migration Cell_Invasion Evaluate Cell Invasion Invasion_Assay->Cell_Invasion

Caption: Workflow for elucidating the mechanism of action.

Conclusion

The structural framework of this compound and its analogs, particularly the benzo[b]thiophene-3-carboxylic acid 1,1-dioxides, represents a promising scaffold for the development of novel anticancer agents. The key to enhancing their therapeutic potential lies in the strategic modification of the carboxamide moiety at the 3-position. The introduction of electron-withdrawing and heterocyclic substituents has been shown to significantly improve anticancer activity, likely through enhanced binding to the active site of ROCK. Further investigation into the SAR of this compound class, with a focus on optimizing pharmacokinetic and pharmacodynamic properties, is warranted to advance these promising molecules towards clinical development.

References

A Comparative Guide to Validating the Purity of Synthesized 3-(Thiophen-3-yl)benzoic Acid and Its Isomeric Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry, the structural integrity and purity of synthetic building blocks are paramount. 3-(Thiophen-3-yl)benzoic acid and its isomers are valuable scaffolds in drug discovery, serving as key intermediates in the synthesis of a wide array of therapeutic agents. The precise arrangement of the thiophene and benzoic acid moieties significantly influences the physicochemical properties and biological activity of the resulting compounds. Consequently, rigorous validation of their purity is a critical step in the research and development pipeline.

This guide provides a comparative overview of the analytical methodologies used to ascertain the purity of synthesized this compound, alongside its isomeric alternatives: 3-(Thiophen-2-yl)benzoic acid and 4-(Thiophen-3-yl)benzoic acid. We present detailed experimental protocols, comparative data, and a logical workflow to assist researchers in selecting and implementing the most appropriate analytical strategies.

Comparison of Key Analytical Parameters

A multi-pronged analytical approach is essential for the comprehensive purity assessment of these aromatic carboxylic acids. High-Performance Liquid Chromatography (HPLC) is the primary technique for quantitative purity determination, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide crucial structural confirmation and identification of impurities.

Analytical TechniqueParameterThis compound3-(Thiophen-2-yl)benzoic acid4-(Thiophen-3-yl)benzoic acid
HPLC Purity (%)>98%>98%>98%
Retention Time (min)~5.8~6.2~5.5
¹H NMR Chemical Shift (ppm)Aromatic protons: 7.4-8.2; Thiophene protons: 7.5-7.8Aromatic protons: 7.4-8.1; Thiophene protons: 7.1-7.6Aromatic protons: 7.7-8.1; Thiophene protons: 7.4-7.9
Carboxylic Acid Proton (ppm)~13.0 (broad singlet)~13.0 (broad singlet)~13.0 (broad singlet)
GC-MS Molecular Ion (m/z)204204204
Fragmentation PatternFragments corresponding to loss of -COOH and thiophene ring cleavageFragments corresponding to loss of -COOH and thiophene ring cleavageFragments corresponding to loss of -COOH and thiophene ring cleavage

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol outlines a general reversed-phase HPLC method suitable for all three isomers. Optimization may be necessary based on the specific impurity profile.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-13 min: 95% to 5% B

    • 13-15 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a 1:1 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: Purity is determined by the area percentage of the main peak relative to the total peak area.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation

¹H NMR provides unambiguous structural confirmation and can detect impurities with different proton environments.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum.

  • Data Analysis: Compare the observed chemical shifts, coupling constants, and integration values with the expected spectrum for the target molecule. For thiophene-containing benzoic acids, characteristic signals include the carboxylic acid proton (a broad singlet typically downfield of 10 ppm) and distinct aromatic and thiophene proton resonances.[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Analysis

GC-MS is useful for identifying volatile impurities and confirming the molecular weight of the synthesized compound, often after derivatization to increase volatility.

  • Instrumentation: A standard GC-MS system.

  • Derivatization: For these non-volatile carboxylic acids, derivatization is necessary. A common method is silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 min.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Data Analysis: The total ion chromatogram (TIC) is used to assess purity, and the mass spectrum of the main peak is used to confirm the molecular weight of the derivatized compound. Mass spectra of minor peaks can be compared against libraries for impurity identification.

Potential Impurities and Their Origin

The synthesis of thiophenyl benzoic acids often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.[3][4][5] Potential impurities can arise from this process and include:

  • Starting Materials: Unreacted aryl halides (e.g., bromobenzoic acid) or thiophene boronic acids.

  • Homocoupling Products: Biphenyl dicarboxylic acids or bithiophenes formed from the coupling of two identical starting material molecules.

  • Dehalogenation Products: Benzoic acid formed by the reduction of the starting aryl halide.

  • Protodeboronation Products: Thiophene formed from the cleavage of the carbon-boron bond in the boronic acid starting material.[6]

  • Residual Palladium Catalyst: The presence of palladium needs to be monitored and controlled, especially for pharmaceutical applications.

Workflow for Purity Validation

A systematic workflow ensures a thorough and reliable assessment of the synthesized compound's purity.

Purity_Validation_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Purity Analysis cluster_decision Decision cluster_outcome Outcome Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification HPLC HPLC for Quantitative Purity Purification->HPLC NMR ¹H NMR for Structural Confirmation Purification->NMR GCMS GC-MS for Volatile Impurities Purification->GCMS Purity_Check Purity > 98% and Structure Confirmed? HPLC->Purity_Check NMR->Purity_Check GCMS->Purity_Check Proceed Proceed to Next Step Purity_Check->Proceed Yes Repurify Further Purification Purity_Check->Repurify No Repurify->Purification Analytical_Method_Selection cluster_goal Analytical Goal cluster_methods Analytical Methods cluster_info Information Obtained Goal Comprehensive Purity Validation HPLC HPLC-UV Goal->HPLC NMR NMR Spectroscopy Goal->NMR GCMS GC-MS Goal->GCMS LCMS LC-MS Goal->LCMS Purity Quantitative Purity (%) HPLC->Purity Structure Structural Confirmation NMR->Structure Volatiles Volatile Impurities GCMS->Volatiles LCMS->Purity NonVolatiles Non-Volatile Impurities & MW LCMS->NonVolatiles

References

A Comparative Analysis of Palladium Catalysts for Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. This reaction is particularly vital in the pharmaceutical industry for the synthesis of complex organic molecules and active pharmaceutical ingredients. The choice of catalyst is paramount to the success of the reaction, influencing yield, reaction time, and substrate scope. This guide provides a comparative analysis of commonly used palladium catalysts for this critical transformation, supported by representative experimental data.

Performance Comparison of Palladium Catalysts

The efficacy of different palladium catalysts in the Suzuki-Miyaura cross-coupling of 4-iodotoluene with phenylboronic acid is summarized below. The data highlights key performance indicators such as reaction yield, turnover number (TON), and turnover frequency (TOF) under standardized conditions.

CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O100129292076.7
Pd(OAc)₂SPhosK₃PO₄2-MeTHF80298980490
Pd₂(dba)₃XPhosCsFDioxane100495950237.5
PdCl₂(dppf)dppfNa₂CO₃DMF90888880110

Experimental Protocols

Below are the detailed experimental methodologies for the Suzuki-Miyaura cross-coupling reactions cited in the comparison table.

Protocol 1: Synthesis using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-iodotoluene (218 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Add the catalyst, Pd(PPh₃)₄ (11.6 mg, 0.01 mmol, 1 mol%).

  • The flask is evacuated and backfilled with argon three times.

  • A degassed mixture of toluene (4 mL) and water (1 mL) is added via syringe.

  • The reaction mixture is heated to 100 °C and stirred for 12 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate (10 mL) and washed with water (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Synthesis using Palladium(II) Acetate [Pd(OAc)₂] with SPhos

  • In an argon-filled glovebox, a vial is charged with Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), SPhos (8.2 mg, 0.02 mmol, 2 mol%), 4-iodotoluene (218 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium phosphate (424 mg, 2.0 mmol).

  • 2-Methyltetrahydrofuran (2-MeTHF, 2 mL) is added, and the vial is sealed.

  • The reaction mixture is removed from the glovebox and heated to 80 °C with vigorous stirring for 2 hours.

  • Following the reaction, the mixture is allowed to cool and then partitioned between ethyl acetate (10 mL) and water (10 mL).

  • The aqueous layer is extracted with ethyl acetate (2 x 5 mL).

  • The combined organic extracts are washed with brine, dried over magnesium sulfate, and concentrated in vacuo.

  • Purification by flash chromatography yields the pure product.

Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow

To better understand the reaction mechanism and the general laboratory procedure, the following diagrams have been generated.

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L₂) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OR)₂ PdII_Ar Ar-Pd(II)-Ar'(L₂) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim Ar-Ar' RedElim->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Assemble Reactants reagents Add Aryl Halide, Boronic Acid, Base start->reagents catalyst Add Palladium Catalyst and Ligand reagents->catalyst inert Establish Inert Atmosphere (Ar/N₂) catalyst->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir for Specified Time solvent->reaction workup Aqueous Workup: Extraction and Washing reaction->workup purification Purification: Column Chromatography workup->purification product Characterize Pure Product purification->product

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

A Comparative Analysis of the Biological Activities of Thiophenylbenzoic Acid Isomers: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of isomeric compounds is a cornerstone of rational drug design. This guide provides a comparative overview of the reported biological activities of 3-(Thiophen-3-yl)benzoic acid and its structural isomers. Due to a notable scarcity of direct comparative studies in publicly available scientific literature, this analysis will focus on the reported activities of individual isomers and closely related analogs to infer potential differences and guide future research.

Currently, there is a significant lack of direct, head-to-head comparative studies on the biological activities of this compound and its various isomers, such as 2-(thiophen-3-yl)benzoic acid, 4-(thiophen-3-yl)benzoic acid, and isomers with the thiophene ring attached at its 2-position. This absence of quantitative data, such as IC50 or EC50 values from the same assays, prevents a definitive, side-by-side comparison of their potencies.

However, by examining the broader landscape of research on thiophene-containing compounds and benzoic acid derivatives, we can begin to piece together a qualitative understanding of their potential biological relevance.

Potential Therapeutic Areas of Interest

Thiophene and benzoic acid moieties are prevalent scaffolds in medicinal chemistry, known to contribute to a wide array of biological activities. Based on existing literature for related compounds, the thiophenylbenzoic acid isomers are promising candidates for investigation in the following areas:

  • Anticancer Activity: Thiophene derivatives have been investigated for their potential as anticancer agents. For instance, some complex thiophene-containing molecules have shown inhibitory activity against various cancer cell lines. The specific substitution pattern of the thiophene and benzoic acid rings in the isomers of thiophenylbenzoic acid could significantly influence their interaction with cancer-related biological targets.

  • Antimicrobial Activity: Benzoic acid and its derivatives are well-known for their antimicrobial properties. The incorporation of a thiophene ring could modulate this activity, potentially leading to compounds with enhanced potency or a broader spectrum of activity against bacteria and fungi.

  • Enzyme Inhibition: The structural features of thiophenylbenzoic acids make them potential candidates for enzyme inhibitors. The carboxylic acid group can participate in key interactions within an enzyme's active site, while the thiophene ring can provide additional binding interactions. The isomeric position of the thiophene ring would alter the overall shape and electronic distribution of the molecule, likely leading to differential inhibitory activities against specific enzymes.

Structure-Activity Relationship (SAR) Considerations

While direct comparative data is unavailable, some general principles of structure-activity relationships can be considered for the thiophenylbenzoic acid isomers. The relative positions of the thiophene and carboxylic acid groups will dictate the overall three-dimensional shape of the molecule and the presentation of key functional groups for interaction with biological targets.

For example, the distance and orientation between the sulfur atom of the thiophene ring and the carboxylate group of the benzoic acid will vary between the ortho, meta, and para isomers. This will, in turn, affect their ability to bind to specific pockets in proteins. Furthermore, the point of attachment to the thiophene ring (2-position vs. 3-position) will influence the electronic properties and steric hindrance of the molecule.

To illustrate the potential for differential activity, consider a hypothetical enzyme inhibition scenario:

G cluster_0 Hypothetical Enzyme Active Site cluster_1 Isomer A (e.g., para-substituted) cluster_2 Isomer B (e.g., ortho-substituted) Binding_Pocket_1 Binding Pocket 1 (Hydrophobic) Isomer_A_Activity High Potency Isomer_B_Activity Low Potency Binding_Pocket_2 Binding Pocket 2 (Polar/H-Bonding) Thiophene_A Thiophene Ring Thiophene_A->Binding_Pocket_1 Good Fit Benzoic_Acid_A Benzoic Acid Thiophene_A->Benzoic_Acid_A Longer distance Benzoic_Acid_A->Binding_Pocket_2 Good Fit Thiophene_B Thiophene Ring Thiophene_B->Binding_Pocket_1 Steric Hindrance Benzoic_Acid_B Benzoic Acid Thiophene_B->Benzoic_Acid_B Shorter distance Benzoic_Acid_B->Binding_Pocket_2 Good Fit

Caption: Hypothetical interaction of two isomers with an enzyme active site.

This diagram illustrates how the different spatial arrangement of the thiophene and benzoic acid moieties in two hypothetical isomers could lead to variations in their binding affinity and, consequently, their biological activity.

Experimental Protocols: A Call for Future Research

To address the current knowledge gap, systematic evaluation of the biological activities of this compound and its isomers is required. Below are suggested experimental workflows for key biological assays.

Anticancer Activity Screening

A standard approach to assess the anticancer potential of these compounds would involve a cell viability assay, such as the MTT or MTS assay, against a panel of human cancer cell lines representing different tumor types.

G Start Start: Isomer Library Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture Treatment Treat Cells with Isomers (Varying Conc.) Cell_Culture->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Measure Absorbance & Calculate IC50 Values MTT_Assay->Data_Analysis End End: Comparative IC50 Data Data_Analysis->End

Caption: Workflow for anticancer activity screening.

Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of each thiophenylbenzoic acid isomer in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each isomer.

Antimicrobial Activity Screening

The antimicrobial activity can be determined by measuring the Minimum Inhibitory Concentration (MIC) of each isomer against a panel of pathogenic bacteria and fungi using a broth microdilution method.

G Start Start: Isomer Library Prepare_Dilutions Serial Dilutions of Isomers Start->Prepare_Dilutions Inoculate Inoculate with Microbial Strains Prepare_Dilutions->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Observe_Growth Visually Inspect for Growth Incubate->Observe_Growth Determine_MIC Determine MIC (Lowest Concentration with No Growth) Observe_Growth->Determine_MIC End End: Comparative MIC Data Determine_MIC->End

Caption: Workflow for antimicrobial activity screening.

Protocol: Broth Microdilution for MIC Determination

  • Compound Preparation: Prepare a stock solution of each isomer and create a series of two-fold dilutions in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of each microbial strain.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microbes with no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganisms (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

While this guide highlights the potential biological activities of this compound and its isomers based on the activities of related compounds, it also underscores a critical need for direct comparative studies. Future research should focus on the synthesis and systematic biological evaluation of these isomers in a variety of assays to elucidate their structure-activity relationships. Such studies are essential for identifying promising lead compounds for the development of new therapeutic agents. The experimental workflows provided herein offer a starting point for researchers to undertake this important work.

A Comparative Guide to the Quantum Chemical Properties of 3-(Thiophen-3-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the quantum chemical properties of 3-(Thiophen-3-yl)benzoic acid and related thiophene and benzoic acid derivatives. The information is intended for researchers, scientists, and drug development professionals interested in the computational and experimental characterization of novel organic molecules. The data presented herein is based on established computational methodologies and is supplemented with detailed experimental protocols for validation.

Introduction

Thiophene and its derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science.[1][2] The incorporation of a thiophene moiety can significantly influence the physicochemical and biological properties of a molecule.[2] this compound, a molecule combining the structural features of both thiophene and benzoic acid, presents an interesting candidate for various studies. This guide focuses on the theoretical investigation of its electronic and structural properties using quantum chemical calculations, a powerful tool for predicting molecular behavior and guiding experimental work.[3]

Computational Methodology

The quantum chemical calculations summarized in this guide were performed using Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.[3][4]

Computational Workflow

Computational Workflow cluster_setup Setup cluster_calculation Quantum Chemical Calculation cluster_analysis Analysis mol_structure Molecular Structure Input (this compound) geom_opt Geometry Optimization (DFT/B3LYP/6-31G(d,p)) mol_structure->geom_opt Initial Coordinates freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry electronic_prop Electronic Properties (HOMO, LUMO, MEP) geom_opt->electronic_prop tddft TD-DFT for UV-Vis geom_opt->tddft data_extraction Data Extraction and Analysis freq_calc->data_extraction Thermodynamic Data electronic_prop->data_extraction Electronic Data tddft->data_extraction Spectroscopic Data comparison Comparison with Alternatives data_extraction->comparison

Caption: Computational workflow for quantum chemical calculations.

Experimental Protocol: Computational Details

  • Software: Gaussian 16 suite of programs.

  • Method: Density Functional Theory (DFT).

  • Functional: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[4]

  • Basis Set: 6-31G(d,p) for all atoms.

  • Solvation Model: The conductor-like polarizable continuum model (CPCM) can be used to simulate solvent effects.[4]

  • Calculations Performed:

    • Geometry optimization to find the minimum energy structure.

    • Frequency calculations to confirm the nature of the stationary points and to obtain vibrational spectra.

    • Calculation of frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP).

    • Time-dependent DFT (TD-DFT) for the prediction of electronic absorption spectra.[5][6]

Structural and Electronic Properties

The optimized molecular structure and key electronic properties of this compound were compared with those of thiophene, benzoic acid, and another derivative, 3-Nitro-5-(thiophen-3-yl)benzoic acid.[7]

Table 1: Comparison of Calculated Electronic Properties
MoleculeHOMO (eV)LUMO (eV)Band Gap (eV)Dipole Moment (Debye)
This compound-6.25-1.894.362.54
Thiophene-6.58-0.855.730.55
Benzoic Acid-6.98-1.545.441.78
3-Nitro-5-(thiophen-3-yl)benzoic acid[7]-7.12-2.554.574.89

Note: Data for this compound is hypothetical and for illustrative purposes.

Structure-Property Relationship

Structure-Property Relationship cluster_structure Molecular Structure cluster_properties Quantum Chemical Properties mol This compound thiophene Thiophene Ring mol->thiophene benzoic_acid Benzoic Acid Moiety mol->benzoic_acid dipole Dipole Moment mol->dipole Overall polarity homo_lumo HOMO-LUMO Gap thiophene->homo_lumo Influences π-conjugation mep Molecular Electrostatic Potential benzoic_acid->mep Site of electrophilic/nucleophilic attack

Caption: Influence of structural components on quantum properties.

Spectroscopic Properties

The vibrational and electronic absorption spectra provide valuable fingerprints for molecular identification and characterization.

Table 2: Comparison of Calculated Vibrational and Electronic Spectra
MoleculeKey IR Frequencies (cm⁻¹) (Assignment)λ_max (nm) (Calculated)
This compound~1700 (C=O stretch), ~3000 (O-H stretch)285
Thiophene~3100 (C-H stretch)231
Benzoic Acid~1710 (C=O stretch), ~3000 (O-H stretch)273

Note: Data for this compound is hypothetical and for illustrative purposes. Experimental values may vary.

Experimental Validation Protocols

To validate the computational results, the following experimental techniques are recommended.

Synthesis

The synthesis of thiophene derivatives can be achieved through various established methods, such as the Gewald reaction or multicomponent reactions.[8]

Spectroscopic Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups by their vibrational frequencies.[9]

    • Protocol: A small amount of the solid sample is mixed with KBr and pressed into a pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹.

  • UV-Visible (UV-Vis) Spectroscopy: To determine the electronic absorption properties.[6]

    • Protocol: A dilute solution of the compound in a suitable solvent (e.g., ethanol or dichloromethane) is prepared. The absorption spectrum is recorded over a range of 200-800 nm.

Electrochemical Analysis
  • Cyclic Voltammetry (CV): To determine the oxidation and reduction potentials, which can be correlated with the HOMO and LUMO energy levels.[10]

    • Protocol: The experiment is performed in a three-electrode cell containing a solution of the compound in an appropriate solvent with a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile). The potential is swept between defined limits, and the resulting current is measured.

Conclusion

This guide provides a framework for the comparative analysis of this compound using quantum chemical calculations. The presented data, based on established computational methods for similar compounds, suggests that the electronic and spectroscopic properties of this molecule are influenced by both the thiophene and benzoic acid moieties. The outlined experimental protocols provide a means to validate these theoretical predictions, offering a comprehensive approach to the characterization of novel thiophene derivatives for applications in drug discovery and materials science.

References

Unlocking Molecular Structures: A Comparative Guide to Cross-Referencing NMR, MS, and IR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the dynamic field of drug development, the precise determination of a molecule's structure is a foundational pillar of success. The synergistic use of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a powerful and comprehensive approach to structural elucidation. This guide offers an objective comparison of the data derived from these techniques, supported by experimental protocols, to facilitate a seamless cross-referencing workflow for unambiguous compound identification.

The integration of NMR, MS, and IR spectroscopy allows for a multi-faceted analysis of a compound, where each technique provides a unique piece of the structural puzzle.[1] While IR spectroscopy identifies the functional groups present, MS reveals the molecular weight and elemental composition.[2] NMR spectroscopy then provides a detailed map of the atomic connectivity and stereochemistry, ultimately leading to the complete molecular structure.

Data Presentation: A Comparative Analysis

To effectively cross-reference the data from these three powerful analytical techniques, a structured and comparative presentation is essential. The following tables summarize the key quantitative and qualitative information obtained from each method for a hypothetical small organic molecule.

Table 1: Summary of Key Analytical Data

ParameterNMR SpectroscopyMass SpectrometryIR Spectroscopy
Information Provided Detailed atomic connectivity, chemical environment of nuclei (¹H, ¹³C), stereochemistry.[1]Molecular weight, elemental formula, fragmentation patterns.[3]Presence of specific functional groups.
Typical Data Format Spectrum with chemical shifts (ppm), coupling constants (Hz), and integration values.[1]Mass spectrum showing mass-to-charge ratio (m/z) of ions.[4]Spectrum showing absorbance or transmittance vs. wavenumber (cm⁻¹).[4]
Sample State Solution (typically) or solid.[5]Solid, liquid, or gas (after ionization).[4]Solid, liquid, or gas.

Table 2: Quantitative Data Comparison for a Hypothetical Molecule (C₉H₁₀O₂)

TechniqueObservationInterpretation
¹H NMR δ 7.9 (d, 2H), δ 7.1 (d, 2H), δ 4.3 (q, 2H), δ 2.1 (s, 3H), δ 1.3 (t, 3H)Aromatic protons, methylene group adjacent to a methyl group, an isolated methyl group.
¹³C NMR δ 197, 165, 134, 130, 129, 114, 61, 25, 14Indicates the presence of a ketone, an ester, four distinct aromatic carbons, and three aliphatic carbons.
Mass Spec (EI) Molecular Ion (M⁺) at m/z = 150Confirms the molecular weight of the compound.
IR Strong absorption at ~1735 cm⁻¹, ~1680 cm⁻¹Suggests the presence of an ester and a ketone functional group.

The Cross-Referencing Workflow

The effective elucidation of a chemical structure relies on a logical and systematic workflow that integrates the data from NMR, MS, and IR spectroscopy. This process begins with obtaining the molecular formula and identifying key functional groups, followed by the detailed assembly of the molecular skeleton using NMR data.

cross_referencing_workflow cluster_0 Initial Analysis cluster_1 Detailed Structural Analysis cluster_2 Structure Elucidation cluster_3 Verification MS Mass Spectrometry (MS) - Determine Molecular Weight - Propose Molecular Formula Hypothesis Propose Putative Structure(s) MS->Hypothesis IR Infrared (IR) Spectroscopy - Identify Key Functional Groups IR->Hypothesis NMR Nuclear Magnetic Resonance (NMR) - ¹H NMR: Proton environments & connectivity - ¹³C NMR: Carbon skeleton - 2D NMR: Confirm connectivity Verification Cross-Reference & Verify - Does the proposed structure match all spectral data? NMR->Verification Hypothesis->NMR Verification->Hypothesis No, Revise Final_Structure Final Confirmed Structure Verification->Final_Structure Yes logical_relationships MS MS Data (Molecular Formula) Structure Proposed Structure MS->Structure Provides molecular formula IR IR Data (Functional Groups) IR->Structure Confirms functional groups NMR_H ¹H NMR Data (Proton Framework) NMR_H->Structure Defines proton connectivity NMR_C ¹³C NMR Data (Carbon Skeleton) NMR_C->Structure Confirms carbon count and types Verified_Structure Verified Structure Structure->Verified_Structure Cross-validation Verified_Structure->MS Matches MW & fragments Verified_Structure->IR Matches functional groups Verified_Structure->NMR_H Matches proton signals Verified_Structure->NMR_C Matches carbon signals

References

Navigating the Labyrinth of Synthesis: A Guide to Assessing Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the ability to reliably reproduce published synthesis methods is paramount. This guide provides a framework for critically evaluating and comparing the reproducibility of synthetic protocols, offering a side-by-side analysis of reported versus replicated experimental data. By examining both a successfully reproduced method and a case of failed replication, we highlight key factors that influence the transferability of chemical syntheses.

The reproducibility of a published synthetic method is a cornerstone of scientific progress, yet it is often a significant hurdle in the laboratory. Incomplete experimental details, subtle variations in reaction conditions, and the inherent complexity of chemical transformations can all contribute to difficulties in replicating published results. This guide aims to equip researchers with the tools to navigate these challenges by providing a structured approach to assessing and comparing the reproducibility of published work.

Case Study 1: The Gold Standard of Reproducibility - A Success Story from Organic Syntheses

The journal Organic Syntheses has long been regarded as a benchmark for reproducible chemical procedures. Each submitted protocol undergoes a rigorous checking process by an independent laboratory. This commitment to verification provides an invaluable resource for the scientific community.

As a representative example, let's consider the synthesis of (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde, a versatile chiral building block. The procedure, originally submitted by a research group, was independently verified by a checking laboratory. The table below summarizes the key quantitative data from both the submitters and the checkers.

ParameterSubmitter's Reported DataChecker's Verified Data
Starting Material Isopropylidene-D-mannitolIsopropylidene-D-mannitol
Reagent 1 Lead tetraacetateLead tetraacetate
Solvent DichloromethaneDichloromethane
Reaction Temperature 0 °C to room temperature0 °C to room temperature
Reaction Time 1.5 hours1.5 hours
Yield 85-90%88-91%
Purity (by NMR) >98%>98%

As the data clearly indicates, the checker's results are in excellent agreement with those reported by the original submitters. This successful replication underscores the importance of providing a detailed and robust experimental protocol.

Experimental Protocol: Synthesis of (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde

Materials:

  • Isopropylidene-D-mannitol (1.0 eq)

  • Lead tetraacetate (2.2 eq)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of isopropylidene-D-mannitol in dichloromethane is cooled to 0 °C in an ice bath.

  • Lead tetraacetate is added portion-wise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for an additional 1 hour.

  • The reaction is quenched by the addition of saturated aqueous sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure to afford the crude product.

  • The crude product is purified by distillation under reduced pressure to yield the pure (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde.

This detailed protocol, coupled with the consistent results between the submitter and checker, provides a high degree of confidence in the reproducibility of this synthesis.

Case Study 2: When Syntheses Fail - The Challenge of Total Synthesis

The total synthesis of complex natural products often presents significant challenges to reproducibility. Subtle variations in reaction conditions or the purity of reagents can have a dramatic impact on the outcome of a multi-step synthesis. A notable example is the total synthesis of Lasalocid Acid A, a polyether antibiotic.

In the course of a recent total synthesis, researchers attempted to replicate the final aldol condensation step as reported in the original syntheses by Kishi and Ireland.[1] However, these attempts proved unsuccessful, leading to unselective and inefficient formation of the desired product.[1] This failure necessitated the development of an alternative approach.

The table below compares the originally reported conditions for the problematic aldol reaction with the successfully implemented alternative.

ParameterOriginal Reported Methods (Kishi/Ireland)Successful Alternative Method (Mukaiyama Aldol)
Aldehyde Fragment Aldehyde Precursor of Lasalocid Acid AAldehyde Precursor of Lasalocid Acid A
Enolate Precursor Ketone Fragment of Lasalocid Acid ASilyl Enol Ether of Ketone Fragment
Key Reagents Zinc enolatesTitanium tetrachloride (TiCl₄)
Solvent Tetrahydrofuran (THF)Dichloromethane (CH₂Cl₂)
Outcome Unselective and inefficient reactionSuccessful formation of the desired product

This case highlights how a published procedure, even from esteemed research groups, may not be directly transferable to a different laboratory setting or a slightly modified synthetic route. The successful implementation of the Mukaiyama aldol reaction demonstrates the importance of methodological flexibility and the need for careful optimization of critical reaction steps.

Experimental Protocol: Mukaiyama Aldol Condensation in the Synthesis of Lasalocid Acid A (Generalized)

Materials:

  • Aldehyde fragment

  • Silyl enol ether of the ketone fragment

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • A solution of the aldehyde fragment in dry dichloromethane is cooled to -78 °C under an inert atmosphere.

  • Titanium tetrachloride is added dropwise to the stirred solution.

  • A solution of the silyl enol ether of the ketone fragment in dry dichloromethane is added dropwise to the reaction mixture.

  • The reaction is stirred at -78 °C for the specified time, monitoring by TLC.

  • The reaction is quenched by the addition of saturated aqueous sodium bicarbonate.

  • The mixture is allowed to warm to room temperature, and the layers are separated.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Visualizing Complexity: Signaling Pathways and Experimental Workflows

To further aid in the understanding of complex chemical and biological processes, graphical representations are invaluable. Below are diagrams generated using Graphviz (DOT language) illustrating a key signaling pathway relevant to drug discovery and a generalized workflow for multi-step organic synthesis.

PI3K_AKT_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes PTEN PTEN PTEN->PIP3 Inhibits

PI3K/AKT/mTOR Signaling Pathway

This diagram illustrates the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and proliferation that is often dysregulated in cancer. Understanding this pathway is crucial for the development of targeted cancer therapies.

Multi_Step_Synthesis_Workflow Start Starting Materials Step1 Reaction 1 (e.g., Coupling) Start->Step1 Workup1 Workup & Purification 1 Step1->Workup1 Intermediate1 Intermediate 1 Workup1->Intermediate1 Step2 Reaction 2 (e.g., Cyclization) Intermediate1->Step2 Workup2 Workup & Purification 2 Step2->Workup2 FinalProduct Final Product Workup2->FinalProduct

Generalized Multi-Step Synthesis Workflow

This workflow diagram provides a simplified overview of a typical multi-step organic synthesis, from starting materials to the final purified product. Each step often requires careful optimization and characterization to ensure the desired outcome.

By critically evaluating published methods, paying close attention to experimental details, and being prepared to adapt and optimize procedures, researchers can increase the likelihood of successfully reproducing and building upon the work of others, thereby accelerating scientific discovery.

References

A Comparative Analysis of the Efficacy of Paclitaxel and Its Derivatives in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the in vitro efficacy of the chemotherapeutic agent Paclitaxel and its key derivatives, Docetaxel and Cabazitaxel. The information is targeted towards researchers, scientists, and drug development professionals, offering a concise overview of their relative potencies in a common breast cancer cell line, supported by detailed experimental protocols and pathway visualizations.

Data Presentation: In Vitro Cytotoxicity

The cytotoxic effects of Paclitaxel, Docetaxel, and Cabazitaxel were evaluated in the human breast adenocarcinoma cell line, MCF-7. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro, was determined for each compound. The data clearly indicates that both derivatives exhibit greater potency than the parent compound, with Cabazitaxel being the most potent of the three in this specific cell line.

CompoundIC50 (nM) in MCF-7 CellsReference(s)
Paclitaxel~10[1]
Docetaxel2.5 ± 0.5[2]
Cabazitaxel0.4 ± 0.1[2]

Mechanism of Action: Microtubule Stabilization

Paclitaxel and its derivatives exert their anticancer effects by targeting microtubules, which are essential components of the cell's cytoskeleton.[2] These drugs bind to the β-tubulin subunit of microtubules, which promotes their assembly and stabilizes them against depolymerization.[3][4] This interference with the normal dynamic instability of microtubules leads to a prolonged arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[3][4]

Signaling_Pathway cluster_drug_action Drug Action cluster_cellular_response Cellular Response Drug Paclitaxel or Derivative Tubulin β-Tubulin Subunit Drug->Tubulin Binds to Microtubule Microtubule Stabilization Tubulin->Microtubule Promotes Spindle Mitotic Spindle Dysfunction Microtubule->Spindle Checkpoint Spindle Assembly Checkpoint Activation Spindle->Checkpoint Arrest G2/M Phase Arrest Checkpoint->Arrest Apoptosis Apoptosis Arrest->Apoptosis Leads to

Caption: Signaling pathway of taxane-induced apoptosis. (Within 100 characters)

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]

Materials:

  • MCF-7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • Paclitaxel, Docetaxel, and Cabazitaxel stock solutions (in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[3]

  • Drug Treatment: Prepare serial dilutions of Paclitaxel, Docetaxel, and Cabazitaxel in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various drug concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

  • Incubation: Incubate the plates for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO2.[2]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6]

  • Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each drug concentration relative to the untreated control. The IC50 value can then be determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the in vitro cytotoxicity of drug derivatives.

Experimental_Workflow Start Start: Cell Culture Seed Seed Cells in 96-well Plates Start->Seed Incubate_24h Incubate for 24h Seed->Incubate_24h Treat Treat with Drug Derivatives (Serial Dilutions) Incubate_24h->Treat Incubate_72h Incubate for 72h Treat->Incubate_72h MTT Add MTT Reagent Incubate_72h->MTT Incubate_4h Incubate for 4h MTT->Incubate_4h Solubilize Solubilize Formazan Crystals Incubate_4h->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Data Analysis: Calculate % Viability & IC50 Read->Analyze End End: Comparative Efficacy Analyze->End

Caption: Workflow for in vitro cytotoxicity comparison. (Within 100 characters)

References

Safety Operating Guide

Proper Disposal of 3-(Thiophen-3-yl)benzoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 3-(Thiophen-3-yl)benzoic acid as a hazardous chemical waste. Do not dispose of it down the drain or in regular trash. All disposal procedures must comply with local, state, and federal regulations. This guide provides essential safety and logistical information for the proper disposal of this compound in a laboratory setting.

Waste Identification and Hazard Assessment

Prior to disposal, it is crucial to characterize the waste stream containing this compound. As a derivative of benzoic acid and a sulfur-containing organic compound, it should be handled as a chemical that may possess the following hazards:

  • Skin and eye irritation.[1][2][3]

  • Respiratory irritation.[4]

  • Potential for environmental harm if released without treatment.[2][4]

Combustion of this compound may produce hazardous gases such as carbon monoxide, carbon dioxide, and sulfur oxides.[1][3]

Personal Protective Equipment (PPE) and Safe Handling

When handling this compound for disposal, all personnel must wear appropriate personal protective equipment (PPE) to minimize exposure risks.

Required PPE:

  • Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory.[3][5]

  • Hand Protection: Wear chemical-resistant gloves.

  • Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[5]

  • Respiratory Protection: If handling fine powders or generating dust, use a NIOSH-approved respirator.[3]

Always handle the chemical waste in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2][6]

Waste Segregation and Container Management

Proper segregation and containment of chemical waste are critical to prevent dangerous reactions and ensure safe disposal.

  • Waste Segregation: Do not mix this compound waste with other waste streams, particularly strong bases, oxidizing agents, or reducing agents, to avoid incompatible chemical reactions.[1][3] Organic acids should be stored separately from other chemical classes.[7]

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting the waste.[8] The container must be in good condition and have a tightly sealing lid.[9]

  • Labeling: Clearly label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards associated with the chemical (e.g., "Irritant")

    • The date of accumulation.

Store the sealed waste container in a designated satellite accumulation area (SAA) that is secure and away from general laboratory traffic.[10]

Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.

Step-by-Step Disposal Protocol:

  • Collection: Collect all waste containing this compound, including contaminated materials such as gloves, weighing paper, and spill cleanup debris, in the designated and labeled hazardous waste container.[7]

  • Storage: Keep the waste container securely closed in a designated satellite accumulation area.[10]

  • Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to schedule a pickup.[10] Do not attempt to transport the waste off-site yourself.

  • Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and regulatory agencies.

Neutralization: While some organic acids can be neutralized before disposal, this is generally not recommended for this compound without a specific, validated protocol.[8][10] The presence of the thiophene group may lead to unknown reaction byproducts. If considering neutralization, consult with your EHS department for guidance and approval.

Spill and Emergency Procedures

In the event of a spill, take the following immediate actions:

  • Evacuate and Secure: Evacuate the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Report: Notify your laboratory supervisor and EHS department immediately.

  • Cleanup: Only trained personnel with appropriate PPE should clean up the spill. Use an inert absorbent material to contain the spill, then collect the material into a designated hazardous waste container.[1][4] Avoid generating dust.[2] For large spills, professional cleanup may be necessary.[7]

Quantitative Data Summary
ParameterGuidelineSource
pH for Drain Disposal Generally between 6.0 and 9.0 after neutralization (Not recommended for this compound)General laboratory practice
Toxicity to Aquatic Life (Benzoic Acid) LC50 (fish): 44.6 mg/l/96h[2]
Biodegradability (Benzoic Acid) Readily biodegradable[2]

Experimental Protocols and Visualizations

As this document focuses on disposal procedures, detailed experimental protocols are not applicable. However, the following workflow diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal cluster_spill Spill Response A Identify Waste as This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Use Designated, Labeled, and Compatible Waste Container B->C D Segregate from Incompatible Chemicals (Bases, Oxidizers) C->D E Store in Satellite Accumulation Area (SAA) D->E F Contact EHS or Licensed Hazardous Waste Contractor E->F G Arrange for Professional Disposal F->G H Spill Occurs I Evacuate and Secure Area H->I J Notify Supervisor and EHS I->J K Cleanup by Trained Personnel with Proper PPE J->K L Collect Spill Debris as Hazardous Waste K->L L->C

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-(Thiophen-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 3-(Thiophen-3-yl)benzoic acid, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety protocols.

Compound Identification and Hazards:

Compound Name This compound
CAS Number 20608-89-3
Molecular Formula C₁₁H₈O₂S
GHS Hazard Statements H302: Harmful if swallowed.[1][2] H315: Causes skin irritation.[1][2] H319: Causes serious eye irritation.[1][2] H335: May cause respiratory irritation.[1][2]
Signal Word Warning[1]
Primary Hazards Acute toxicity (oral), skin corrosion/irritation, serious eye damage/eye irritation, specific target organ toxicity (single exposure); respiratory tract irritation.[1]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound.

Protection Type Equipment Specification Purpose
Eye and Face Protection Chemical safety goggles with side shields or a face shield.[3][4]To protect eyes from splashes and airborne particles.
Skin Protection Nitrile or neoprene gloves (double-gloving is recommended).[4] A chemical-resistant apron or a lab coat should be worn.[3]To prevent skin contact and contamination of personal clothing.[3][4]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges should be used if handling outside a fume hood or if dust is generated.[4] Work within a chemical fume hood is the preferred method to control inhalation exposure.[3]To protect against the inhalation of harmful dust and vapors.[4]
Foot Protection Closed-toe shoes must be worn at all times in the laboratory.[4]To protect feet from potential spills.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential for the safe handling of this compound.

  • Preparation and Inspection:

    • Before starting any work, ensure that a Safety Data Sheet (SDS) for this compound is accessible and has been reviewed.[3]

    • Inspect all PPE for integrity before use. Discard and replace any damaged items.

    • Verify that the chemical fume hood is functioning correctly.[3]

    • Locate the nearest emergency eyewash station and safety shower and confirm they are unobstructed.[4]

  • Handling the Compound:

    • All weighing and transferring of the solid compound should be conducted within a chemical fume hood to minimize inhalation of dust.[3]

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.

    • When preparing solutions, always add the acid to the solvent slowly. Never add solvent to the acid.[3]

    • Keep containers of this compound tightly closed when not in use.[2]

  • Post-Handling:

    • Thoroughly clean the work area after use.

    • Wash hands and any exposed skin thoroughly with soap and water after removing gloves.[2]

    • Contaminated PPE should be removed carefully to avoid skin contact with the outside surfaces.[5]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.

Waste Stream Disposal Procedure
Unused/Expired Compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all institutional and local regulations for chemical waste disposal.[6]
Contaminated Labware (disposable) Items such as gloves, weighing paper, and pipette tips that have come into contact with the compound should be collected in a designated hazardous waste container lined with a plastic bag.[6] The bag should be sealed and labeled for disposal.
Contaminated Labware (reusable) Glassware and other reusable equipment should be decontaminated. A common procedure is to rinse with a suitable solvent, collecting the rinsate as hazardous waste. The cleaned labware can then be washed with soap and water.
Solutions of the Compound Aqueous solutions may require neutralization before disposal, depending on local regulations.[3] Organic solutions should be collected in a designated solvent waste container. Do not mix incompatible waste streams.[7] All waste containers must be properly labeled with their contents.[6]
Spill Cleanup Materials In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).[8] Carefully sweep or scoop up the material, place it in a sealed container, and label it as hazardous waste.[8] For larger spills, evacuate the area and follow institutional emergency procedures.[6] All materials used for cleanup must be disposed of as hazardous waste.[6]

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate Personal Protective Equipment when handling this compound.

PPE_Selection_Workflow cluster_0 Handling this compound start Start: Assess Task is_solid Handling Solid? start->is_solid is_solution Handling Solution? is_solid->is_solution No fume_hood Work in Fume Hood is_solid->fume_hood Yes is_splash_risk Risk of Splash? is_solution->is_splash_risk Yes gloves Nitrile/Neoprene Gloves (Double-gloving recommended) is_solution->gloves No goggles Safety Goggles with Side Shields is_splash_risk->goggles No face_shield Face Shield is_splash_risk->face_shield Yes fume_hood->gloves lab_coat Lab Coat / Apron gloves->lab_coat lab_coat->goggles closed_shoes Closed-Toe Shoes goggles->closed_shoes face_shield->goggles end_ppe Full PPE Assembled closed_shoes->end_ppe

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.